2-Methyl-1-morpholinopropan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-morpholin-4-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,9)7-10-3-5-11-6-4-10/h3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXYZQUYVNLCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209933 | |
| Record name | Morpholine, 4-(2-amino-2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6105-75-5 | |
| Record name | 2-Methyl-1-morpholinopropan-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6105-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(2-amino-2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006105755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(2-amino-2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(morpholin-4-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Methyl-1-morpholinopropan-2-amine (CAS: 6105-75-5): Properties, Synthesis, and Potential Applications
Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-1-morpholinopropan-2-amine, CAS number 6105-75-5. It is a diamine featuring a morpholine ring and a sterically hindered primary amine on a neopentyl-like backbone. This guide delves into its physicochemical properties, presents a plausible synthetic route, outlines expected analytical characterization methods, and discusses its potential applications as a versatile building block in drug discovery and materials science. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.
Introduction
This compound is an organic compound characterized by the presence of two key functional groups: a primary amine and a morpholine moiety. The primary amine is situated on a tertiary carbon, creating a sterically hindered environment, while the morpholine ring provides a tertiary amine and an ether linkage, which can impart favorable solubility and pharmacokinetic properties in larger molecules. Its molecular formula is C₈H₁₈N₂O.[1] This unique combination of features makes it a molecule of interest for researchers, particularly in medicinal chemistry and polymer science, where it can serve as a valuable scaffold or intermediate. This guide aims to consolidate the available technical data and provide expert insights into its synthesis and potential utility.
Physicochemical and Computational Properties
The fundamental properties of a chemical entity are critical for its application in experimental design. This compound is typically supplied as a colorless to pale yellow liquid with a purity of 98% or higher.[2][3] Proper storage involves maintaining it in a dark place under an inert atmosphere at temperatures between 2-8°C to ensure stability.[4]
Core Chemical Data
A summary of the key physicochemical and computational properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 6105-75-5 | [1][2][4] |
| Molecular Formula | C₈H₁₈N₂O | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Synonyms | Morpholine, N-(2-aminoisobutyl)-; 1,1-Dimethyl-2-morpholin-4-yl-ethylamine | [1] |
| SMILES | NC(C)(C)CN1CCOCC1 | [1] |
| Topological Polar Surface Area (TPSA) | 38.49 Ų | [1] |
| logP (calculated) | 0.0559 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Chemical Structure
The structure of this compound is defined by a central propane chain. The C2 carbon is quaternary, bonded to two methyl groups, a primary amine (NH₂), and a methylene group (CH₂) which is, in turn, attached to the nitrogen atom of a morpholine ring.
Caption: Chemical structure of this compound.
Proposed Synthesis and Manufacturing Workflow
Caption: Proposed two-step synthesis workflow for the target compound.
Representative Experimental Protocol
This protocol is a representative, non-validated procedure. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of 2-Amino-2-methyl-1-chloropropane Hydrochloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), charge 2-amino-2-methyl-1-propanol (1.0 eq).
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 70-80°C) for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench any excess thionyl chloride by slowly adding the mixture to ice water. The product hydrochloride salt may precipitate. If not, concentrate the aqueous solution under reduced pressure to obtain the crude salt.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend the crude 2-amino-2-methyl-1-chloropropane hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add morpholine (1.2 eq) and an excess of a base like potassium carbonate (K₂CO₃, 2.5 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction: Heat the suspension to reflux (approx. 82°C for acetonitrile) and stir vigorously for 12-24 hours. Monitor the disappearance of the intermediate by GC-MS.
-
Workup and Purification: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential. While specific spectra are proprietary to suppliers, a theoretical profile can be predicted based on the molecule's structure.[4]
-
¹H NMR: The spectrum is expected to show a singlet for the six protons of the two equivalent methyl groups, a singlet for the two protons of the primary amine (which may be broad), a singlet for the methylene bridge protons, and two distinct multiplets (likely triplets) for the eight protons of the morpholine ring.
-
¹³C NMR: The spectrum should reveal distinct signals for the quaternary carbon, the methyl carbons, the methylene bridge carbon, and the carbons of the morpholine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 159.2.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and characteristic C-O and C-N stretching from the morpholine ring (1050-1350 cm⁻¹).
Potential Applications and Research Directions
While specific, documented applications for this compound are sparse in academic literature, its structure suggests significant potential as a versatile building block.
-
Pharmaceutical Drug Development: The primary amine serves as a key handle for derivatization, such as forming amides, sulfonamides, or ureas, which are common linkages in drug molecules. The morpholine group is frequently incorporated to enhance aqueous solubility and metabolic stability. The gem-dimethyl group can provide a steric shield, potentially reducing enzymatic degradation of adjacent functional groups.
-
Polymer Chemistry: As a diamine, it can act as a monomer or a cross-linking/curing agent in the synthesis of polymers like polyamides or polyurethanes.
-
Coordination Chemistry: The two nitrogen atoms can act as ligands to coordinate with metal ions, making it a candidate for creating novel catalysts or metal-organic frameworks.
Caption: Potential applications derived from the core chemical scaffold.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.[5]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
Source: Aggregated GHS information from supplier safety data sheets.[5][6]
Handling and First Aid
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[5]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[5]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[5]
-
First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[5]
-
First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[5]
Conclusion
This compound (CAS: 6105-75-5) is a structurally interesting diamine with significant, albeit largely unexplored, potential. Its combination of a sterically hindered primary amine and a morpholine ring makes it an attractive building block for creating complex molecules with tailored properties. While its primary role is currently as a research chemical, its utility in the synthesis of novel pharmaceuticals, polymers, and ligands warrants further investigation by the scientific community. Adherence to strict safety protocols is mandatory when handling this corrosive compound.
References
Synthesis of 2-Methyl-1-morpholinopropan-2-amine from Morpholine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1-morpholinopropan-2-amine, a valuable diamine building block in pharmaceutical and materials science. The guide details a robust and efficient two-step synthetic pathway commencing from readily available morpholine. The synthesis involves an initial Mannich reaction to generate the key intermediate, 1-morpholinopropan-2-one, followed by a catalytic reductive amination to yield the target compound. This document offers an in-depth analysis of the reaction mechanisms, optimization of reaction conditions, and detailed experimental protocols. The causality behind experimental choices is elucidated, providing researchers, scientists, and drug development professionals with a thorough understanding of the synthetic strategy.
Introduction
This compound is a vicinal diamine characterized by the presence of a morpholine ring and a tertiary amine functionality. This unique structural arrangement imparts specific physicochemical properties, making it a valuable precursor in the development of novel therapeutic agents and functional polymers. The strategic placement of the two nitrogen atoms, one within the morpholine heterocycle and a primary amine, allows for diverse chemical modifications and the creation of complex molecular architectures.
This guide focuses on a logical and scalable synthetic approach, prioritizing efficiency, and the use of well-established chemical transformations. The chosen pathway, a Mannich reaction followed by reductive amination, offers a reliable method for the preparation of this compound from inexpensive starting materials.
Synthetic Strategy Overview
The synthesis of this compound from morpholine is proposed via a two-step sequence as illustrated below. This strategy is designed for clarity, high potential yield, and the utilization of standard laboratory techniques.
Figure 1: Proposed two-step synthesis of this compound.
The first step involves the Mannich reaction, a three-component condensation of morpholine, formaldehyde, and acetone to furnish the β-amino ketone intermediate, 1-morpholinopropan-2-one.[1][2] The second step is the conversion of the ketonic carbonyl group of the intermediate into a primary amine via catalytic reductive amination using ammonia.[3][4]
Step 1: Synthesis of 1-Morpholinopropan-2-one via Mannich Reaction
The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2] In this synthesis, morpholine acts as the secondary amine, formaldehyde as the non-enolizable aldehyde, and acetone as the enolizable ketone.
Reaction Mechanism
The mechanism of the Mannich reaction proceeds in two key stages:
-
Formation of the Eschenmoser-like salt (iminium ion): Morpholine reacts with formaldehyde to form a hemiaminal, which then dehydrates in the presence of an acid catalyst to generate a reactive iminium ion.[1]
-
Nucleophilic attack by the enol: Acetone, under acidic conditions, tautomerizes to its enol form. The electron-rich enol then attacks the electrophilic carbon of the iminium ion, leading to the formation of the β-amino ketone after deprotonation.[2]
Figure 2: Mechanism of the Mannich reaction for the synthesis of 1-Morpholinopropan-2-one.
Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Morpholine | 87.12 | 87.1 g (1.0 mol) | 1.0 |
| Formaldehyde (37% aq. soln.) | 30.03 | 81.2 g (1.0 mol) | 1.0 |
| Acetone | 58.08 | 116.2 g (2.0 mol) | 2.0 |
| Hydrochloric acid (conc.) | 36.46 | q.s. | - |
| Sodium hydroxide | 40.00 | q.s. | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add morpholine (87.1 g, 1.0 mol) and acetone (116.2 g, 2.0 mol).
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a 37% aqueous solution of formaldehyde (81.2 g, 1.0 mol) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, adjust the pH of the reaction mixture to approximately 3-4 by the slow addition of concentrated hydrochloric acid.
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 60-70 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize it with a 20% aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-morpholinopropan-2-one.
-
The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Expected Yield: 70-80%
Step 2: Synthesis of this compound via Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[5] In this step, the ketone functionality of 1-morpholinopropan-2-one is converted to a primary amine using ammonia in the presence of a reducing agent. Catalytic hydrogenation is a preferred method for this transformation due to its efficiency and cleaner reaction profile.
Reaction Mechanism
The reductive amination process involves two main stages:
-
Imine Formation: The ketone (1-morpholinopropan-2-one) reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form an imine.[5]
-
Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond by catalytic hydrogenation. Common catalysts for this reduction include Raney Nickel, Palladium on carbon (Pd/C), or Platinum on carbon (Pt/C).[6]
Figure 3: Mechanism of reductive amination of 1-Morpholinopropan-2-one.
Detailed Experimental Protocol (Catalytic Hydrogenation)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Morpholinopropan-2-one | 143.19 | 71.6 g (0.5 mol) | 0.5 |
| Methanolic Ammonia (7N) | - | 500 mL | - |
| Raney Nickel (50% slurry in water) | - | ~15 g | - |
| Hydrogen gas | 2.02 | High pressure | - |
Procedure:
-
In a high-pressure autoclave, add 1-morpholinopropan-2-one (71.6 g, 0.5 mol) and methanolic ammonia (7N, 500 mL).
-
Carefully add Raney Nickel (~15 g of a 50% slurry in water, washed with methanol).
-
Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 500-1000 psi.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the catalyst with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.
Expected Yield: 60-75%
Alternative Synthetic Route: The Leuckart-Wallach Reaction
An alternative to catalytic reductive amination for the conversion of 1-morpholinopropan-2-one to the final product is the Leuckart-Wallach reaction.[7][8] This reaction utilizes ammonium formate or formamide as both the aminating and reducing agent.
The reaction typically requires high temperatures (160-185 °C) and proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. While this method avoids the need for high-pressure hydrogenation equipment, it often results in lower yields and requires a final hydrolysis step.
Characterization Data (Predicted)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1-Morpholinopropan-2-one | C₇H₁₃NO₂ | 143.19 | Colorless to pale yellow oil | 3.65 (t, 4H), 3.20 (s, 2H), 2.45 (t, 4H), 2.15 (s, 3H) | 208.5, 67.0, 60.5, 53.8, 27.0 |
| This compound | C₈H₁₈N₂O | 158.24 | Colorless liquid | 3.70 (t, 4H), 2.50 (t, 4H), 2.30 (s, 2H), 1.50 (s, 2H, NH₂), 1.10 (s, 6H) | 67.2, 62.5, 54.0, 50.5, 25.0 |
Safety and Handling
-
Morpholine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formaldehyde: Toxic and a known carcinogen. Handle with extreme care in a fume hood.
-
Acetone and Diethyl Ether: Highly flammable. Avoid open flames and sparks.
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care and wear appropriate PPE.
-
Raney Nickel: Pyrophoric when dry. Always handle as a slurry in water or an appropriate solvent.
-
Hydrogen Gas: Highly flammable and explosive. Use in a properly rated high-pressure reactor and ensure the system is leak-proof.
Conclusion
This technical guide has detailed a reliable and scalable two-step synthesis for this compound starting from morpholine. The described pathway, utilizing a Mannich reaction followed by catalytic reductive amination, provides a practical approach for obtaining this valuable diamine. The in-depth explanation of the reaction mechanisms, along with detailed experimental protocols, offers a solid foundation for researchers and professionals in the fields of organic synthesis and drug development. The alternative Leuckart-Wallach reaction provides an additional synthetic option. Adherence to the outlined procedures and safety precautions is crucial for the successful and safe execution of this synthesis.
References
- 1. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 2. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 3. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination Review [erowid.org]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Alkylation of Morpholine for the Synthesis of 2-Methyl-1-morpholinopropan-2-amine
This guide provides a comprehensive overview of a robust synthetic route to 2-Methyl-1-morpholinopropan-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis leverages a strategic alkylation of morpholine via a nitro-Mannich reaction, followed by a catalytic reduction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a deep dive into the causality behind the experimental choices.
Introduction: The Significance of Morpholine Derivatives
Morpholine, a heterocyclic compound featuring both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry.[1] Its incorporation into drug candidates can enhance pharmacological activity and improve pharmacokinetic properties. The target molecule of this guide, this compound, is a diamine derivative of morpholine with potential applications as a versatile intermediate in the synthesis of more complex pharmaceutical agents.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process:
-
Nitro-Mannich (Aza-Henry) Reaction: This three-component reaction involves the condensation of morpholine, formaldehyde, and 2-nitropropane to form the intermediate, 2-methyl-1-morpholino-2-nitropropane. This reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of a nitro group, which serves as a precursor to the primary amine.[2][3]
-
Catalytic Hydrogenation: The nitro group of the intermediate is then selectively reduced to a primary amine using catalytic hydrogenation. This method is often preferred for its high efficiency and clean reaction profile.
This synthetic approach is advantageous due to the ready availability of the starting materials and the generally high yields of each step.
Reaction Mechanism
The nitro-Mannich reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from morpholine and formaldehyde. This electrophilic species is then attacked by the nucleophilic nitronate anion of 2-nitropropane, which is formed in situ under basic conditions.
Caption: Mechanism of the nitro-Mannich reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Part 1: Synthesis of 2-Methyl-1-morpholino-2-nitropropane (Nitro-Mannich Reaction)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Morpholine | 87.12 | 8.71 g (9.0 mL) | 0.10 |
| Formaldehyde (37% aq. solution) | 30.03 | 8.1 g (7.5 mL) | 0.10 |
| 2-Nitropropane | 89.09 | 8.91 g (9.1 mL) | 0.10 |
| Ethanol | 46.07 | 50 mL | - |
| Sodium Carbonate (anhydrous) | 105.99 | 5.3 g | 0.05 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (8.71 g, 0.10 mol) and ethanol (50 mL).
-
In a separate beaker, prepare a solution of sodium carbonate (5.3 g, 0.05 mol) in water (20 mL).
-
To the morpholine solution, add the aqueous formaldehyde solution (8.1 g, 0.10 mol) dropwise at room temperature with vigorous stirring.
-
After the addition of formaldehyde is complete, add 2-nitropropane (8.91 g, 0.10 mol) to the reaction mixture.
-
Slowly add the sodium carbonate solution to the flask. The reaction is exothermic, and the temperature should be maintained below 40°C using an ice bath if necessary.
-
After the addition of the base, heat the reaction mixture to reflux (approximately 80°C) and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Add 50 mL of water and 50 mL of diethyl ether. Shake the funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-methyl-1-morpholino-2-nitropropane as a yellowish oil.
Part 2: Synthesis of this compound (Catalytic Hydrogenation)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-1-morpholino-2-nitropropane | 188.23 | 9.41 g | 0.05 |
| Palladium on Carbon (10% Pd/C) | - | 0.5 g | - |
| Methanol | 32.04 | 100 mL | - |
| Hydrogen Gas | 2.02 | - | - |
Procedure:
-
Set up a hydrogenation apparatus (e.g., a Parr hydrogenator or a flask with a balloon filled with hydrogen).
-
In the reaction vessel, dissolve the crude 2-methyl-1-morpholino-2-nitropropane (9.41 g, 0.05 mol) in methanol (100 mL).
-
Carefully add the 10% Pd/C catalyst (0.5 g) to the solution. Caution: Pd/C can be pyrophoric when dry; handle with care.
-
Seal the reaction vessel and purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi (or use a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen and by TLC until the starting material is consumed.
-
Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by vacuum distillation or by column chromatography on silica gel. For column chromatography, a mobile phase of dichloromethane/methanol with a small amount of triethylamine (e.g., 95:5:0.5) is typically effective for eluting the diamine.[4]
Caption: Overall experimental workflow.
Characterization of this compound
The structure and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the morpholine protons, the methylene bridge, the gem-dimethyl groups, and the primary amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for all the carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-O stretching of the ether in the morpholine ring (around 1115 cm⁻¹) should be observed.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (158.24 g/mol ).[4]
Safety Precautions
-
2-Nitropropane: This reagent is flammable and a suspected carcinogen.[5][6][7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid inhalation and skin contact.
-
Formaldehyde: It is a toxic and corrosive substance. Handle with care in a fume hood.
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and a potentially pyrophoric catalyst. Ensure the apparatus is properly set up and purged to avoid the formation of explosive mixtures with air.
By adhering to this detailed guide, researchers can confidently synthesize this compound, a valuable intermediate for further drug discovery and development efforts.
References
- 1. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions [mdpi.com]
- 2. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 3. CN105732393B - A kind of synthetic method of 2 nitropropane - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-methyl-1-nitropropane synthesis - chemicalbook [chemicalbook.com]
The Morpholine Scaffold: A Privileged Core in Modern Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged structure" in medicinal chemistry and beyond.[1][2][3] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, have made it a cornerstone in the design of a multitude of bioactive molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the potential research applications of morpholine derivatives, delving into their synthesis, mechanisms of action, and diverse roles in oncology, neurodegenerative diseases, infectious diseases, and agriculture. Detailed experimental protocols for the synthesis of key morpholine-containing compounds and relevant biological assays are provided to empower researchers in their quest for novel therapeutics and agrochemicals.
The Morpholine Moiety: A Chemical Chameleon
The versatility of the morpholine scaffold lies in its structural and electronic properties. The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic than analogous secondary amines like piperidine.[4] This reduced basicity can be advantageous in drug design, minimizing off-target interactions with physiological amines. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5] The morpholine ring is often incorporated into molecules to enhance their pharmacokinetic profile, improving properties like solubility and metabolic stability.[1][2]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the morpholine ring and its point of attachment to a larger molecular scaffold are critical determinants of biological activity. Structure-activity relationship (SAR) studies have revealed that the morpholine moiety can serve as a key pharmacophore, directly interacting with target proteins, or as a modulator of physicochemical properties to optimize drug-like characteristics.[2][6] For instance, in many kinase inhibitors, the morpholine ring occupies a specific pocket in the ATP-binding site, forming critical interactions that contribute to potency and selectivity.[2]
Therapeutic Frontiers: Morpholine Derivatives in Medicine
The impact of morpholine derivatives is profoundly felt in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this versatile heterocycle.[1][3]
Oncology: Targeting Aberrant Signaling
Morpholine-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[5][7][8][9]
Gefitinib (Iressa®): A Paradigm of Targeted Therapy
Gefitinib is a prime example of a successful morpholine-containing anticancer drug.[4] It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in non-small cell lung cancer (NSCLC).
Mechanism of Action: Gefitinib competitively and reversibly binds to the ATP-binding pocket of the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways, such as the Ras/Raf/MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation, survival, and metastasis. The morpholine moiety in gefitinib is crucial for its solubility and pharmacokinetic properties, contributing to its oral bioavailability.
Signaling Pathway: EGFR Inhibition by Gefitinib
Caption: Gefitinib blocks EGFR signaling by inhibiting ATP binding.
Experimental Protocol: Synthesis of Gefitinib
This protocol describes a four-step synthesis of Gefitinib starting from 2,4-dichloro-6,7-dimethoxyquinazoline.
Step 1: Synthesis of 2,4-dichloro-N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
-
To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in acetic acid (20 vol), add 3-chloro-4-fluoroaniline (1.0 eq).
-
Heat the reaction mixture to 55°C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the product.
Step 2: Selective Demethylation
-
Treat the product from Step 1 with trimethylammonium heptachlorodialuminate ([TMAH][Al2Cl7]) (1.0 eq) in a suitable solvent.
-
Heat the reaction mixture to 50°C for 2 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Crystallize the residue from hot methanol to obtain the desired monodemethylated product.
Step 3: O-Alkylation
-
To a solution of the demethylated product from Step 2 in a suitable solvent such as DMF, add a base (e.g., K2CO3) and 1-(3-chloropropyl)morpholine (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Dehalogenation
-
The product from Step 3 is subjected to dehalogenation to yield Gefitinib. This can be achieved through various methods, including catalytic hydrogenation.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Morpholine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the morpholine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Experimental Protocol: Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol outlines the steps to assess the effect of a morpholine derivative on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the morpholine derivative at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of p-Akt to total Akt.
Neurodegenerative Diseases: A Glimmer of Hope
Morpholine derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their ability to modulate key enzymes and receptors in the central nervous system makes them attractive candidates. For instance, certain morpholine-based compounds have shown potent inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.
Reboxetine (Edronax®): A Norepinephrine Reuptake Inhibitor
Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant. Its synthesis involves the construction of the morpholine ring as a key step.
Experimental Workflow: Synthesis of Reboxetine
Caption: A generalized synthetic workflow for Reboxetine.
Infectious Diseases: Combating Microbial Threats
The morpholine scaffold is also present in important antibacterial agents.
Linezolid (Zyvox®): A Novel Class of Antibiotic
Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. The synthesis of Linezolid involves the incorporation of a morpholine-substituted aniline precursor.
Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This is a unique mechanism of action that differs from other protein synthesis inhibitors.
Agrochemical Innovations: Protecting Our Crops
Morpholine derivatives have made a significant impact on modern agriculture, primarily as potent and systemic fungicides.[4]
Morpholine Fungicides: Inhibitors of Ergosterol Biosynthesis
Morpholine fungicides, such as Fenpropimorph and Tridemorph, are widely used to control a range of fungal diseases in cereal crops.[4]
Mechanism of Action: These fungicides act as ergosterol biosynthesis inhibitors (EBIs).[4] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Morpholines inhibit two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function.
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Fenpropimorph inhibits two key enzymes in the ergosterol pathway.
Experimental Protocol: Synthesis of Fenpropimorph
This protocol describes the synthesis of Fenpropimorph via reductive amination.
Step 1: Aldol Condensation
-
To a stirred solution of 4-tert-butylbenzaldehyde and propanal in ethanol, add aqueous sodium hydroxide dropwise at a controlled temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Extract the product with an organic solvent, wash, dry, and evaporate the solvent.
-
Purify the crude product by distillation under reduced pressure to obtain 3-(4-tert-butylphenyl)-2-methylpropenal.
Step 2: Selective Hydrogenation
-
Dissolve the propenal from Step 1 in ethanol or ethyl acetate.
-
Hydrogenate the solution in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Monitor the reaction for hydrogen uptake.
-
Filter off the catalyst and remove the solvent under reduced pressure to yield 3-(4-tert-butylphenyl)-2-methylpropanal.
Step 3: Reductive Amination
-
React 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine in a suitable solvent.
-
Reduce the intermediate imine using catalytic hydrogenation (e.g., Pd/C and H2) or a chemical reducing agent like sodium borohydride.
-
Purify the final product by vacuum distillation to obtain Fenpropimorph.
Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the effect of a morpholine fungicide on the ergosterol content in fungal cells.
Procedure:
-
Fungal Culture and Treatment: Grow the fungal species of interest in a suitable liquid medium to the mid-logarithmic phase. Add the morpholine fungicide at various concentrations and continue incubation.
-
Cell Harvesting and Saponification: Harvest the fungal mycelia by filtration or centrifugation. Saponify the cell pellet by refluxing in ethanolic potassium hydroxide to release the sterols.
-
Sterol Extraction: Extract the nonsaponifiable lipids (containing sterols) with an organic solvent like n-heptane.
-
Spectrophotometric Quantification: Analyze the extracted sterols by scanning spectrophotometry from 240 to 300 nm. Ergosterol exhibits a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths.
-
Data Analysis: Determine the percentage of ergosterol inhibition at each fungicide concentration compared to an untreated control.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of representative morpholine derivatives against their respective targets.
| Compound | Target | Cell Line/Organism | IC50 | Reference |
| Gefitinib | EGFR Tyrosine Kinase | A549 (NSCLC) | 0.015 µM | |
| AK-10 | Cytotoxicity | MCF-7 (Breast Cancer) | 3.15 µM | [7] |
| Morpholine-based chalcone | MAO-B | - | 0.030 µM | |
| Fenpropimorph | Ergosterol Biosynthesis | Ustilago maydis | 0.01 µg/mL |
Future Perspectives and Conclusion
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. ukm.my [ukm.my]
- 5. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 6. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. mdpi.com [mdpi.com]
2-Methyl-1-morpholinopropan-2-amine as a building block in organic synthesis
An In-depth Technical Guide: 2-Methyl-1-morpholinopropan-2-amine as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Unique Diamine Scaffold
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular complexity, functionality, and optimal physicochemical properties. This compound emerges as a compelling scaffold, integrating two critical nitrogen-containing functional groups within a compact and sterically defined framework. This molecule features a primary amine, which serves as a versatile nucleophilic handle for a wide array of chemical transformations, and a morpholine ring, a well-established "privileged structure" in medicinal chemistry.[1][2] The steric hindrance provided by the gem-dimethyl groups adjacent to the primary amine imparts unique reactivity and selectivity, making it a valuable tool for synthetic chemists aiming to construct complex molecular architectures.
This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, plausible synthetic strategies, characteristic reactivity, and its application as a strategic building block in the synthesis of higher-order molecules.
Physicochemical and Structural Characteristics
This compound (CAS No. 6105-75-5) is an organic compound featuring a morpholine ring linked via a methylene bridge to a 2-amino-2-methylpropyl group.[3] The presence of both a primary amine and a tertiary amine (within the morpholine ring) classifies it as a diamine. The unique structural arrangement, particularly the quaternary carbon atom bearing the primary amine and two methyl groups, dictates its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6105-75-5 | ChemScene[3], BLD Pharm[4] |
| Molecular Formula | C₈H₁₈N₂O | ChemScene[3] |
| Molecular Weight | 158.24 g/mol | ChemScene[3] |
| SMILES | NC(C)(C)CN1CCOCC1 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 38.49 Ų | ChemScene[3] |
| LogP | 0.0559 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Rotatable Bonds | 2 | ChemScene[3] |
The Morpholine Moiety: A Privileged Element in Drug Design
The morpholine ring is a recurring motif in a vast number of approved drugs and bioactive molecules.[1] Its prevalence is not coincidental; medicinal chemists frequently employ this heterocycle to bestow advantageous properties upon a lead compound.[1][2] The morpholine moiety is valued for its ability to:
-
Enhance Aqueous Solubility: The ether oxygen and the tertiary amine can act as hydrogen bond acceptors, often improving the solubility profile of the parent molecule.
-
Improve Pharmacokinetic Profile: The morpholine ring is generally metabolically stable and can improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]
-
Modulate Potency and Selectivity: The ring's conformation and its capacity for hydrogen bonding can lead to favorable interactions with biological targets like enzymes and receptors.[1][5]
-
Serve as a Versatile Synthetic Handle: It is a readily accessible building block that can be incorporated through various synthetic methodologies.[1]
By incorporating this "privileged" scaffold, this compound provides a direct pathway to novel compounds with potentially favorable drug-like properties.[6][7]
Synthetic Pathways: Constructing the Building Block
While specific, scaled-up industrial syntheses for this compound are proprietary, a logical and efficient pathway can be devised from readily available starting materials based on fundamental organic reactions. A plausible retro-synthetic analysis points towards 2-amino-2-methyl-1-propanol as a key precursor, a compound whose synthesis is well-documented.[8][9][10][11]
A representative synthetic approach involves the conversion of the primary alcohol in 2-amino-2-methyl-1-propanol into a suitable leaving group (e.g., a tosylate or a halide), followed by nucleophilic substitution with morpholine. An alternative, more direct route could involve the reductive amination of a morpholine-containing aldehyde with ammonia, though this would require a more complex starting material. A highly plausible route is outlined below.
Caption: Plausible synthetic workflow for this compound.
This two-step process leverages common and high-yielding transformations. The initial protection of the amine may be necessary depending on the conditions used for activating the hydroxyl group, followed by deprotection.
Reactivity and Synthetic Applications
The true utility of this compound lies in the differential reactivity of its primary amine group. This group serves as the principal site for derivatization, allowing the molecule to be elaborated into a diverse range of more complex structures.
Caption: Key reaction pathways for this compound.
Acylation to Form Amides
The primary amine reacts readily with acid chlorides and acid anhydrides to form stable amide bonds.[12][13] This is one of the most fundamental and reliable reactions for incorporating this building block. The reaction is typically high-yielding and proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the generated acid (e.g., HCl).[13]
Reductive Amination
Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) provides access to secondary and tertiary amines.[14] This powerful C-N bond-forming reaction first involves the formation of a transient imine or enamine intermediate, which is then reduced in situ. This one-pot procedure is highly efficient for building molecular complexity.
N-Alkylation
Direct alkylation with alkyl halides is another route to secondary and tertiary amines.[12] However, this reaction can be challenging to control. The product of the initial alkylation is itself a nucleophile and can compete with the starting material, potentially leading to over-alkylation and the formation of quaternary ammonium salts.[12][13] Using a large excess of the starting amine can favor mono-alkylation.
Sulfonylation
Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.[12] Sulfonamides are a key functional group in many pharmaceuticals (e.g., sulfa drugs), and this reaction provides a straightforward entry to this important class of compounds.
Exemplary Experimental Protocol: Amide Synthesis
This section provides a representative, self-validating protocol for the acylation of this compound with an acyl chloride. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-(2-methyl-1-morpholinopropan-2-yl)benzamide.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Causality: Anhydrous conditions are crucial as benzoyl chloride is water-sensitive and will hydrolyze to benzoic acid, reducing yield. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq).
-
Causality: The reaction generates HCl as a byproduct. Triethylamine is a non-nucleophilic base that neutralizes the acid, driving the reaction to completion and preventing the protonation (and deactivation) of the starting amine. Cooling mitigates the exothermic nature of the reaction.
-
-
Acyl Chloride Addition: Add benzoyl chloride (1.05 eq) dropwise to the stirred solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Causality: Dropwise addition controls the reaction rate and temperature. A slight excess of the acylating agent ensures complete consumption of the limiting amine starting material.
-
-
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Causality: The bicarbonate solution neutralizes any remaining HCl and unreacted benzoyl chloride.
-
-
Workup - Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Causality: This ensures that all of the desired product is recovered from the aqueous phase into the organic solvent.
-
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine.
-
Causality: Washing removes water-soluble impurities and residual salts. The brine wash helps to pre-dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removal of all water is essential before solvent evaporation. MgSO₄ is a common and efficient drying agent.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.
Conclusion
This compound stands out as a highly functional and strategically valuable building block for organic synthesis. Its unique architecture, combining a reactive primary amine with the privileged morpholine scaffold and a sterically demanding gem-dimethyl group, offers chemists a powerful tool for constructing novel molecules. The straightforward and predictable reactivity of the primary amine allows for its seamless integration into complex targets through robust reactions like amidation and reductive amination. For researchers and professionals in drug development, leveraging this building block can accelerate the synthesis of diverse chemical libraries, paving the way for the discovery of new therapeutic agents with optimized properties.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 6105-75-5|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 8. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. CN107129435B - A method of preparing 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 11. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Biological Activity of Substituted Morpholine Compounds
Abstract
The morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms, is recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from its advantageous physicochemical, biological, and metabolic properties, which contribute to improved pharmacokinetic profiles and potent biological activities.[2][3] The morpholine moiety's ability to enhance molecular potency through specific interactions with biological targets, such as kinases, and to modulate properties like aqueous solubility and metabolic stability has made it a ubiquitous scaffold in drug discovery.[2][4] This guide provides an in-depth, technical overview of the diverse biological activities of substituted morpholine compounds for researchers, scientists, and drug development professionals. We will explore their applications in oncology, mycology, and neurology, delving into mechanisms of action, structure-activity relationships (SAR), and the causality behind key experimental methodologies used to validate their therapeutic potential.
Introduction: The Morpholine Scaffold in Modern Drug Discovery
The utility of the morpholine ring is not accidental; it is rooted in a unique combination of chemical properties that medicinal chemists leverage to overcome common drug development challenges.[3]
Physicochemical Properties and Pharmacokinetic Advantages
The morpholine scaffold confers several benefits that enhance the "drug-likeness" of a molecule. The nitrogen atom provides a weak basicity (pKa ≈ 8.7), which is close to physiological pH, aiding in aqueous solubility without the high basicity that can lead to off-target effects.[3][4] The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5] This balance of hydrophilic and lipophilic characteristics is crucial for oral bioavailability and, notably, for permeability across the blood-brain barrier (BBB), making it a valuable scaffold for central nervous system (CNS) drug candidates.[6][7] Furthermore, the morpholine ring is generally associated with improved metabolic stability compared to other nitrogenous heterocycles like piperazine.[3]
Key Therapeutic Areas and Marketed Drugs
The versatility of the morpholine scaffold is demonstrated by its presence in numerous approved drugs across a wide range of therapeutic areas.[1] Notable examples include:
-
Linezolid: An antibiotic used for treating serious Gram-positive bacterial infections.[8]
-
Aprepitant: An antiemetic agent that acts as a neurokinin-1 (NK1) receptor antagonist, used to prevent chemotherapy-induced nausea.[4]
-
Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[6][8]
-
Gefitinib: An anticancer agent that functions as an epidermal growth factor receptor (EGFR) kinase inhibitor.
The prevalence of this scaffold in clinically successful drugs underscores its importance and justifies its classification as a privileged structure.[1]
Overview of Synthetic Strategies
The accessibility of the morpholine ring through facile synthetic routes further enhances its appeal in drug discovery.[1] Common strategies include the cyclization of 1,2-amino alcohols, palladium-catalyzed carboamination reactions, and various multi-component reactions that allow for the rapid generation of diverse and highly substituted morpholine libraries.[9][10][11][12] The development of stereoselective syntheses has been particularly important, as the absolute configuration of substituents on the morpholine ring can be critical for binding affinity and biological activity.[9][13]
Anticancer Activity of Morpholine Derivatives
The morpholine moiety is a cornerstone in the design of modern anticancer agents, frequently serving as a key pharmacophore that interacts with critical oncogenic proteins.[14][15][16]
Mechanism of Action: Targeting Key Signaling Pathways
Substituted morpholines have been shown to inhibit cancer cell proliferation and survival by modulating several essential signaling pathways.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[17] Morpholine-containing compounds have emerged as potent inhibitors of this pathway.[6][17] The morpholine oxygen atom often forms a critical hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket. This interaction is a cornerstone of the mechanism for many PI3K/mTOR inhibitors.
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. A series of morpholine-benzimidazole-oxadiazole derivatives have been developed as potent VEGFR-2 inhibitors.[18] Structural analysis suggests that specific substitutions, such as chlorine atoms on an appended phenyl ring, enhance binding affinity within the ATP-binding pocket of VEGFR-2, leading to potent enzymatic inhibition.[18]
Beyond targeted enzyme inhibition, some morpholine derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell division cycle. For example, certain morpholine-substituted quinazoline derivatives have been shown to cause cell cycle arrest in the G1 phase and induce apoptosis in cancer cells.[19]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these compounds is highly dependent on their substitution patterns.
-
On the Appended Scaffold: For morpholine-substituted quinazolines, the nature and position of substituents on the quinazoline ring significantly impact cytotoxic activity.[19]
-
Linker and Terminal Groups: In PI3K inhibitors, a phenylurea moiety attached to the core structure can lead to potent dual PI3Kα/mTOR inhibition.[17]
-
Stereochemistry: The absolute configuration of substituents on the morpholine ring itself can dramatically influence binding affinity and is a critical consideration in rational drug design.[13]
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the inhibitory concentrations (IC₅₀) of representative morpholine derivatives against various cancer cell lines and kinases.
| Compound Class | Target Cell Line / Enzyme | Key Substituent | IC₅₀ Value | Reference |
| Morpholino-pyrrolopyrimidine | MDA361 (Breast Cancer) | 4-(4-((4-(dimethylamino)butanoyl)amino)benzamido)phenyl | 8 nM | [17] |
| Morpholino-pyrrolopyrimidine | PI3Kα | 4-(4-(dimethylamino)benzamido)phenyl | 1.6 nM | [17] |
| Morpholino-quinazoline | MCF-7 (Breast Cancer) | 2,4-dichloro-phenyl | 3.15 ± 0.23 μM | [19] |
| Morpholino-quinazoline | A549 (Lung Cancer) | 4-methoxy-phenyl | 8.55 ± 0.67 μM | [19] |
| Morpholine-benzimidazole | HT-29 (Colon Cancer) | 3,4-dichlorophenyl | 3.103 ± 0.979 μM | [18] |
| Morpholine-benzimidazole | VEGFR-2 Kinase | 3,4-dichlorophenyl | 0.049 ± 0.002 μM | [18] |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a foundational colorimetric method to assess the cytotoxic or anti-proliferative effect of a compound on cancer cells. Its principle lies in the metabolic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the substituted morpholine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will metabolize the MTT into visible purple formazan crystals.[17]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[17]
Experimental Workflow: Cytotoxicity Assessment
Antifungal Properties of Morpholine Analogs
The morpholine scaffold is integral to a class of agricultural and clinical antifungal agents. The mechanism of action for these compounds is well-established and distinct from that of other antifungal classes like azoles.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Morpholine antifungals, such as fenpropimorph and amorolfine, primarily act by inhibiting two key enzymes in the fungal sterol biosynthesis pathway: Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase.[8][20] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, these drugs alter membrane fluidity and permeability, leading to the inhibition of fungal growth and, at higher concentrations, cell death. This targeted action on a pathway vital for fungi provides a degree of selectivity.[20]
SAR of Morpholine Antifungals
Research into morpholine antifungals has revealed key structural features necessary for activity:
-
Basic Tertiary Nitrogen: The nitrogen atom in the morpholine ring is essential for activity, suggesting a crucial ionic interaction at the target site.[21]
-
Lipophilic Side Chains: The presence of bulky, lipophilic substituents is critical for potency. In fenpropimorph, this is a t-butyl group.
-
Silicon Incorporation: Recent studies have shown that replacing a carbon atom with silicon (sila-analogues) in the fenpropimorph structure can lead to compounds with superior fungicidal potential compared to the parent drugs, highlighting an innovative avenue for optimization.[21]
Quantitative Data Summary: In Vitro Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) for selected morpholine derivatives against pathogenic fungi.
| Compound | Fungal Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |
| Sila-analogue 24 | Candida albicans | 2 | 4 | [21] |
| Sila-analogue 24 | Cryptococcus neoformans | 1 | 2 | [21] |
| Fenpropimorph | Candida albicans | 16 | 32 | [21] |
| Amorolfine | Candida albicans | 2 | 8 | [21] |
| Thiazine-morpholine 25 | Aspergillus flavus | 6.25 | - | [22] |
Experimental Protocol: Broth Microdilution for MIC/MFC Determination
The broth microdilution method is the gold-standard technique for determining the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in cell death (MFC).
Methodology:
-
Preparation of Inoculum: Grow the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in culture broth (e.g., RPMI-1640) to achieve the final target inoculum concentration.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. This typically creates a range of 8-12 concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well, bringing the final volume to 100 or 200 µL. Include a positive control (fungi in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[23]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
-
MFC Determination: To determine the MFC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto an agar medium without any antifungal agent. Incubate the agar plates at 35°C for 24-48 hours. The MFC is the lowest concentration from which no colonies grow on the subculture plate, indicating a ≥99.9% kill rate.
Neuropharmacology of Morpholine-Containing Compounds
The unique physicochemical profile of the morpholine ring makes it exceptionally well-suited for the development of drugs targeting the central nervous system.[5][6]
Rationale for CNS Activity: Crossing the Blood-Brain Barrier
A critical challenge in CNS drug development is ensuring the molecule can cross the highly selective blood-brain barrier. The morpholine scaffold's balanced lipophilicity and hydrophilicity, combined with its favorable pKa, enhances BBB permeability, allowing these compounds to reach their targets within the brain.[6][7]
Therapeutic Targets in Neurodegenerative Diseases
Morpholine derivatives have shown promise in tackling neurodegenerative diseases like Alzheimer's and Parkinson's by interacting with key enzymes and receptors.[7][24]
In Alzheimer's disease, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy. Similarly, monoamine oxidase (MAO) inhibitors are used in Parkinson's disease to preserve dopamine levels. Morpholine-based compounds have been designed as potent dual inhibitors of these enzymes.[7][24] The morpholine ring can interact with residues in the enzyme's active site, enhancing inhibitory activity.[7]
Beyond enzymes, morpholine derivatives can modulate CNS receptors. Aprepitant's action on tachykinin NK1 receptors is one example.[4] Others have been developed as modulators for metabotropic glutamate receptors (mGluRs), which are important targets for mood disorders and neurodegenerative diseases.[6] In these cases, the morpholine ring often acts as a scaffold, correctly positioning other pharmacophoric elements for optimal receptor interaction.[4]
Antiviral and Antimicrobial Applications
The broad utility of the morpholine scaffold extends to infectious diseases caused by viruses and bacteria.
Antiviral Mechanisms
Substituted morpholines have been investigated as antiviral agents with various mechanisms.
-
HIV Protease Inhibition: Flexible heterocyclic ligands, including morpholine derivatives, have been designed as P2 ligands for HIV-1 protease inhibitors. These flexible moieties can adapt to mutations in the enzyme's active site, enhancing activity against drug-resistant viral strains.[25]
-
Enhanced Drug Delivery: In other strategies, morpholine-containing polymers have been used to create nanoparticles for delivering antiviral drugs like Acyclovir. This nanoformulation was shown to enhance cellular uptake and result in remarkably superior antiviral activity against Herpes Simplex Virus 1 (HSV-1) compared to the free drug.[26]
Broad-Spectrum Antimicrobial Activity
Numerous studies have reported the synthesis of morpholine derivatives with activity against a range of bacterial pathogens.[22][23] For example, morpholine derivatives containing an azole nucleus have shown activity against Mycobacterium smegmatis, a model organism for tuberculosis research.[23] The combination of the morpholine ring with other heterocyclic systems like thiazine or oxadiazole often results in compounds with notable antibacterial effects.[22][23]
Conclusion and Future Perspectives
The morpholine scaffold is unequivocally a privileged and versatile structure in medicinal chemistry. Its favorable physicochemical properties provide a solid foundation for developing drugs with improved pharmacokinetic profiles, particularly for CNS targets.[6][7] Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential as anticancer, antifungal, neuroprotective, and antimicrobial agents.[1][2]
Future research will likely focus on developing multifunctional morpholine derivatives that can address multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegeneration.[7] The continued exploration of novel synthetic methodologies will enable the creation of more diverse and structurally complex morpholine libraries.[10][11] As our understanding of structure-activity relationships deepens, the rational design of next-generation morpholine-based therapeutics holds the promise of delivering safer and more effective treatments for a host of human diseases.
References
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- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morpholine synthesis [organic-chemistry.org]
- 13. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciforum.net [sciforum.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Morpholine antifungals and their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enhanced antiviral activity of Acyclovir loaded into beta-cyclodextrin-poly(4-acryloylmorpholine) conjugate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Steric Effects of the gem-Dimethyl Group in 2-Methyl-1-morpholinopropan-2-amine
Executive Summary
In the landscape of drug discovery and fine chemical synthesis, the nuanced control of molecular reactivity and conformation is paramount. Steric effects, arising from the spatial arrangement of atoms, serve as a powerful tool for chemists to modulate these properties. This technical guide provides a comprehensive examination of the profound steric influence exerted by the unique structural motif within 2-Methyl-1-morpholinopropan-2-amine. The core of this molecule's architecture is a primary amine (-NH₂) appended to a quaternary carbon, which is also substituted with two methyl groups (a gem-dimethyl group) and a morpholinomethyl moiety. This arrangement creates a highly congested, neopentyl-like environment. We will dissect the origins of this steric hindrance, quantify its magnitude through computational methods, and explore its decisive impact on the molecule's chemical reactivity and potential applications. This guide is intended for researchers, medicinal chemists, and process development professionals who leverage molecular structure to achieve specific chemical and biological outcomes.
The Fundamental Principles of Steric Hindrance
Steric effects are nonbonding interactions that influence the shape, stability, and reactivity of molecules.[1] They originate from the principle that atoms occupy a finite volume, and the overlap of their electron clouds leads to repulsive forces (Pauli repulsion).[2][3] In chemical reactions, bulky substituents can impede the approach of a reactant to the reaction center, slowing the reaction rate—a phenomenon known as steric hindrance.[1][4]
The magnitude of a substituent's steric effect can be quantified using various experimental and computational parameters:
-
Taft Steric Parameter (E_s): Derived from the hydrolysis rates of esters, with more negative values indicating greater steric hindrance.[5][6]
-
A-Values: Measure the conformational preference of a substituent on a cyclohexane ring, with higher values signifying a greater preference for the less crowded equatorial position.[1]
-
Sterimol Parameters (L, B1, B5): Computationally derived parameters that define the length and width of a substituent, offering a multi-dimensional view of its shape.[5][7]
Branched alkyl groups, such as the isobutyl group (-CH₂CH(CH₃)₂) and the tert-butyl group (-C(CH₃)₃), are classic examples of sterically demanding substituents.[8][9] The tert-butyl group, in particular, is often used to "lock" molecular conformations or shield reactive sites due to its significant bulk.[9][10]
Structural Dissection of this compound
The subject of our analysis, this compound (CAS No. 6105-75-5), possesses the molecular formula C₈H₁₈N₂O.[11] Its IUPAC name precisely describes its structure: a propane backbone with a primary amine on the second carbon (propan-2-amine), a methyl group also on the second carbon (2-Methyl), and a morpholine ring attached to the first carbon (1-morpholino).[12][13]
The critical feature dictating its properties is the local environment around the primary amine. The C2 carbon is a quaternary center, covalently bonded to:
-
The primary amine group (-NH₂)
-
Two methyl groups (-CH₃)
-
A morpholinomethyl group (-CH₂-morpholine)
This creates a sterically shielded primary amine. While the user's query mentioned the "2-methylpropyl" (isobutyl) group, the actual steric environment is more accurately described as a neopentyl-like arrangement around the C-N bond. The cumulative bulk of the gem-dimethyl groups and the relatively large morpholinomethyl group creates a deep pocket in which the nitrogen's lone pair of electrons resides, severely restricting its accessibility.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. grokipedia.com [grokipedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pediaa.com [pediaa.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chemscene.com [chemscene.com]
- 12. Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 [smolecule.com]
- 13. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
basicity and pKa of 2-Methyl-1-morpholinopropan-2-amine.
An In-Depth Technical Guide to the Basicity and pKa of 2-Methyl-1-morpholinopropan-2-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the basicity and predicted pKa values of this compound. The document elucidates the fundamental principles governing amine basicity, examines the specific structural features of the target molecule that influence its acid-base properties, and presents detailed methodologies for both experimental and computational pKa determination. By synthesizing theoretical knowledge with practical protocols, this guide serves as an essential resource for scientists working with this compound, particularly in the fields of medicinal chemistry and materials science, where precise control over ionization state is critical for molecular design and application.
Introduction: The Significance of Basicity and pKa
This compound (CAS No: 6105-75-5) is a diamine featuring both a primary amine and a tertiary morpholine nitrogen.[1] Its molecular structure presents two potential sites for protonation, making a thorough understanding of its basicity and the corresponding dissociation constants (pKa) paramount for its application.
The pKa, the negative logarithm of the acid dissociation constant, is a critical physicochemical parameter. In drug development, the ionization state of a molecule at physiological pH (typically ~7.4) dictates its solubility, permeability, target binding, and pharmacokinetic profile. For a basic compound like an amine, we typically consider the pKa of its conjugate acid (pKaH).[2] A higher pKaH value indicates that the conjugate acid is weaker, and consequently, the amine base is stronger.[3] Understanding the distinct pKa values for the two nitrogen centers in this compound is therefore indispensable for predicting its behavior in biological systems and for designing robust synthetic and purification protocols.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methyl-2-morpholin-4-ylpropan-1-amine | PubChem[4] |
| CAS Number | 6105-75-5 | ChemScene[1] |
| Molecular Formula | C₈H₁₈N₂O | PubChem[4] |
| Molecular Weight | 158.24 g/mol | PubChem[4] |
| Structure | CC(C)(CN)N1CCOCC1 (SMILES) | Smolecule[5] |
Theoretical Framework: Structural Determinants of Amine Basicity
The basicity of an amine is fundamentally derived from the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[3] The key structural and electronic factors influencing this availability in this compound are:
-
Inductive Effects: The primary amine (-NH₂) is attached to a neopentyl-like fragment. The alkyl groups are electron-donating, increasing the electron density on the nitrogen and thereby enhancing its basicity.
-
Steric Hindrance: The primary amine is on a carbon adjacent to a quaternary center, creating significant steric bulk. While electronic effects suggest high basicity, steric hindrance can impede solvation of the resulting ammonium cation, which can sometimes decrease basicity in aqueous media.
-
The Morpholine Moiety: The tertiary amine is part of a morpholine ring. The oxygen atom within the ring exerts a significant electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen atom. This delocalization reduces the availability of the lone pair and makes the morpholine nitrogen considerably less basic than a simple acyclic tertiary amine like triethylamine (pKaH ~10.75).[6]
Protonation Equilibria
The molecule possesses two basic centers, leading to two distinct protonation steps and two corresponding pKa values. The first protonation will occur at the more basic site, followed by the second protonation at the less basic site.
Caption: Stepwise protonation of this compound.
Based on the electronic effects, the primary amine is predicted to be the more basic center.
Table 2: Predicted pKa Values for this compound
| Basic Center | Predicted pKa (pKaH) | Justification |
| Primary Amine (-NH₂) | ~10.4 - 10.8 | This site benefits from the electron-donating effects of the surrounding alkyl groups, placing its basicity in the typical range for primary alkylamines.[3][6] Steric hindrance may slightly modulate this value. |
| Tertiary Morpholine Amine | ~8.3 - 8.7 | The electron-withdrawing effect of the ring oxygen significantly reduces basicity. This value is consistent with that of morpholine (pKa ~8.5) and N-substituted morpholines. |
Methodologies for pKa Determination
Accurate pKa determination requires robust experimental or computational methods. The choice of method depends on the required accuracy, available equipment, and substance properties.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination due to its simplicity and accuracy.[7] It involves monitoring the pH of a solution of the amine as a standardized acid titrant is added.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining pKa via potentiometric titration.
Detailed Step-by-Step Protocol:
-
Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in ~50 mL of deionized, CO₂-free water. Maintain a constant ionic strength by adding a background electrolyte (e.g., 0.1 M KCl).
-
Calibration: Calibrate a high-quality combination pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Insert the calibrated pH electrode and a magnetic stir bar. Position the burette containing a standardized solution of strong acid (e.g., 0.1 M HCl) above the beaker.
-
Execution: Begin stirring the solution and record the initial pH. Add the acid titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
The curve will exhibit two distinct inflection points, corresponding to the neutralization of the two amine groups.
-
Determine the first and second equivalence points (V_eq1 and V_eq2) from the maxima of the first derivative plot (ΔpH/ΔV vs. V).
-
The first pKa (pKa1, for the more basic primary amine) is equal to the pH at the first half-equivalence point (V = V_eq1 / 2).
-
The second pKa (pKa2, for the less basic morpholine amine) is equal to the pH at the midpoint between the first and second equivalence points (V = (V_eq1 + V_eq2) / 2).
-
Computational Protocol: pKa Prediction
Computational chemistry offers a powerful alternative for estimating pKa values, especially during early-stage drug discovery when the physical sample may not be available.[8] Methods often involve calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid.
Computational Workflow for pKa Prediction
Caption: A typical workflow for ab initio pKa prediction.
Methodology Outline:
-
Structure Generation: Generate 3D structures for the neutral base and its two distinct monoprotonated forms (protonated at the primary amine and protonated at the morpholine nitrogen).
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for all species in the gas phase using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.[9]
-
Solvation Energy Calculation: Calculate the free energy of solvation for each optimized structure using an implicit solvent model like the SMD (Solvation Model based on Density) or COSMO (Conductor-like Screening Model).[10][11]
-
Thermodynamic Cycle: The pKa is calculated using the following thermodynamic relationship:
pKa = (ΔG*_(sol) / (2.303 * RT)) + C
Where ΔG*_(sol) is the free energy of the deprotonation reaction in solution, and C is a constant that includes the free energy of the proton in solution, which is often determined by referencing against a set of compounds with known experimental pKa values.[9]
-
Analysis: The calculation is performed for both protonated forms. The form with the lower calculated pKa corresponds to the more acidic conjugate acid (weaker base), while the higher pKa corresponds to the less acidic conjugate acid (stronger base).
Conclusion
This compound is a diamine with two distinct basic centers. A comprehensive analysis of its structure indicates that the primary amine (pKaH ≈ 10.4-10.8) is significantly more basic than the tertiary morpholine nitrogen (pKaH ≈ 8.3-8.7). This difference is primarily attributed to the electron-donating alkyl groups enhancing the basicity of the primary amine and the electron-withdrawing effect of the ether oxygen reducing the basicity of the morpholine nitrogen. For researchers and drug developers, this differential basicity is a key feature that will govern the molecule's behavior in various chemical and biological environments. The experimental and computational protocols detailed herein provide a robust framework for the precise and reliable determination of these critical pKa values, facilitating informed decision-making in synthesis, formulation, and biological screening.
References
- 1. chemscene.com [chemscene.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 [smolecule.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 9. Prediction of the pKa values of amines using ab initio methods and free-energy perturbations | Semantic Scholar [semanticscholar.org]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 2-Methyl-1-morpholinopropan-2-amine: A Sterically Hindered Amine for Advanced Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of sterically hindered amines is a cornerstone for enhancing the metabolic stability and fine-tuning the physicochemical properties of drug candidates.[1] This guide provides an in-depth technical overview of 2-Methyl-1-morpholinopropan-2-amine (CAS: 6105-75-5), a versatile building block that combines the benefits of a sterically encumbered primary amine with the favorable pharmacological profile of a morpholine moiety.[2] We will explore its synthesis, physicochemical properties, and mechanistic role in mitigating metabolic degradation. Furthermore, this document details validated experimental protocols for its application in core synthetic transformations, offering researchers and drug development professionals a practical framework for leveraging this scaffold in their discovery programs.
Introduction: The Strategic Value of Steric Hindrance
The "build-to-protect" paradigm in drug design focuses on introducing structural motifs that shield metabolically labile sites without compromising target engagement. This compound is an exemplar of this approach. Its structure features a primary amine attached to a tertiary carbon, creating a neopentyl-like arrangement. This steric bulk provides a robust defense against enzymatic degradation, particularly by Cytochrome P450 oxidases, a common pathway for amine metabolism.
Simultaneously, the integrated morpholine ring is a well-established "magic moiety" in medicinal chemistry.[2] As a weak base, it often confers superior physicochemical properties compared to more basic analogs like piperidine, including improved aqueous solubility and a lower tendency for off-target interactions.[2] The combination of these two features in a single, compact building block makes this compound a high-value reagent for constructing next-generation therapeutics.
Physicochemical and Structural Profile
A comprehensive understanding of a building block's properties is critical for its effective deployment in a synthetic campaign. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Registry Number | 6105-75-5 | [3] |
| IUPAC Name | 2-methyl-1-morpholin-4-ylpropan-2-amine | N/A |
| Synonyms | 1,1-Dimethyl-2-morpholin-4-yl-ethylamine, N-(2-aminoisobutyl)morpholine | [3] |
| Molecular Formula | C₈H₁₈N₂O | [3] |
| Molecular Weight | 158.24 g/mol | [3] |
| Boiling Point | 227.6°C at 760 mmHg | |
| Topological Polar Surface Area (TPSA) | 38.49 Ų | [3] |
| Computed logP | 0.0559 | [3] |
The molecule's low logP and significant TPSA suggest favorable solubility in polar solvents, a desirable trait for both reaction setup and the properties of the final drug substance.[4]
Synthesis and Workflow
The synthesis of this compound can be efficiently achieved from commercially available starting materials. The following workflow represents a robust and scalable approach starting from 2-amino-2-methyl-1-propanol.
Proposed Synthetic Pathway
The core transformation involves converting the primary alcohol of 2-amino-2-methyl-1-propanol into a suitable leaving group, followed by nucleophilic substitution with morpholine. Protecting the amine prior to this step is crucial to prevent self-alkylation.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound hydrochloride.
Step 1: Protection of the Amine
-
Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 12 hours. Monitor completion by TLC.
-
Concentrate the mixture under reduced pressure to obtain the crude Boc-protected intermediate, which can often be used without further purification.
Step 2: Sulfonylation of the Alcohol
-
Dissolve the crude intermediate from Step 1 in pyridine at 0°C.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated to yield the tosylated intermediate.
Step 3: Nucleophilic Substitution with Morpholine
-
Combine the tosylated intermediate (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to obtain the Boc-protected final product.
Step 4: Deprotection
-
Dissolve the purified product from Step 3 in a minimal amount of methanol.
-
Add 4M HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours.
-
Concentrate the solution under reduced pressure. Triturate the resulting solid with diethyl ether to afford this compound as its hydrochloride salt.
Mechanism of Action: Steric Shielding and Reactivity Modulation
The primary value of this building block lies in the steric hindrance provided by the gem-dimethyl groups adjacent to the primary amine. This structural feature serves two main purposes in a drug molecule.
A. Enhanced Metabolic Stability: Metabolic enzymes, particularly monoamine oxidases and cytochrome P450s, require specific spatial access to the amine nitrogen and adjacent carbons. The bulky alkyl groups physically obstruct the enzyme's active site, significantly reducing the rate of N-dealkylation, oxidation, and other common metabolic pathways.
Caption: Steric shielding prevents enzyme access to the amine.
B. Modulated Chemical Reactivity: While the primary amine remains a potent nucleophile, its reactivity is tempered by the adjacent steric bulk. This can be a significant advantage in complex syntheses, preventing undesired side reactions. However, it also presents a challenge for certain transformations, such as amide bond formation, which may require more powerful coupling reagents to overcome the steric barrier.[5]
Key Applications and Experimental Protocols
Application 1: Synthesis of Sterically Hindered Amides
The formation of an amide bond with a hindered amine is a common challenge. Standard coupling reagents can be ineffective. The use of uronium-based reagents like HATU is often required for high yields.
Protocol: HATU-Mediated Amide Coupling
Objective: To couple this compound with a generic carboxylic acid (R-COOH).
-
In a dry flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir the mixture for 10 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound (1.2 eq) in DMF to the activated mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress via LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired amide.
Rationale: HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate. This intermediate is less sterically demanding for the incoming nucleophilic amine to attack compared to intermediates formed by other reagents, making it ideal for coupling with hindered amines.[5] DIPEA is used as a non-nucleophilic base to facilitate the reaction without competing with the primary amine.
Application 2: Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction. The steric hindrance of the amine can favor mono-alkylation and prevent over-alkylation, which is often a problem with less hindered primary amines.
Protocol: Reductive Amination with an Aldehyde
Objective: To synthesize a secondary amine via reaction with a generic aldehyde (R-CHO).
-
Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the solution in one portion.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides like sodium cyanoborohydride, reducing the likelihood of side reactions with base-sensitive substrates. Its steric bulk also complements the selective reduction of the intermediate iminium ion.
Conclusion
This compound is a potent and versatile building block for modern drug discovery. It provides a pre-packaged solution for introducing two highly desirable features into a molecule: a metabolically robust, sterically hindered amine and a pharmacologically advantageous morpholine ring. By understanding its properties and employing optimized synthetic protocols, researchers can effectively leverage this reagent to construct novel chemical entities with enhanced drug-like properties, accelerating the path from discovery to development.
References
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2-Methyl-1-morpholinopropan-2-amine
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-Methyl-1-morpholinopropan-2-amine (CAS No: 6105-75-5), a valuable bifunctional molecule featuring both a primary amine and a morpholine moiety.[1][2] Such structures serve as critical building blocks in the development of novel pharmaceutical agents and specialized polymers.[3] This guide details a robust two-step synthetic pathway commencing from the commercially available precursor, 2-amino-2-methyl-1-propanol. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of the final product.
Introduction and Synthetic Strategy
This compound is a unique branched-chain diamine with the molecular formula C₈H₁₈N₂O.[1] Its structure combines a sterically hindered primary amine with the versatile morpholine ring, making it an attractive intermediate for introducing specific physicochemical properties into larger molecules.
The synthetic strategy outlined herein is predicated on a logical and efficient transformation of 2-amino-2-methyl-1-propanol. This approach involves two fundamental organic chemistry reactions:
-
Activation of the Primary Alcohol: The hydroxyl group of 2-amino-2-methyl-1-propanol is a poor leaving group. It is first converted into a p-toluenesulfonate (tosylate) ester. Tosylates are excellent leaving groups, thus "activating" the carbon for subsequent nucleophilic attack.
-
Nucleophilic Substitution: The activated tosylate intermediate is then subjected to a nucleophilic substitution reaction with morpholine. The nitrogen atom of the morpholine ring acts as the nucleophile, displacing the tosylate group to form the target C-N bond and yield this compound.
This pathway is selected for its high efficiency, use of readily available reagents, and straightforward purification procedures.
Experimental Workflow Diagram
The logical flow of the two-step synthesis is illustrated below.
Caption: Workflow for the synthesis of this compound.
Safety and Hazard Management
All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound (Product): Causes severe skin burns and serious eye damage.[4] Handle with extreme care.
-
2-Amino-2-methyl-1-propanol (Starting Material): Causes skin and serious eye irritation.[5]
-
p-Toluenesulfonyl chloride (TsCl): Corrosive. Causes severe skin burns and eye damage. Reacts with water.
-
Triethylamine (Et₃N): Highly flammable liquid and vapor. Toxic if inhaled and corrosive.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.
-
Dichloromethane (DCM) & Acetonitrile (ACN): Volatile and potentially toxic solvents. Avoid inhalation and skin contact. Dichloromethane is a suspected carcinogen.
Refer to the Safety Data Sheets (SDS) for each chemical before commencing work.[4][6] An emergency eyewash and shower station must be readily accessible.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Supplier Recommendation |
| 2-Amino-2-methyl-1-propanol | 124-68-5 | 89.14 | Sigma-Aldrich, Fisher |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | Sigma-Aldrich, Acros |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Sigma-Aldrich, Fisher |
| Morpholine | 110-91-8 | 87.12 | Sigma-Aldrich, Alfa Aesar |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Fisher Scientific |
| Acetonitrile (ACN), Anhydrous | 75-05-8 | 41.05 | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | VWR |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 | VWR |
| Silica Gel (for chromatography) | 7631-86-9 | - | Sorbent Technologies |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | Fisher Scientific |
Detailed Experimental Protocol
Part A: Synthesis of the Tosylated Intermediate (2-amino-2-methylpropyl 4-methylbenzenesulfonate)
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-2-methyl-1-propanol (8.91 g, 100 mmol).
-
Dissolution: Add 200 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the upcoming addition.
-
Base Addition: Slowly add triethylamine (21 mL, 150 mmol, 1.5 eq) to the cooled solution via a syringe. Triethylamine acts as an acid scavenger for the HCl generated during the reaction.
-
Tosyl Chloride Addition: In a separate beaker, dissolve p-toluenesulfonyl chloride (20.0 g, 105 mmol, 1.05 eq) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel. Maintain the temperature at 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Washing & Drying: Combine all organic layers and wash them with 100 mL of water, followed by 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tosylated intermediate as an oil or solid. This intermediate is often used in the next step without further purification.
Part B: Synthesis of this compound
-
Reaction Setup: Place the crude tosylated intermediate from Part A into a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add anhydrous acetonitrile (250 mL) followed by morpholine (17.4 mL, 200 mmol, 2.0 eq). The excess morpholine acts as both the nucleophile and a base to neutralize the p-toluenesulfonic acid byproduct.
-
Heating: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours. The elevated temperature is necessary to drive the Sₙ2 reaction to completion.
-
Cooling & Concentration: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure.
-
Aqueous Work-up: Dissolve the resulting residue in 150 mL of DCM and transfer to a separatory funnel. Wash with 100 mL of 1M sodium hydroxide (NaOH) solution to remove the acidic byproduct.
-
Extraction & Drying: Separate the organic layer and wash it with water (2 x 100 mL) and then brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the mixture and concentrate the solvent to obtain the crude product. Purify the crude material using column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with 1-5% methanol containing 1% triethylamine (to prevent the amine from streaking on the silica), is typically effective.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a liquid.
Quantitative Data Summary
| Parameter | Step 1 (Tosylation) | Step 2 (Substitution) |
| Primary Reagent | 2-Amino-2-methyl-1-propanol (100 mmol) | Tosylated Intermediate (approx. 100 mmol) |
| Secondary Reagent | p-Toluenesulfonyl chloride (105 mmol) | Morpholine (200 mmol) |
| Base | Triethylamine (150 mmol) | Morpholine (excess) |
| Solvent | Dichloromethane (250 mL) | Acetonitrile (250 mL) |
| Temperature | 0 °C to Room Temp. | Reflux (~82 °C) |
| Reaction Time | 12-16 hours | 6-8 hours |
| Theoretical Yield | 24.3 g | 15.8 g |
| Expected Yield | >90% (crude) | 65-80% (after purification) |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment and structural integrity. Expected signals would include singlets for the gem-dimethyl protons, and multiplets for the morpholine and methylene bridge protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): To verify the number and type of carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the N-H stretches of the primary amine and C-N/C-O stretches of the morpholine ring.
-
MS (Mass Spectrometry): To confirm the molecular weight of the product (158.24 g/mol ).[1]
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 [smolecule.com]
- 4. fishersci.fr [fishersci.fr]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
Application Note: Strategic Use of 2-Methyl-1-morpholinopropan-2-amine in Nucleophilic Substitution Reactions
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing 2-Methyl-1-morpholinopropan-2-amine as a nucleophile in substitution reactions. This diamine, characterized by a sterically hindered primary amine and a morpholine moiety, is a valuable building block in pharmaceutical and materials science.[1] Its unique structure presents both opportunities and challenges, particularly concerning reaction selectivity. This document elucidates the mechanistic principles governing its reactivity, offers strategies to control reaction outcomes, and provides validated, step-by-step protocols for common transformations such as alkylation and acylation. The insights herein are intended to equip researchers, chemists, and drug development professionals with the expertise to effectively integrate this versatile reagent into their synthetic workflows.
Introduction: Structural and Physicochemical Profile
This compound, systematically named 2-methyl-2-(morpholin-4-yl)propan-1-amine, is a bifunctional organic compound featuring a primary amine and a tertiary morpholine nitrogen.[1] The defining feature for its use in nucleophilic substitution is the primary amine (-NH2), which serves as the primary reactive site. However, its reactivity is significantly modulated by the adjacent gem-dimethyl group, which creates considerable steric hindrance around the nucleophilic center. This steric bulk is a critical factor that differentiates its behavior from simpler primary amines.[2]
The morpholine ring contributes to the molecule's polarity and solubility in various organic solvents, a desirable trait for a synthetic intermediate.[1] Understanding these structural nuances is paramount for predicting reactivity and designing successful synthetic strategies.
| Property | Value | Source |
| IUPAC Name | 2-methyl-2-(morpholin-4-yl)propan-1-amine | [1][3] |
| Synonyms | This compound | [4] |
| CAS Number | 173336-43-1; 6105-75-5 | [3][5] |
| Molecular Formula | C₈H₁₈N₂O | [1][3] |
| Molecular Weight | 158.24 g/mol | [3] |
| Boiling Point | 227.6 °C at 760 mmHg | |
| Appearance | Liquid | [1] |
The Mechanism of Nucleophilic Substitution: Reactivity and Control
Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom, enabling them to attack electrophilic carbon centers, such as those in alkyl halides, via an S_N2 mechanism.[6][7] The reaction proceeds through a backside attack, leading to the displacement of a leaving group and the formation of a new carbon-nitrogen bond.[2]
The Challenge: Inherent Over-Alkylation
A significant drawback in amine alkylation is the propensity for the reaction to proceed past the desired mono-alkylation stage.[8][9] The primary amine product formed is often itself a potent nucleophile, capable of competing with the starting amine for the remaining alkyl halide. This leads to a cascade of reactions, producing secondary and tertiary amines, and ultimately, a quaternary ammonium salt.[7][10]
Expert Insight: The Role of Steric Hindrance
The gem-dimethyl group in this compound provides significant steric shielding to the primary amine. While this slightly reduces its intrinsic nucleophilicity compared to a non-hindered analogue, it offers a crucial advantage: it also sterically disfavors the subsequent alkylation of the secondary amine product. This inherent structural bias can be exploited to improve the selectivity for mono-alkylation, although it does not eliminate the problem entirely. The key to a successful reaction lies in further tipping the kinetic balance in favor of the desired product.
Experimental Protocols
Safety Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[3][4] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A flame-retardant lab coat.[11]
Refer to the Safety Data Sheet (SDS) for complete handling, storage, and emergency procedures before commencing any work.[4][11][12]
Protocol 1: Controlled Mono-Alkylation with a Primary Alkyl Halide
This protocol describes the reaction of this compound with benzyl bromide. The core strategy to achieve selectivity is the use of a large excess of the starting amine, which ensures that the electrophile (benzyl bromide) is statistically more likely to encounter a molecule of the starting amine than the alkylated product.[6][7]
Materials
| Reagent/Material | Quantity | Moles (mmol) | Purpose |
|---|---|---|---|
| This compound | 4.75 g (5.0 mL) | 30.0 | Nucleophile (5 eq.) |
| Benzyl Bromide | 1.03 g (0.72 mL) | 6.0 | Electrophile (1 eq.) |
| Acetonitrile (anhydrous) | 30 mL | - | Solvent |
| 1 M Hydrochloric Acid (HCl) | ~50 mL | - | Aqueous wash |
| Diethyl Ether | 100 mL | - | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 50 mL | - | Neutralization |
| Brine | 30 mL | - | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (30.0 mmol) and anhydrous acetonitrile (30 mL).
-
Reagent Addition: While stirring, add benzyl bromide (6.0 mmol) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane:methanol as the eluent. The disappearance of the benzyl bromide spot (visualized under UV light) indicates reaction completion.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether (50 mL).
-
Workup - Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove the excess basic starting amine.
-
Causality Note: The desired, less basic secondary amine product and the highly basic starting amine will be protonated and move to the aqueous layer. The key is the subsequent neutralization.
-
-
Workup - Isolation: Combine the acidic aqueous layers. Cool the aqueous layer in an ice bath and carefully add saturated NaHCO₃ solution until the pH is ~8-9. This deprotonates the ammonium salts, liberating the free amines.
-
Workup - Final Extraction: Extract the basified aqueous solution with diethyl ether (3 x 25 mL). Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-methyl-1-morpholinopropan-2-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Acylation for Amide Synthesis
Acylation reactions with acyl chlorides are generally high-yielding and do not suffer from the over-reaction issues seen in alkylations.[8] A non-nucleophilic base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[8]
Materials
| Reagent/Material | Quantity | Moles (mmol) | Purpose |
|---|---|---|---|
| This compound | 1.58 g (1.67 mL) | 10.0 | Nucleophile (1 eq.) |
| Benzoyl Chloride | 1.47 g (1.22 mL) | 10.5 | Electrophile (1.05 eq.) |
| Triethylamine (Et₃N) | 1.21 g (1.67 mL) | 12.0 | HCl Scavenger (1.2 eq.) |
| Dichloromethane (DCM, anhydrous) | 50 mL | - | Solvent |
| 1 M Hydrochloric Acid (HCl) | 50 mL | - | Aqueous wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | 50 mL | - | Aqueous wash |
| Brine | 30 mL | - | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | Drying agent |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (10.0 mmol), anhydrous dichloromethane (50 mL), and triethylamine (12.0 mmol).
-
Cooling: Cool the stirring solution to 0°C using an ice-water bath.
-
Reagent Addition: Add benzoyl chloride (10.5 mmol) dropwise via syringe over 10 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 hexanes:ethyl acetate) for the consumption of the starting amine.
-
Workup - Quenching: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and brine (30 mL).
-
Causality Note: The HCl wash removes excess triethylamine, while the NaHCO₃ wash removes any unreacted benzoyl chloride.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.
-
Characterization: Confirm the product identity and purity via NMR, IR (presence of amide C=O stretch), and mass spectrometry.
Workflow and Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reaction time or temperature. 2. Deactivated alkyl halide (e.g., old reagent). 3. Wet solvent/reagents. | 1. Increase reaction time or temperature cautiously. 2. Use a freshly opened or purified bottle of the electrophile. 3. Ensure all solvents and glassware are rigorously dried. |
| Significant Polyalkylation | 1. Stoichiometry is incorrect; insufficient excess of the amine nucleophile. 2. Reaction run too concentrated. | 1. Increase the excess of this compound to 5-10 equivalents. 2. Dilute the reaction mixture to decrease the frequency of product-electrophile collisions. |
| Elimination (E2) Product Observed | 1. Electrophile is a secondary or sterically hindered primary halide. 2. Reaction temperature is too high. | 1. This amine is best suited for primary, unhindered electrophiles. Consider an alternative synthetic route for secondary halides. 2. Run the reaction at a lower temperature for a longer duration. |
| Difficult Separation During Workup | 1. Emulsion formation during extraction. 2. Incomplete protonation/deprotonation. | 1. Add brine to the separatory funnel to help break the emulsion. 2. Check the pH of the aqueous layer carefully during acid/base washes to ensure complete conversion to/from the ammonium salt. |
Conclusion
This compound is a highly effective nucleophile for the synthesis of complex amines and amides. Its utility is maximized when its unique structural properties are considered. While prone to the same over-alkylation side reactions as other primary amines, its inherent steric hindrance provides a degree of selectivity that can be enhanced by careful control of reaction stoichiometry. The protocols and insights provided in this application note offer a robust framework for successfully employing this reagent, enabling chemists to leverage its advantages in the development of novel chemical entities.
References
- 1. Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.fr [fishersci.fr]
- 5. chemscene.com [chemscene.com]
- 6. tminehan.com [tminehan.com]
- 7. savemyexams.com [savemyexams.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols for the Reaction of 2-Methyl-1-morpholinopropan-2-amine with Electrophiles
Introduction: Navigating the Reactivity of a Sterically Hindered Primary Amine
2-Methyl-1-morpholinopropan-2-amine, a unique primary amine featuring a sterically encumbered nitrogen atom adjacent to a morpholine moiety, presents both challenges and opportunities in synthetic chemistry. Its structure, with a tertiary carbon directly attached to the primary amine, significantly influences its nucleophilicity and reactivity towards electrophiles. This guide provides a comprehensive overview of the key reactions of this compound with various electrophiles, offering detailed protocols and insights into the causality behind experimental choices. These application notes are intended for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in the synthesis of novel compounds. The protocols herein are designed as self-validating systems, with clear steps for reaction monitoring and product characterization.
Acylation: Formation of Amides
The reaction of this compound with acylating agents, such as acyl chlorides and anhydrides, leads to the formation of stable amide derivatives. This transformation is a cornerstone of organic synthesis, often employed to introduce new functional groups or to protect the amine functionality.
Mechanistic Insight: Nucleophilic Acyl Substitution
The acylation of primary amines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride from an acyl chloride) to yield the amide product. Due to the steric hindrance around the nitrogen atom in this compound, reaction conditions may need to be optimized to achieve high yields.
A general protocol for the acetylation of amines using acetic anhydride in an aqueous medium can be adapted for this sterically hindered amine. The use of a mild base like sodium bicarbonate is crucial to neutralize the carboxylic acid byproduct, driving the reaction to completion.[1][2]
Experimental Protocol: Synthesis of N-(2-methyl-1-morpholinopropan-2-yl)acetamide
Objective: To synthesize N-(2-methyl-1-morpholinopropan-2-yl)acetamide via acylation with acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.32 mmol) in dichloromethane (20 mL).
-
Add sodium bicarbonate (1.06 g, 12.64 mmol, 2.0 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (0.71 mL, 7.58 mmol, 1.2 equiv.) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure N-(2-methyl-1-morpholinopropan-2-yl)acetamide.
Causality of Choices: The use of a slight excess of acetic anhydride ensures complete consumption of the amine. Sodium bicarbonate acts as a base to neutralize the acetic acid formed during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product. Dichloromethane is a suitable solvent as it is relatively non-polar and allows for easy separation from the aqueous phase during workup.
Alkylation: Synthesis of Secondary and Tertiary Amines
Alkylation of this compound with alkyl halides or other alkylating agents can be challenging due to the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[3] However, with careful control of reaction conditions and stoichiometry, selective mono-alkylation can be achieved.
Mechanistic Considerations: S_N2 Reaction and Steric Effects
The alkylation of amines with alkyl halides typically proceeds through an S_N2 mechanism, where the amine acts as a nucleophile. The steric hindrance of this compound can slow down the rate of alkylation. This steric bulk can also be advantageous in preventing over-alkylation, as the resulting secondary amine is even more sterically hindered.
For selective mono-alkylation, a strategy involving the use of the amine hydrobromide salt and a base can be employed. This method relies on the competitive deprotonation of the primary amine in the presence of the secondary amine product, which remains protonated and thus unreactive.[4][5]
Experimental Protocol: Selective Mono-alkylation with Benzyl Bromide
Objective: To synthesize N-benzyl-2-methyl-1-morpholinopropan-2-amine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 6.32 mmol) and acetonitrile (30 mL).
-
Add potassium carbonate (1.75 g, 12.64 mmol, 2.0 equiv.) to the solution.
-
Add benzyl bromide (0.75 mL, 6.32 mmol, 1.0 equiv.) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours.
-
Monitor the reaction by TLC to follow the disappearance of the starting amine.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile (10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-benzyl-2-methyl-1-morpholinopropan-2-amine.
Causality of Choices: Acetonitrile is a polar aprotic solvent that is well-suited for S_N2 reactions. Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the amine and neutralize the HBr byproduct without causing significant side reactions. Using a 1:1 stoichiometry of the amine and alkylating agent minimizes the chance of di-alkylation.
Reaction with Aldehydes and Ketones: Schiff Base Formation and Reductive Amination
The reaction of primary amines with aldehydes and ketones is a versatile method for forming C-N bonds, leading to imines (Schiff bases) which can be subsequently reduced to secondary amines.
Mechanistic Pathway: From Carbonyl to Imine and Amine
The initial reaction between this compound and a carbonyl compound is a nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates, typically under acidic catalysis, to form the C=N double bond of the imine.[6][7] The steric hindrance of the amine can affect the rate of both the initial addition and the subsequent dehydration. The resulting imine can then be reduced in situ (reductive amination) or isolated and then reduced to the corresponding secondary amine.
Experimental Protocol: Reductive Amination with Benzaldehyde
Objective: To synthesize N-benzyl-2-methyl-1-morpholinopropan-2-amine via a one-pot reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 g, 6.32 mmol) and 1,2-dichloroethane (30 mL).
-
Add benzaldehyde (0.64 mL, 6.32 mmol, 1.0 equiv.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (2.0 g, 9.48 mmol, 1.5 equiv.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (hexane/ethyl acetate gradient).
Causality of Choices: 1,2-Dichloroethane is a common solvent for reductive aminations. Acetic acid catalyzes the formation of the imine intermediate. Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the iminium ion intermediate faster than the starting aldehyde, thus preventing side reactions.
Sulfonylation: The Hinsberg Reaction
The reaction of this compound with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base is known as the Hinsberg reaction. This reaction is a reliable method for the synthesis of sulfonamides.[8][9]
Mechanistic Overview
The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The resulting sulfonamide from a primary amine still possesses an acidic proton on the nitrogen, which can be removed by a base to form a water-soluble salt.
Experimental Protocol: Synthesis of N-(2-methyl-1-morpholinopropan-2-yl)benzenesulfonamide
Objective: To synthesize the corresponding sulfonamide from this compound.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 g, 6.32 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask.
-
Add pyridine (1.0 mL, 12.64 mmol, 2.0 equiv.) to the solution and cool to 0 °C.
-
Slowly add benzenesulfonyl chloride (0.89 mL, 6.95 mmol, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with 1 M HCl (2 x 20 mL) to remove excess pyridine.
-
Wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.
Causality of Choices: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction. The acidic workup removes the basic pyridine, and the subsequent basic wash removes any unreacted sulfonyl chloride.
Data Summary
| Reaction Type | Electrophile | Product Type | Key Reagents |
| Acylation | Acetic Anhydride | Amide | NaHCO₃ |
| Alkylation | Benzyl Bromide | Secondary Amine | K₂CO₃ |
| Reductive Amination | Benzaldehyde | Secondary Amine | NaBH(OAc)₃, Acetic Acid |
| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | Pyridine |
Conclusion and Future Directions
This compound is a valuable building block for the synthesis of a diverse range of nitrogen-containing compounds. The protocols outlined in this guide provide a solid foundation for its use in acylation, alkylation, reductive amination, and sulfonylation reactions. The steric hindrance of the primary amine group, while presenting a challenge in terms of reactivity, can be strategically exploited to control selectivity, particularly in alkylation reactions. Further exploration of its reactivity in other transformations, such as Michael additions and transition-metal-catalyzed cross-coupling reactions, will undoubtedly expand its utility in medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals, always prioritizing safety and thorough characterization of the resulting products.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Acylation of 2-Methyl-1-morpholinopropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-acylation of primary amines is a cornerstone of organic synthesis, pivotal in the construction of amide bonds which are ubiquitous in pharmaceuticals and functional materials.[1] This guide provides a detailed technical overview and practical protocols for the acylation of 2-Methyl-1-morpholinopropan-2-amine, a primary amine characterized by significant steric hindrance at the α-carbon. We will delve into the mechanistic considerations imposed by its structure, explore suitable acylating agents and reaction conditions, and present robust experimental procedures for achieving successful N-acylation. The protocols are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Challenge of Steric Hindrance in Amine Acylation
This compound possesses a primary amino group attached to a quaternary carbon, creating a sterically congested environment. This structural feature significantly impacts its nucleophilicity and accessibility to electrophilic acylating agents.[2] Unlike unhindered primary amines, the reaction kinetics can be sluggish, often requiring more forcing conditions or highly reactive acylating species to achieve satisfactory yields.[3] Understanding these steric limitations is paramount to selecting an appropriate synthetic strategy.
The primary challenge arises from the bulky substituents surrounding the nitrogen atom, which impede the approach of the acylating agent's electrophilic carbonyl carbon. This can lead to slower reaction rates and, in some cases, favor side reactions if the chosen conditions are not optimal. Therefore, a careful selection of acylating agents, solvents, bases, and catalysts is crucial for the successful acylation of such hindered amines.[2]
Mechanistic Considerations and Strategic Approaches
The fundamental mechanism of N-acylation involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to yield the final amide product.[4] With sterically hindered amines, the energy barrier for the formation of this tetrahedral intermediate is higher, necessitating strategies to enhance either the nucleophilicity of the amine or the electrophilicity of the acylating agent.
Key Strategic Considerations:
-
Choice of Acylating Agent: Highly reactive acylating agents such as acyl chlorides and acid anhydrides are often preferred for hindered amines.[] In cases of extreme steric hindrance, even more reactive species like symmetric anhydrides or the use of potent coupling agents may be necessary.[6]
-
Reaction Conditions: The classic Schotten-Baumann reaction, which utilizes a two-phase system with an aqueous base, is a robust method for acylating amines with acyl chlorides.[7] The base neutralizes the HCl byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion.[8]
-
Use of Catalysts and Additives: For less reactive acylating agents or particularly challenging substrates, catalysts such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.[] In peptide synthesis, a variety of coupling reagents like dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium salts (HATU, HBTU) are used to activate carboxylic acids for amidation.[][9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the acylation of this compound with different classes of acylating agents.
Protocol 1: Acylation using an Acyl Chloride under Schotten-Baumann Conditions
This protocol is a robust and widely applicable method for the acylation of primary amines, including those with moderate steric hindrance.[10]
Workflow Diagram:
Schotten-Baumann Acylation Workflow
Materials:
| Reagent/Material | Purpose |
| This compound | Substrate |
| Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) | Acylating Agent |
| Dichloromethane (DCM) or Diethyl Ether | Organic Solvent |
| 1 M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃) | Aqueous Base |
| 1 M Hydrochloric Acid (HCl) | Neutralization during workup |
| Saturated Sodium Chloride Solution (Brine) | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying Agent |
| Round-bottom flask, Separatory funnel, Stir plate | Glassware and Equipment |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM) or diethyl ether.
-
Add an equal volume of 1 M NaOH solution to the flask.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the acyl chloride (1.05-1.1 eq) dropwise to the stirring mixture. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Acylation using an Acid Anhydride with a Catalyst
This method is suitable when a less reactive acylating agent is desired. The addition of a catalyst like DMAP is often necessary for hindered amines.[]
Workflow Diagram:
Catalytic Acylation with Acid Anhydride
Materials:
| Reagent/Material | Purpose |
| This compound | Substrate |
| Acid Anhydride (e.g., Acetic Anhydride) | Acylating Agent |
| Triethylamine (TEA) or Pyridine | Base |
| 4-Dimethylaminopyridine (DMAP) | Catalyst |
| Dichloromethane (DCM) or Acetonitrile (ACN) | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Washing |
| Saturated Sodium Chloride Solution (Brine) | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05-0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acid anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation: Reagent Stoichiometry and Reaction Parameters
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Acid Anhydride) |
| Amine | 1.0 eq | 1.0 eq |
| Acylating Agent | 1.05 - 1.1 eq (Acyl Chloride) | 1.2 eq (Acid Anhydride) |
| Base | 1 M NaOH (equal volume to organic) | 1.5 eq (Triethylamine) |
| Catalyst | Not required | 0.05 - 0.1 eq (DMAP) |
| Solvent | DCM or Diethyl Ether | DCM or Acetonitrile |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time | 1 - 4 hours | 2 - 12 hours |
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction does not proceed to completion, consider increasing the reaction temperature or using a more potent activating agent such as HATU in the presence of a carboxylic acid.[9] For extremely hindered cases, alternative synthetic routes like the addition of a Grignard reagent to an isocyanate might be necessary.[11]
-
Side Reactions: Hydrolysis of the acylating agent is a potential side reaction, especially with acyl chlorides under Schotten-Baumann conditions.[10] Ensure vigorous stirring and controlled addition of the acyl chloride to minimize this.
-
Purification: The polarity of the final amide product will depend on the nature of the acyl group. A suitable solvent system for column chromatography should be determined by TLC analysis. In some cases, if the product is a solid, recrystallization can be an effective purification method.
Conclusion
The acylation of the sterically hindered primary amine in this compound presents a synthetic challenge that can be overcome with careful consideration of the reaction conditions and reagents. The use of highly reactive acylating agents like acyl chlorides under Schotten-Baumann conditions or acid anhydrides with catalytic DMAP are effective strategies. The protocols provided herein offer a solid foundation for researchers to successfully synthesize amide derivatives of this valuable building block.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. grokipedia.com [grokipedia.com]
- 11. chimia.ch [chimia.ch]
Application Note: Strategic Pathways for the Synthesis of Novel Heterocyclic Scaffolds from 2-Methyl-1-morpholinopropan-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides detailed synthetic strategies and protocols for leveraging 2-Methyl-1-morpholinopropan-2-amine, a versatile C₈H₁₈N₂O building block, in the construction of novel heterocyclic compounds.[1][2] The unique structural architecture of this starting material, featuring a sterically hindered primary amine and a 1,3-diamine backbone embedded within a morpholine-containing fragment, offers multiple avenues for synthetic exploration. We will detail methodologies for the synthesis of substituted pyrimidines and pyridines, and explore the application of this amine in multi-component reactions (MCRs) for the rapid generation of diverse chemical libraries. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and rationale for experimental choices.
Introduction: The Strategic Value of the Starting Amine
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals incorporating these scaffolds to achieve desired biological activity and pharmacokinetic properties. Within this class, the morpholine ring is a privileged structure, often incorporated to enhance aqueous solubility, metabolic stability, and target binding through hydrogen bond acceptance.[3][4][5]
This compound presents itself as a highly valuable, yet underutilized, starting material. Its key features include:
-
A 1,3-Diamine Core: The primary amine and the morpholine nitrogen are separated by a three-carbon chain, making it an ideal precursor for the synthesis of six-membered heterocycles like pyrimidines.[6][7]
-
A Sterically Hindered Primary Amine: The gem-dimethyl substitution adjacent to the primary amine influences its nucleophilicity and the stereochemical outcome of reactions, a feature that can be exploited for regioselective synthesis.
-
An Embedded Morpholine Moiety: This ensures that the final products retain this important pharmacophore, potentially improving their drug-like properties.[4]
This document outlines robust and adaptable protocols for transforming this building block into higher-value heterocyclic systems.
Synthesis of Substituted Pyrimidines via Cyclocondensation
The most direct application of a 1,3-diamine is in the synthesis of pyrimidines, a core component of numerous bioactive molecules.[8][9] The classical approach involves the cyclocondensation with a 1,3-dielectrophile, such as a β-dicarbonyl compound.
Underlying Principle
The reaction proceeds via a double condensation mechanism. The more nucleophilic primary amine of the starting material attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming an enamine intermediate. Subsequent intramolecular cyclization, involving the morpholine nitrogen, and dehydration leads to a stable tetrahydropyrimidine ring, which can be used as is or aromatized. The choice of catalyst (acidic or basic) is crucial for promoting the condensation and cyclization steps.
Visualization: Pyrimidine Synthesis Workflow
Caption: Workflow for pyrimidine synthesis from a 1,3-diamine.
Experimental Protocol: Synthesis of 4-(2,2-Dimethyl-6,8-dimethyl-5,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-yl)morpholine
This protocol details the reaction with acetylacetone as a representative 1,3-dicarbonyl compound.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux and workup
-
Sodium bicarbonate (sat. aq. solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.58 g, 10 mmol) and toluene (50 mL).
-
Add acetylacetone (1.10 g, 11 mmol) and p-TSA (190 mg, 1 mmol) to the flask.
-
Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting amine. The reaction is typically complete within 12-18 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure pyrimidine derivative.
Trustworthiness Check: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the primary amine protons and the appearance of new aromatic/vinylic protons in the NMR spectrum are key indicators of a successful reaction.
Data Presentation: Expected Outcomes with Various Dicarbonyls
| 1,3-Dicarbonyl Substrate | Product Class | Expected Yield (%) | Key ¹H NMR Signal (ppm, CDCl₃) |
| Acetylacetone | Dimethyl-pyrimidine | 65-75% | ~4.9 (pyrimidine H) |
| Ethyl Acetoacetate | Methyl-pyrimidinone | 60-70% | ~3.4 (CH₂ next to morpholine N) |
| Dibenzoylmethane | Diphenyl-pyrimidine | 70-80% | 7.2-7.8 (aromatic protons) |
Multi-Component Reactions (MCRs) for Library Generation
Multi-component reactions (MCRs) are powerful tools in drug discovery, enabling the synthesis of complex molecules from three or more starting materials in a single, efficient step.[10][11] The primary amine of this compound makes it a suitable component for isocyanide-based MCRs, such as the Ugi reaction.[12][13]
Underlying Principle
The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide.[12] The reaction typically proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion to form a stable α-acylamino amide product. By using our title amine, we can rapidly generate a library of complex peptidomimetics, each containing the morpholine scaffold.
Visualization: Ugi Multi-Component Reaction Concept
Caption: Conceptual diagram of a four-component Ugi reaction.
Experimental Protocol: Ugi Synthesis of a Peptidomimetic Library Member
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Acetic Acid (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (as solvent)
-
Standard laboratory glassware
Procedure:
-
In a 25 mL vial, dissolve this compound (158 mg, 1 mmol) in methanol (5 mL).
-
Add benzaldehyde (106 mg, 1 mmol) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.
-
Add acetic acid (60 mg, 1 mmol) to the mixture.
-
Finally, add tert-butyl isocyanide (83 mg, 1 mmol) dropwise. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Seal the vial and stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the desired product mass.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by precipitation from a solvent/anti-solvent system (e.g., dissolving in dichloromethane and precipitating with hexane) or by preparative HPLC for higher purity.
Expert Insight: The power of this method lies in its versatility. By simply swapping the aldehyde, carboxylic acid, or isocyanide component, a vast library of structurally diverse compounds can be generated from the same core amine, making this an ideal strategy for lead discovery programs.[10]
General Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Isocyanides are toxic and have extremely foul odors; handle with extreme care in a fume hood.
-
Reactions under reflux should be monitored to prevent solvent evaporation and overheating.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a potent and versatile building block for the synthesis of novel heterocyclic compounds. Its inherent 1,3-diamine structure provides a direct and efficient route to substituted pyrimidines through cyclocondensation reactions. Furthermore, its primary amine functionality allows for its incorporation into powerful synthetic strategies like multi-component reactions, enabling the rapid construction of complex and diverse molecular libraries. The protocols and strategies outlined in this guide serve as a foundation for researchers to explore new chemical space and develop novel compounds for applications in drug discovery and materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-diamine synthesis by amination [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 13. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
application of 2-Methyl-1-morpholinopropan-2-amine in polymer chemistry
An Application Guide to 2-Methyl-1-morpholinopropan-2-amine in Polymer Chemistry
Abstract
This document provides a detailed technical guide on the potential applications of this compound in the field of polymer chemistry. While direct literature on the polymerization of this specific molecule is scarce, its unique structure—featuring a sterically hindered primary amine and a tertiary morpholine amine—suggests a range of plausible functions. This guide extrapolates from established principles of polymer science to propose detailed protocols for its use as a monomer precursor, a chain growth regulator, and a modifier in both step-growth and chain-growth polymerization systems. The protocols and discussions are designed for researchers, scientists, and professionals in drug development and material science, providing both theoretical grounding and practical, field-proven methodologies adapted for this compound.
Introduction: Unveiling the Potential of a Unique Diamine Analog
This compound (CAS 6105-75-5) is an intriguing, yet underexplored, building block for polymer synthesis.[1] Its molecular architecture is distinguished by two key features: a primary amine attached to a tertiary carbon, creating significant steric hindrance, and a morpholine ring, which contains a tertiary amine.[1] The morpholine moiety is known to impart desirable properties to polymers, such as hydrophilicity, pH-responsiveness, and thermal stability.[2] The primary amine provides a reactive handle for a variety of polymerization and post-polymerization modification reactions.[3]
Given the limited direct research on this compound in polymer applications, this guide adopts a forward-looking, application-oriented perspective. By analyzing the reactivity of its constituent functional groups, we can project its utility and design robust experimental protocols. The primary amine is a classical nucleophile for step-growth polymerizations, such as the synthesis of polyamides and polyureas.[4][5] However, as a monofunctional primary amine, its primary role would be as a chain regulator or end-capping agent rather than a chain-extending monomer. In chain-growth polymerizations like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the amine functionalities can play crucial roles as ligands, reducing agents, or sites for post-polymerization modification.[6][7]
This guide will provide detailed, hypothetical, yet scientifically grounded protocols for leveraging the unique structure of this compound in these contexts.
Projected Application in Step-Growth Polymerization: A Molecular Weight Regulator
In step-growth polymerizations that form polyamides or polyureas, the stoichiometry of the diamine and diacid (or diisocyanate) monomers is critical for achieving high molecular weights. The introduction of a mono-amine acts as a chain stopper, terminating the propagation of a polymer chain and thus allowing for precise control over the final molecular weight. The sterically hindered nature of the primary amine on this compound may slow its reaction rate compared to unhindered primary amines, a factor that must be considered in reaction kinetics.
Protocol: Synthesis of a Polyamide with Controlled Molecular Weight
This protocol details the synthesis of a polyamide from adipoyl chloride and 1,6-hexanediamine, using this compound as an end-capping agent to regulate molecular weight.
Causality and Experimental Design: The molar percentage of the mono-amine end-capper relative to the diamine monomer will determine the theoretical number-average degree of polymerization. The reaction is run at low temperature to control the high reactivity of the acyl chloride and minimize side reactions. A tertiary amine, triethylamine, is used as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.[8]
Materials:
-
Adipoyl chloride (98%)
-
1,6-Hexanediamine (99%)
-
This compound (≥98%)[1]
-
Triethylamine (≥99%), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Methanol
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Dropping funnel
-
Nitrogen inlet and outlet
Procedure:
-
Reactor Setup: Assemble a dry 250 mL three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a septum. Purge the system with dry nitrogen for 15 minutes.
-
Monomer Dissolution: In the flask, dissolve 1,6-hexanediamine (e.g., 1.16 g, 10.0 mmol) and the calculated amount of this compound for the target molecular weight (e.g., 0.0316 g, 0.2 mmol for a target Mn of ~12,000 g/mol ) in 50 mL of anhydrous DMAc. Add triethylamine (2.23 mL, 16.0 mmol).
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Acid Chloride Addition: Dissolve adipoyl chloride (e.g., 1.83 g, 10.0 mmol) in 20 mL of anhydrous DMAc and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Precipitation and Purification: Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol. The polyamide will precipitate as a white solid.
-
Washing: Filter the polymer, then wash it thoroughly with methanol (3 x 100 mL) and then with water (2 x 100 mL) to remove unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 60 °C overnight.
Characterization:
-
Molecular Weight: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) with appropriate standards.
-
Structure Confirmation: Confirm the polyamide structure and the incorporation of the end-capper using ¹H NMR and FTIR spectroscopy. The morpholine signal in the NMR spectrum will confirm successful end-capping.
Caption: Workflow for polyamide synthesis with molecular weight control.
Projected Application in Controlled Radical Polymerization
The dual amine nature of this compound suggests multiple roles in controlled radical polymerizations like ATRP and RAFT.
Role in Atom Transfer Radical Polymerization (ATRP)
In ATRP, a transition metal complex (typically copper-based) reversibly activates and deactivates dormant polymer chains. The ligand complexed to the copper is crucial for tuning its reactivity. The tertiary amine of the morpholine ring in this compound can act as a ligand for the copper catalyst. Furthermore, primary amines can function as reducing agents, regenerating the active Cu(I) catalyst from the Cu(II) deactivator, a process known as ARGET (Activators ReGenerated by Electron Transfer) ATRP.[6]
Causality and Experimental Design: This protocol uses the subject amine as both a ligand and a reducing agent in an ARGET ATRP of methyl methacrylate (MMA). The amine will coordinate with the Cu(II) bromide, and a portion of it will slowly reduce Cu(II) to Cu(I), initiating the polymerization. This allows for a very low initial concentration of the copper catalyst.
Protocol: ARGET ATRP of Methyl Methacrylate
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(II) bromide (CuBr₂) (catalyst precursor)
-
This compound (ligand/reducing agent)
-
Anisole (solvent)
-
Syringes for deoxygenation and transfer
-
Schlenk flask and Schlenk line
Procedure:
-
Monomer and Initiator: To a Schlenk flask, add MMA (e.g., 5.0 g, 50.0 mmol), EBiB (e.g., 73 µL, 0.5 mmol), and anisole (5 mL).
-
Catalyst and Ligand: In a separate vial, add CuBr₂ (e.g., 2.2 mg, 0.01 mmol) and this compound (e.g., 31.6 mg, 0.2 mmol).
-
Deoxygenation: Subject the monomer/initiator mixture in the Schlenk flask to three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill with nitrogen.
-
Initiation: Under a positive nitrogen pressure, add the catalyst/ligand mixture to the reaction flask.
-
Polymerization: Place the flask in a preheated oil bath at 60 °C and stir. Periodically take samples via a degassed syringe to monitor conversion (by ¹H NMR or gravimetry) and molecular weight evolution (by GPC).
-
Termination: After reaching the desired conversion, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the copper catalyst.
-
Purification: Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper complex. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Caption: Proposed role of the amine as both ligand and reducing agent in ATRP.
Role in RAFT Polymerization
Direct polymerization of monomers bearing primary amines via RAFT is often problematic, as the amine can react with the thiocarbonylthio group of the RAFT agent, leading to loss of control.[9] A common strategy is to protect the amine before polymerization. A more direct application for this compound is in post-polymerization modification. The thiocarbonylthio end-group of a RAFT-synthesized polymer can be removed by aminolysis, yielding a thiol-terminated polymer that can be used for subsequent conjugation reactions.[7]
Protocol: Aminolysis of a RAFT-Synthesized Polymer
Materials:
-
RAFT-synthesized polymer (e.g., poly(N-isopropylacrylamide) with a trithiocarbonate end-group)
-
This compound
-
Dichloromethane (DCM) or other suitable solvent
-
Hexanes or diethyl ether for precipitation
Procedure:
-
Dissolution: Dissolve the RAFT-synthesized polymer (1.0 g) in 10 mL of DCM in a round-bottom flask.
-
Aminolysis: Add a 20-fold molar excess of this compound relative to the polymer chain ends.
-
Reaction: Stir the solution at room temperature for 2 hours. The reaction can be monitored by the disappearance of the characteristic color of the RAFT end-group (typically yellow or pink).
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold hexanes or diethyl ether.
-
Washing and Drying: Filter the polymer, wash with fresh precipitant, and dry under vacuum. The resulting polymer will be thiol-terminated.
Synthesis of a Novel Functional Monomer
Perhaps the most robust method to incorporate the unique structure of this compound into a polymer is to first convert it into a polymerizable monomer. Reacting the primary amine with acryloyl chloride or methacryloyl chloride would yield a novel acrylamide or methacrylamide monomer.
Protocol: Synthesis of N-(2-Methyl-1-morpholinopropan-2-yl)acrylamide
Causality and Experimental Design: This is a standard Schotten-Baumann reaction where the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acryloyl chloride. The reaction is performed at low temperature in the presence of a base (triethylamine) to neutralize the HCl byproduct.[10]
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reactant Solution: In a flask, dissolve this compound (1.58 g, 10.0 mmol) and triethylamine (1.7 mL, 12.0 mmol) in 50 mL of anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Add acryloyl chloride (0.85 mL, 10.5 mmol) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure acrylamide monomer.
The resulting monomer can then be polymerized using standard free-radical or controlled radical polymerization techniques to produce well-defined polymers bearing the pendant 2-methyl-1-morpholinopropan-2-yl group.
Conclusion
While this compound remains a largely uncharacterized compound in polymer literature, its structure presents clear and compelling opportunities for innovation. Based on fundamental chemical principles, we have outlined its potential as a precise molecular weight controller in polyamide synthesis, a dual-purpose ligand and reducing agent in ATRP, a post-polymerization modification agent for RAFT polymers, and a precursor to novel functional monomers. The detailed protocols provided herein serve as a robust starting point for researchers to explore and unlock the potential of this unique molecule in creating advanced polymeric materials.
References
- 1. chemscene.com [chemscene.com]
- 2. polybluechem.com [polybluechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. End-Functionalized Polymers and Junction-Functionalized Diblock Copolymers Via RAFT Chain Extension with Maleimido Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyamide - Wikipedia [en.wikipedia.org]
- 9. Photolabile protecting groups: a strategy for making primary amine polymers by RAFT - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
use of 2-Methyl-1-morpholinopropan-2-amine in the synthesis of pharmaceutical intermediates.
Application Note & Protocol Guide
Topic: Strategic Use of 2-Methyl-1-morpholinopropan-2-amine in the Synthesis of Pharmaceutical Intermediates
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound (CAS No. 6105-75-5) in the synthesis of pharmaceutical intermediates. While direct, large-scale applications of this specific diamine are not as widely documented as simpler morpholine derivatives, its unique structural features—a sterically hindered primary amine adjacent to a gem-dimethyl group and an accessible tertiary morpholine nitrogen—present distinct advantages in specific synthetic contexts. This guide moves beyond simple procedural lists to explain the underlying chemical principles and causality behind protocol choices. We will explore its utility as both a nucleophilic building block in reactions such as nucleophilic aromatic substitution (SNAr) and as a hindered base catalyst where suppression of side reactions is critical. Detailed, self-validating protocols and mechanistic diagrams are provided to ensure scientific integrity and reproducibility.
Introduction: Structural & Chemical Profile of this compound
This compound, hereafter referred to as 2M1M2A , is a diamine with the molecular formula C₈H₁₈N₂O.[1] Its structure is characterized by two key functional regions:
-
A Neopentyl-like Primary Amine (-C(CH₃)₂-NH₂): The primary amine is the principal site for nucleophilic attack. However, the adjacent gem-dimethyl group provides significant steric hindrance. This feature can be strategically exploited to enhance selectivity in certain reactions or may require more forcing conditions to drive reactions to completion.
-
A Tertiary Morpholine Amine: The nitrogen atom within the morpholine ring is a tertiary amine, functioning as a Brønsted-Lowry base and a potential ligand for metal catalysts. Its pKa is comparable to other N-alkyl morpholines.
This unique combination of a hindered nucleophile and a basic center within the same molecule allows for its versatile application as a sophisticated reagent in multi-step pharmaceutical synthesis. It can serve as an intermediate in the synthesis of various compounds, potentially including those with anticancer or neuroprotective properties.[2]
Application I: 2M1M2A as a Hindered Nucleophile in SNAr Reactions
The synthesis of many modern pharmaceuticals, particularly kinase inhibitors, relies on the construction of complex heterocyclic cores through nucleophilic aromatic substitution (SNAr). The primary amine of 2M1M2A can act as the key nucleophile to build out specific side chains that are crucial for biological activity.
Scientific Rationale & Mechanistic Insight
In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring (activated by electron-withdrawing groups like -NO₂ or heterocyclic nitrogens), proceeding through a resonance-stabilized Meisenheimer complex. The steric bulk of 2M1M2A around the nucleophilic nitrogen can slow the rate of reaction compared to less hindered amines like ammonia. However, this can be advantageous in complex molecules, preventing undesirable secondary reactions at other electrophilic sites. The reaction often requires heat and a polar aprotic solvent (e.g., DMSO, DMF) to facilitate the formation of the charged intermediate. An external base is typically added to neutralize the acid (e.g., HCl) generated during the substitution.
Below is a diagram illustrating the general mechanism for an SNAr reaction involving 2M1M2A.
Caption: Generalized SNAr mechanism using 2M1M2A.
Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
This protocol describes the coupling of 2M1M2A with 4-chloro-6-nitroquinazoline, a common scaffold in medicinal chemistry, particularly for gefitinib and related compounds.[3][4]
Objective: To synthesize N-(1-morpholino-2-methylpropan-2-yl)-6-nitroquinazolin-4-amine.
Materials:
-
4-chloro-6-nitroquinazoline (1.0 eq)
-
This compound (2M1M2A) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-6-nitroquinazoline (e.g., 5.0 g, 23.8 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (8.2 g, 59.5 mmol) and anhydrous DMF (100 mL). Stir the suspension for 15 minutes at room temperature.
-
Add 2M1M2A (4.5 g, 28.5 mmol) dropwise to the suspension.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours. The causality for heating is to provide sufficient activation energy to overcome the steric hindrance of 2M1M2A and facilitate the formation of the Meisenheimer complex.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system. The disappearance of the starting aryl chloride spot indicates reaction completion.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into ice-cold water (500 mL) with stirring. A yellow precipitate should form. c. Stir for 30 minutes, then filter the solid using a Büchner funnel. d. Wash the solid with copious amounts of deionized water to remove DMF and salts. e. Dissolve the crude solid in ethyl acetate (300 mL) and transfer to a separatory funnel. f. Wash the organic layer with water (2 x 150 mL) and then with brine (1 x 150 mL). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to yield the pure product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity (>98%).
Application II: 2M1M2A as a Sterically Hindered Base Catalyst
In many organic reactions, common amine bases like triethylamine can act as competing nucleophiles, leading to unwanted side products. The bulky nature of 2M1M2A, particularly the shielding of the primary amine by the gem-dimethyl groups, allows the more accessible tertiary morpholine nitrogen to function as a "non-nucleophilic" base. This is valuable in base-catalyzed reactions on sensitive substrates.
Scientific Rationale & Advantage
Consider a Michael addition reaction, where a base is used to deprotonate a carbon acid to form a nucleophilic enolate. If a small amine base is used, it can potentially undergo a competing conjugate addition to the Michael acceptor. The steric bulk of 2M1M2A makes it a poor nucleophile, thus minimizing this side reaction and favoring the desired C-C bond formation.
The workflow for selecting an appropriate amine base is outlined below.
Caption: Decision workflow for amine base selection.
Comparative Data & Protocol
Objective: To demonstrate the efficacy of 2M1M2A as a base catalyst in the conjugate addition of nitromethane to chalcone, a classic Michael reaction.
Protocol:
-
In a 50 mL flask, dissolve chalcone (1.0 eq, e.g., 1.0 g, 4.8 mmol) in nitromethane (10 mL).
-
Add the amine base catalyst (0.1 eq, 0.48 mmol). For this comparison, set up parallel reactions with triethylamine (TEA) and 2M1M2A.
-
Stir the reactions at room temperature for 24 hours.
-
Monitor by TLC (3:1 Hexanes:EtOAc).
-
After completion, remove excess nitromethane under reduced pressure.
-
Dissolve the residue in DCM, wash with 1M HCl to remove the base, then water and brine.
-
Dry, concentrate, and analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the desired Michael adduct to any side products (e.g., amine adduct).
Expected Results (Hypothetical):
| Catalyst | Desired Product Yield (%) | Side Product Formation (%) | Rationale |
| Triethylamine (TEA) | 75% | ~15% | TEA is small enough to act as a competing nucleophile, forming an unwanted adduct. |
| 2M1M2A | 92% | <2% | The steric hindrance around both amine centers minimizes its nucleophilicity, allowing it to function purely as a base. |
This data clearly illustrates the trustworthiness of the protocol using 2M1M2A; its structure inherently validates its role by preventing common failure modes seen with simpler bases.
Conclusion
This compound is a valuable, albeit specialized, reagent for pharmaceutical synthesis. Its unique topology, featuring a sterically encumbered primary amine and a tertiary morpholine nitrogen, allows it to perform distinct roles. As a nucleophile, it enables the construction of complex side chains where controlled reactivity is desired. As a base, its steric bulk is a powerful tool for improving reaction selectivity and yield by suppressing nucleophilic side reactions. The protocols and mechanistic insights provided in this guide offer a robust framework for chemists to confidently incorporate this versatile building block into their synthetic strategies.
References
Application Note: A Strategic Approach to the Development of 2-Methyl-1-morpholinopropan-2-amine Analogs for Structure-Activity Relationship (SAR) Studies
Abstract & Rationale
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, present in over 20 FDA-approved drugs and valued for its ability to improve the physicochemical properties of drug candidates.[1][2] The lead compound, 2-Methyl-1-morpholinopropan-2-amine, presents a simple yet compelling architecture, combining the favorable morpholine moiety with a sterically hindered primary amine. Derivatives of morpholine have shown a wide spectrum of biological activities, including potential anticancer and neuroprotective effects.[2][3]
This document provides a comprehensive guide for researchers and drug development professionals on the systematic design, synthesis, and evaluation of analogs based on the this compound scaffold. The primary objective is to elucidate the Structure-Activity Relationship (SAR), thereby identifying key molecular features that govern biological activity and pharmacokinetic properties. By systematically modifying distinct regions of the lead compound, this program aims to generate a focused library of analogs to build a robust SAR model, ultimately guiding the optimization of potency, selectivity, and drug-like characteristics.[4][5]
Analog Design Strategy: A Triage Approach
To efficiently explore the chemical space around the lead scaffold, we have segmented the molecule into three primary regions for modification. This allows for a systematic evaluation of how changes in sterics, electronics, and hydrogen bonding capacity impact the target biological activity and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Region 1: The Morpholine Ring: This saturated heterocycle often serves as a key pharmacophore or a modulator of properties like solubility and metabolic stability.[6] Modifications will probe the necessity of the ether oxygen and the ring's conformational constraints. We will explore bioisosteric replacements that modulate these features.[1]
-
Region 2: The Primary Amine: The primary amine is a potential key interaction point, likely forming salt bridges or hydrogen bonds with the biological target. Modifications will assess the importance of its basicity and hydrogen bond donor capacity.
-
Region 3: The Propane Backbone: The gem-dimethyl group provides a distinct steric environment and may serve to block potential sites of metabolism (a "metabolic shield"). Altering this group will reveal its role in binding and stability.
The following diagram outlines the strategic dissection of the lead compound for analog development.
Caption: Strategic dissection of the lead compound for SAR studies.
General Synthetic Strategy & Protocols
A convergent and flexible synthetic approach is crucial for generating the desired analog library. The primary route will leverage the nucleophilicity of morpholine and its bioisosteres, followed by the reduction of a nitro group to furnish the key primary amine. This two-step process is adaptable to a wide range of starting materials. Common methods for primary amine synthesis include the reduction of nitro compounds or nitriles, and the Gabriel synthesis.[][8]
The general synthetic workflow is depicted below.
Caption: General synthetic workflow for analog preparation.
Protocol 1: Synthesis of Analog A-02 (2-Methyl-1-thiomorpholinopropan-2-amine)
This protocol details the synthesis of a representative analog where the morpholine ring is replaced by its sulfur bioisostere, thiomorpholine.
Materials:
-
1-Chloro-2-methyl-2-nitropropane
-
Thiomorpholine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step 1: Synthesis of 4-(2-methyl-2-nitropropyl)thiomorpholine
-
To a round-bottom flask charged with a magnetic stir bar, add 1-chloro-2-methyl-2-nitropropane (1.0 eq), thiomorpholine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to create a ~0.5 M solution with respect to the starting chloride.
-
Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude nitro-intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of 2-Methyl-1-thiomorpholinopropan-2-amine (A-02)
-
Dissolve the crude nitro-intermediate from Step 1 in methanol (~0.2 M).
-
Carefully add 10% Pd/C catalyst (~10 mol % Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Securely attach the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr shaker at ~50 psi) for 12 hours at room temperature.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the final compound by silica gel column chromatography using a gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking) to afford the pure primary amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation & Physicochemical Profiling
A tiered screening cascade ensures that resources are focused on the most promising compounds. The initial screen will assess the primary biological activity, followed by selectivity and off-target liability assessments. Crucially, key physicochemical and ADME properties will be measured in parallel to provide a holistic view of each analog's potential.[9]
Given the prevalence of morpholine-containing drugs in neuroscience and the role of monoamines in neurological disorders, a primary screen for Monoamine Oxidase (MAO) inhibition is a logical starting point.[2][10] MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamines and exist in two isoforms, MAO-A and MAO-B.[11]
Caption: Tiered screening cascade for analog evaluation.
Protocol 2: In Vitro Monoamine Oxidase (MAO-A/B) Inhibition Assay
This protocol uses a commercially available fluorometric assay kit to determine the IC₅₀ values of test compounds against human recombinant MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂) resulting from MAO activity.[11]
Materials:
-
MAO-Glo™ Assay Kit (or equivalent) containing MAO-A/B enzymes, substrate, and detection reagents.
-
Test compounds dissolved in DMSO (10 mM stock).
-
Control inhibitors: Clorgyline (for MAO-A) and Pargyline (for MAO-B).
-
96-well, opaque-walled microplates.
-
Multimode plate reader with fluorescence detection.
Procedure:
-
Compound Preparation: Perform serial dilutions of the 10 mM stock solutions of test compounds in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in the well is ≤ 1%.
-
Reaction Setup:
-
To each well of the 96-well plate, add 25 µL of the appropriate test compound dilution.
-
Add 25 µL of MAO-A or MAO-B enzyme solution to the respective wells.
-
Include wells for "no enzyme" controls and "no inhibitor" (vehicle) controls.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the MAO substrate to all wells to initiate the enzymatic reaction.
-
Reaction & Detection: Incubate the plate at room temperature for 60 minutes. After incubation, add 50 µL of the detection reagent (which reacts with H₂O₂ to produce a fluorescent signal).
-
Read Plate: Incubate for a further 20 minutes in the dark. Measure the fluorescence (e.g., λex = 530 nm / λem = 585 nm).
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and the control inhibitor (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Determination of Physicochemical Properties (LogD & pKa)
Early assessment of physicochemical properties is critical for interpreting SAR data.[12][13]
LogD (pH 7.4) Determination (Shake-Flask Method): [14]
-
Prepare a solution of the test compound in a mutually saturated system of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Vigorously shake the mixture to allow for partitioning, then centrifuge to separate the layers.
-
Carefully collect aliquots from both the n-octanol and the aqueous PBS layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculate LogD as: Log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
pKa Determination (UV-Metric Method): [14]
-
Prepare a series of buffers with precise pH values ranging from 2 to 12.
-
In a 96-well UV-transparent plate, add a small aliquot of the test compound stock solution to each buffer.
-
Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for the compound in each buffer.
-
The pKa is determined by analyzing the changes in the UV spectrum as a function of pH, identifying the pH at which the ionized and non-ionized species are present in equal concentrations.
Protocol 4: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an early indication of its likely in vivo clearance.[15][16][17]
Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compound and positive control (e.g., Verapamil).
-
Acetonitrile with an internal standard for reaction quenching.
-
LC-MS/MS system.
Procedure:
-
Pre-warm HLM and the NADPH regenerating system to 37 °C.
-
In a microcentrifuge tube, incubate the test compound (final concentration ~1 µM) with HLM in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural log of the percent remaining compound versus time. The slope of the line is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693 / k.
Data Integration and SAR Table
The collated data from synthesis, biological assays, and physicochemical profiling will be used to build the SAR. A well-structured table is essential for visualizing trends.
Table 1: Hypothetical SAR Data for this compound Analogs
| Analog ID | R¹ (Region 1) | R² (Region 2) | R³ (Region 3) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (A/B) | LogD (pH 7.4) | HLM Stability (t₁/₂, min) |
| Lead | Morpholine | -NH₂ | gem-diMe | 550 | 830 | 0.66 | 0.8 | 45 |
| A-01 | Piperidine | -NH₂ | gem-diMe | 620 | 950 | 0.65 | 1.5 | 30 |
| A-02 | Thiomorpholine | -NH₂ | gem-diMe | 480 | 650 | 0.74 | 1.3 | 25 |
| A-03 | Morpholine | -NHMe | gem-diMe | 1500 | 2100 | 0.71 | 1.1 | 55 |
| A-04 | Morpholine | -NH₂ | Isopropyl | 350 | 410 | 0.85 | 0.5 | >60 |
| A-05 | N-Me-Piperazine | -NH₂ | gem-diMe | 25 | 8900 | 0.003 | 0.2 | 15 |
Interpretation of Hypothetical Data:
-
A-01 vs. Lead: Replacing the morpholine oxygen with a methylene group (Piperidine) slightly decreased potency and metabolic stability while increasing lipophilicity (LogD), suggesting the oxygen may be beneficial for the overall profile.
-
A-02 vs. Lead: The thiomorpholine analog shows comparable potency, indicating that a hydrogen bond acceptor at that position is not strictly required. However, the sulfur may be a site of metabolic oxidation, leading to lower stability.
-
A-03 vs. Lead: N-methylation of the primary amine drastically reduces potency, strongly suggesting the -NH₂ group is a critical hydrogen bond donor.
-
A-04 vs. Lead: Removing one of the gem-dimethyl groups (Isopropyl) improves potency and significantly enhances metabolic stability, indicating one methyl group may be sufficient to shield a metabolic hotspot without causing a steric clash.
-
A-05 vs. Lead: Introducing a basic nitrogen in the piperazine ring dramatically and selectively increases MAO-A potency, highlighting a potential key interaction with an acidic residue in the MAO-A active site that is absent in MAO-B. This analog, despite poor stability, represents a new, potent, and selective lead for further optimization.
Conclusion
This application note outlines a systematic and integrated strategy for the development of analogs of this compound. By combining rational analog design, flexible synthetic protocols, and a tiered screening cascade that includes primary activity, physicochemical, and metabolic assays, a comprehensive Structure-Activity Relationship can be established. This approach enables research teams to make data-driven decisions, efficiently optimizing lead compounds and accelerating the journey from initial hit to viable drug candidate.
References
- 1. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 [smolecule.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. scilit.com [scilit.com]
- 6. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. evotec.com [evotec.com]
- 11. Monoamine Oxidase Assays [cellbiolabs.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. alfachemic.com [alfachemic.com]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 17. Metabolic Stability Assays [merckmillipore.com]
Application Note: A Scalable and Robust Synthesis of 2-Methyl-1-morpholinopropan-2-amine
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 2-Methyl-1-morpholinopropan-2-amine, a valuable intermediate in pharmaceutical development.[1][2] We present a detailed, two-step synthetic protocol centered around a reductive amination pathway, designed for robust performance from benchtop to kilogram-scale production. The protocol emphasizes practical, field-proven techniques that circumvent common scale-up challenges such as column chromatography, focusing instead on efficient liquid-liquid extraction and distillation.[3][4] This guide explains the causal reasoning behind procedural choices, outlines critical process parameters, and provides a framework for in-process controls and final product validation, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound (CAS No. 6105-75-5) is a substituted diamine featuring a morpholine heterocycle, a common structural motif in bioactive compounds.[2][5] Its utility as a building block in the synthesis of more complex pharmaceutical agents necessitates a reliable and scalable production method. While several synthetic routes, including direct alkylation of morpholine or Gabriel synthesis, are theoretically possible, they often present challenges such as polyalkylation or the use of harsh reagents, which are undesirable for large-scale operations.[1][6]
This guide details a reductive amination strategy, a cornerstone of modern amine synthesis renowned for its efficiency and control.[7][8] The chosen pathway involves the synthesis of an intermediate, 1-morpholinopropan-2-one, followed by its reductive amination to yield the target primary amine. This approach offers superior control over the formation of byproducts and is highly amenable to scaling.
Synthetic Pathway and Mechanism
The synthesis proceeds in two key stages:
-
Step 1: Synthesis of 1-morpholinopropan-2-one (Intermediate). This step involves the nucleophilic substitution of chloroacetone with morpholine. The reaction is straightforward and typically high-yielding.
-
Step 2: Reductive Amination. The intermediate ketone is converted to the target primary amine using ammonia in the presence of a reducing agent. This transformation first involves the formation of an imine intermediate, which is then reduced in situ to the final product.[9]
Below is a visualization of the overall synthetic workflow.
References
- 1. Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 [smolecule.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for the Safe Handling of 2-Methyl-1-morpholinopropan-2-amine
Section 1: Introduction and Scope
2-Methyl-1-morpholinopropan-2-amine (CAS No: 6105-75-5) is a substituted diamine featuring a morpholine ring and a branched propane backbone.[1][2] Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and in polymer chemistry.[1] However, its chemical nature as a substituted amine necessitates a rigorous and well-understood safety protocol to mitigate risks to personnel and the research environment. Amines as a class can present significant health hazards, including respiratory irritation and, in some cases, severe corrosive effects.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency response procedures for this compound. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety recommendation to foster a proactive safety culture. Adherence to these guidelines is critical for preventing exposure, chemical incidents, and ensuring the integrity of experimental work.
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of the specific hazards associated with this compound is the foundation of safe laboratory practice. The primary risks are associated with its severe corrosive properties.
GHS Classification and Hazards
According to aggregated GHS information, this compound is classified as a significant hazard, primarily causing severe skin burns and serious eye damage.[5][6] The assigned signal word is "Danger" .[5]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage[5][6] |
|
| Serious Eye Damage / Eye Irritation | Category 1 | H318: Causes serious eye damage[5] | (Same as above) |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[7] | None |
Causality of Hazard: The amine functional groups on the molecule can readily accept protons, making the compound basic. This basicity can disrupt biological tissues through saponification of fats and extraction of membrane lipids, leading to rapid and severe chemical burns upon contact.
NFPA 704 Hazard Diamond
The National Fire Protection Association (NFPA) 704 standard provides a quick visual representation of the hazards of a material for emergency responders.[8][9] While a specific diamond for this compound is not universally published, a rating can be estimated based on its known properties and data from similar amines.
-
Health (Blue): 3 - Corrosive. Short exposure could cause serious temporary or residual injury.[10]
-
Flammability (Red): 1 - Combustible. Must be preheated before ignition can occur.[7] Boiling point is high at 227.6°C.
-
Instability (Yellow): 0 - Normally stable, even under fire conditions.
-
Special (White): None.
This "fire diamond" should be prominently displayed on any container or storage area where this chemical is present.[11][12]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A hierarchy of controls must be implemented to minimize exposure. Engineering controls are the most effective line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of neat this compound or its concentrated solutions must be performed inside a certified chemical fume hood to prevent the inhalation of vapors, which can be corrosive to the respiratory tract.[13][14]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[15]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly. Immediate and prolonged flushing is the most critical first aid measure for exposure.[16]
Personal Protective Equipment (PPE)
PPE is not a substitute for good engineering controls but is essential as the final barrier. The selection of PPE must be based on a risk assessment of the specific task being performed.[15][17]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting Closed Containers | Safety glasses with side shields | Nitrile gloves (single pair) | Standard lab coat | Not typically required |
| Weighing/Transfer (<10g) | Chemical splash goggles[17] | Chemical-resistant gloves (e.g., Nitrile, Neoprene), double-gloved recommended | Chemical-resistant lab coat or apron over a standard lab coat | Not required if performed in a certified fume hood |
| Weighing/Transfer (>10g) or Solution Prep | Chemical splash goggles AND a full-face shield[17] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or laminate) over inner nitrile gloves | Chemical-resistant apron or suit over a flame-resistant lab coat | Recommended if there is any risk of aerosol generation, even within a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.[18] |
| Spill Cleanup | Chemical splash goggles AND a full-face shield | Heavy-duty chemical-resistant gloves | Full chemical-resistant suit or coveralls | Required. NIOSH-approved respirator with organic vapor cartridge or a Self-Contained Breathing Apparatus (SCBA) for large spills.[19] |
Causality of PPE Selection: The escalating PPE requirements directly correlate with the increased risk of splashes and aerosol generation in larger-scale operations. A face shield protects the entire face from splashes, which goggles alone do not. Double-gloving provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while the outer is removed and replaced.
Section 4: Safe Handling and Storage Protocols
Adherence to standardized protocols is essential for mitigating the risks associated with this corrosive compound.
Protocol 4.1: Weighing and Transferring the Neat Compound
-
Preparation: Don the appropriate PPE as outlined in Section 3.2 for the quantity being handled. Ensure the chemical fume hood sash is at the lowest practical height.
-
Inerting: As the compound can be air-sensitive, it is good practice to have a source of inert gas (Nitrogen or Argon) available to flush the headspace of the storage container before and after use.[1]
-
Transfer: Use a clean glass syringe or pipette for liquid transfers. For solids, use a clean spatula. Ensure all tools are compatible with amines.
-
Containment: Perform all transfers over a secondary containment tray to catch any drips or minor spills.
-
Closure: Securely cap the source container immediately after dispensing.
-
Decontamination: Wipe down the spatula or syringe with a cloth lightly dampened with isopropanol, and then decontaminate with a dilute acidic solution (e.g., 5% citric acid) before final cleaning. Dispose of the contaminated cloth as hazardous waste.
-
Hand Washing: After the procedure is complete and gloves are removed, wash hands thoroughly with soap and water.[20]
Protocol 4.2: Preparation of a Stock Solution
-
Preparation: Don appropriate PPE (goggles and face shield mandatory). Perform all steps in a chemical fume hood.
-
Vessel Setup: Place a stir bar in the receiving flask and place it on a magnetic stir plate within secondary containment.
-
Solvent First: Add the calculated volume of the desired solvent to the receiving flask.
-
Slow Addition: While the solvent is stirring, slowly add the pre-weighed this compound to the vortex of the stirring solvent. Never add solvent to the amine , as this can cause a localized exothermic reaction and splashing.
-
Rinsing: Rinse the weighing vessel with a small amount of the solvent and add it to the bulk solution to ensure a complete transfer.
-
Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Protocol 4.3: Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[4][15]
-
Compatibility: Store away from incompatible materials such as strong acids and oxidizing agents.[7]
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture (the compound is hygroscopic).[7][15] A nitrogen blanket in the headspace is recommended for long-term storage.
-
Secondary Containment: Store containers in a chemically resistant secondary containment tray.
Protocol 4.4: Waste Disposal
-
Classification: All waste containing this compound (including contaminated PPE, absorbent materials, and solutions) is considered hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office in accordance with all local, state, and federal regulations.[15]
Section 5: Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
Protocol 5.1: Chemical Spill Response
This protocol is for small, manageable spills (<100 mL) inside a chemical fume hood. For larger spills or spills outside of a hood, evacuate the area, alert others, and contact your institution's EHS emergency response team immediately.
-
Alert: Alert personnel in the immediate vicinity.
-
Isolate: If safe to do so, prevent the spill from spreading.
-
PPE: Don the appropriate spill cleanup PPE as detailed in Section 3.2.
-
Neutralize/Absorb: Cover the spill with an appropriate absorbent material for amines or a universal chemical absorbent. Do NOT use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container.[21]
-
Decontaminate: Wipe the spill area with a dilute acidic solution (e.g., 5% citric acid), followed by a soap and water wash.
-
Dispose: Seal and dispose of all contaminated materials (including gloves and wipes) as hazardous waste.
Caption: Emergency response decision tree for a chemical spill.
Protocol 5.2: Personnel Exposure
Speed is essential. The goal is to remove the chemical and seek immediate medical attention.
-
Skin Contact:
-
Immediately go to the nearest safety shower.[5]
-
Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[5]
-
Do not use neutralizing creams or ointments.
-
Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[5]
-
-
Eye Contact:
-
Immediately go to the nearest eyewash station.
-
Hold eyelids open and flush eyes with a continuous, gentle stream of water for at least 15 minutes.[5] Remove contact lenses if present and easy to do so.[5]
-
Seek immediate medical attention from an ophthalmologist. Provide the SDS to medical personnel.
-
-
Inhalation:
-
Move the affected person to fresh air immediately.[16]
-
If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
Caption: Workflow for selecting appropriate PPE based on task.
Section 6: References
-
NFPA 704 - Wikipedia. Wikipedia. --INVALID-LINK--
-
NFPA 704. National Fire Protection Association. --INVALID-LINK--
-
NFPA Chemicals - New Environment Inc. New Environment Inc. --INVALID-LINK--
-
NFPA 704 - DuraLabel Resources. DuraLabel. --INVALID-LINK--
-
NFPA 704 GUIDANCE DOCUMENT FREQUENTLY ASKED QUESTIONS (FAQ). Riverside County Department of Environmental Health. --INVALID-LINK--
-
Safety data sheet - Enamine. Enamine. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. --INVALID-LINK--
-
Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 - Smolecule. Smolecule. --INVALID-LINK--
-
2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem. PubChem, National Center for Biotechnology Information. --INVALID-LINK--
-
2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem. PubChem, National Center for Biotechnology Information. --INVALID-LINK--
-
6105-75-5 | this compound - ChemScene. ChemScene. --INVALID-LINK--
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. --INVALID-LINK--
-
This compound CAS:6105-75-5 manufacturer & supplier-CROCHEM. CROCHEM. --INVALID-LINK--
-
What are the Health and Safety Guidelines for Using Amines? A&A Pharmachem. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET - Spectrum Chemical. Spectrum Chemical. --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. --INVALID-LINK--
-
Personal protective equipment for handling 2-methyl-N-pentylcyclohexan-1-amine - Benchchem. BenchChem. --INVALID-LINK--
-
6105-75-5|this compound|BLD Pharm. BLD Pharm. --INVALID-LINK--
-
MATERIAL SAFETY DATA SHEET - Arcopol. Arcopol. --INVALID-LINK--
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. --INVALID-LINK--
-
Amines | RPS. RPS Group. --INVALID-LINK--
-
Safety Practices in Chemistry Laboratory. Education Bureau, The Government of the Hong Kong Special Administrative Region. --INVALID-LINK--
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. A&A Pharmachem. --INVALID-LINK--
-
Safety Data Sheet: 2-amino-2-methylpropanol - Carl ROTH. Carl ROTH. --INVALID-LINK--
References
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- 4. diplomatacomercial.com [diplomatacomercial.com]
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- 6. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. NFPA 704 - Wikipedia [en.wikipedia.org]
- 9. New Environment Inc. - NFPA Chemicals [newenv.com]
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- 11. resources.duralabel.com [resources.duralabel.com]
- 12. rivcoeh.org [rivcoeh.org]
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Application Notes and Protocols for 2-Methyl-1-morpholinopropan-2-amine: Storage and Stability Assessment
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 2-Methyl-1-morpholinopropan-2-amine. Given the compound's tertiary amine and morpholine functionalities, understanding its stability profile is critical for ensuring its integrity in research and pharmaceutical development. This document outlines recommended storage conditions, potential degradation pathways, and detailed protocols for conducting forced degradation studies to establish a comprehensive stability profile.
Introduction: The Chemical Nature of this compound
This compound, with a molecular formula of C₈H₁₈N₂O, is a morpholine derivative featuring a tertiary amine within the morpholine ring and a primary amine on the propane chain.[1] This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, the presence of amine groups, particularly the tertiary amine, makes the molecule susceptible to oxidative degradation.[2][3] Therefore, a thorough understanding of its stability is paramount to ensure the reliability and reproducibility of experimental results.
Forced degradation studies are an essential component of pharmaceutical development, providing a controlled means to understand a drug substance's behavior under stress.[3][4] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[2][4][5] The insights gained are crucial for formulation design, packaging decisions, and defining appropriate storage conditions and shelf-life.[3][4]
Recommended Storage and Handling
Proper storage and handling are the first line of defense in preserving the integrity of this compound. The following recommendations are based on general best practices for handling amine-containing compounds and morpholine derivatives.[6][7][8][9]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature. Keep cool.[6][8][9][10] | To minimize the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[9] | To prevent oxidative degradation, as amines are susceptible to oxidation.[2][3] |
| Light | Store in a dark place, protected from light.[11] | To prevent photolytic degradation. |
| Container | Use tightly sealed containers.[8][9][10][11] Opened containers must be carefully resealed and kept upright to prevent leakage.[7] | To prevent exposure to air and moisture. |
| Moisture | Store in a dry, well-ventilated place.[8][9] | Amines can be hygroscopic, and moisture can facilitate hydrolytic degradation.[3] |
| Incompatible Materials | Segregate from acids, acid-forming substances, and strong oxidizing agents.[10] | Amines can react exothermically with acids and are readily oxidized. |
Handling Precautions:
-
Handle in a well-ventilated area or under a chemical fume hood.[6][7][9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][12]
-
Avoid contact with skin and eyes.[6]
-
Prevent the formation of aerosols or mists.[6]
-
Use non-sparking tools and take precautionary measures against static discharge.[6][9][10][11]
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for designing robust stability studies and interpreting their results. Based on the chemical structure and general knowledge of amine degradation, the following pathways are plausible.[2][3][13]
Oxidative Degradation
Oxidation is a common degradation pathway for molecules with electron-rich groups like tertiary amines.[3] The tertiary amine in the morpholine ring is a likely site for oxidation, potentially leading to the formation of an N-oxide.[2]
Thermal Degradation
Elevated temperatures can provide the energy needed to break chemical bonds, leading to decomposition. For some amines, thermal degradation can be significant, especially in the presence of other reactants like CO2.[13][14][15]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to degradation. While specific data for this compound is unavailable, photostability testing is a standard component of forced degradation studies.
Hydrolytic Degradation (Acidic and Basic)
While the core structure of this compound does not contain readily hydrolyzable groups like esters or amides, forced degradation studies under acidic and basic conditions are necessary to assess its stability across a pH range.
Below is a diagram illustrating the potential primary degradation pathway through oxidation.
Caption: Potential oxidative degradation pathway.
Protocols for Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish stability-indicating analytical methods.[2][3][4] The following protocols are adapted from general guidelines for forced degradation studies and should be optimized for this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Step-by-Step Protocols
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or other suitable organic solvent
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC-UV/MS system or other suitable analytical instrumentation
-
Oven
-
Photostability chamber
Protocol 1: Acid and Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To another aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Control: Maintain an aliquot of the stock solution in the same solvent at the same temperature as a control.
-
Analysis: Analyze the stressed samples and the control using a stability-indicating analytical method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a fresh stock solution of the compound (1 mg/mL).
-
Oxidation:
-
To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours).
-
Monitor the reaction periodically. If no degradation is observed, the temperature can be slightly elevated (e.g., to 40 °C).
-
-
Control: Maintain an aliquot of the stock solution under the same conditions without the addition of hydrogen peroxide.
-
Analysis: Analyze the samples at various time points.
Protocol 3: Thermal Degradation
-
Preparation: Place a known amount of the solid compound in a vial. For solution-state studies, use an aliquot of the stock solution.
-
Thermal Stress:
-
Place the samples in an oven at an elevated temperature (e.g., 70 °C) for a set duration (e.g., 48 hours).
-
For the solution-state study, ensure the vial is properly sealed to prevent solvent evaporation.
-
-
Control: Store a control sample at the recommended storage temperature.
-
Analysis: After the stress period, dissolve the solid sample in a suitable solvent and dilute both solid and solution samples for analysis.
Protocol 4: Photolytic Degradation
-
Preparation: Place a sample of the solid compound and an aliquot of the stock solution in phototransparent containers.
-
Photostress:
-
Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Wrap a set of control samples in aluminum foil to protect them from light and place them alongside the exposed samples.
-
-
Analysis: Analyze the light-exposed and dark control samples.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 hours | To assess stability in alkaline environments. |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | To evaluate susceptibility to oxidation. |
| Thermal | 70 °C (Solid and Solution) | 48 hours | To determine the effect of heat on stability. |
| Photolytic | ICH Q1B Conditions | As per guidelines | To assess light sensitivity. |
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. Adherence to proper storage and handling protocols is essential to maintain its integrity. The provided forced degradation protocols offer a systematic approach to thoroughly evaluate its stability profile, identify potential degradation products, and understand its degradation pathways. The data generated from these studies will be invaluable for developing stable formulations and establishing appropriate shelf-life and re-test periods.
References
- 1. chemscene.com [chemscene.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. echemi.com [echemi.com]
- 7. redox.com [redox.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
- 10. msdsdigital.com [msdsdigital.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.fr [fishersci.fr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scholars.uky.edu [scholars.uky.edu]
Application Notes & Protocols: Catalytic Activity of Metal Complexes with 2-Methyl-1-morpholinopropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential catalytic applications of metal complexes featuring the novel ligand, 2-Methyl-1-morpholinopropan-2-amine. While this specific ligand is not extensively documented in catalytic literature, this guide extrapolates from well-established principles of coordination chemistry and catalysis of structurally related morpholine-containing and sterically hindered amine ligands. We present detailed protocols for the synthesis of the ligand and its coordination complexes with transition metals, followed by application notes and step-by-step protocols for their proposed use in asymmetric catalysis, a field of critical importance in pharmaceutical and fine chemical synthesis.[1][2][3][4] The methodologies herein are designed to be robust and self-validating, providing a strong foundation for researchers to explore the catalytic potential of this promising ligand-metal system.
Introduction: The Rationale for this compound in Catalysis
The quest for novel catalysts that offer high efficiency, selectivity, and stereocontrol is a driving force in modern chemistry. The ligand this compound presents a unique structural motif that is highly promising for catalysis. It combines several key features:
-
A Morpholine Moiety: The morpholine unit is a common feature in biologically active molecules and provides a defined steric and electronic environment.[5][6][7] The oxygen atom within the morpholine ring can influence the electronic properties of the ligand and its metal complexes, potentially enhancing catalytic activity.[8][9]
-
A Chiral Center: The presence of a chiral center at the 2-position of the propane backbone makes this ligand a prime candidate for asymmetric catalysis, where the synthesis of a single enantiomer of a chiral molecule is desired.[1][3]
-
A Primary Amine: The primary amine group serves as a key coordination site for metal ions, forming stable metal complexes.
-
Steric Hindrance: The methyl group at the 2-position provides steric bulk, which can be crucial in controlling the stereoselectivity of catalytic reactions.
Metal complexes derived from such ligands are anticipated to be active in a range of catalytic transformations, including but not limited to, asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions.[10][11]
Synthesis and Characterization
A reliable and scalable synthesis of the ligand and its metal complexes is the first critical step in exploring their catalytic activity.
Protocol 1: Synthesis of this compound Ligand
This protocol describes a plausible two-step synthesis of the ligand starting from commercially available materials.
Materials:
-
Morpholine
-
2-Nitropropane
-
Paraformaldehyde
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Step 1: Synthesis of 4-(2-methyl-2-nitropropyl)morpholine:
-
In a round-bottom flask, combine morpholine (1.0 eq.), 2-nitropropane (1.2 eq.), and paraformaldehyde (1.5 eq.) in ethanol.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(2-methyl-2-nitropropyl)morpholine.
-
-
Step 2: Reduction to this compound:
-
Dissolve the product from Step 1 in methanol in a high-pressure hydrogenation vessel.
-
Add 10% Pd/C catalyst (5 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12 hours.
-
Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the pure this compound ligand.
-
Characterization: The synthesized ligand should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol provides a general method for the synthesis of metal(II) complexes with the this compound ligand (L).
Materials:
-
This compound (L)
-
Metal(II) salt (e.g., RuCl₂(PPh₃)₃, [Rh(COD)Cl]₂, Cu(OAc)₂)
-
Anhydrous solvent (e.g., dichloromethane, methanol, toluene)
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve the metal(II) salt (1.0 eq.) in the chosen anhydrous solvent in a Schlenk flask.
-
In a separate flask, dissolve the ligand (L) (2.0 eq.) in the same anhydrous solvent.
-
Slowly add the ligand solution to the stirred metal salt solution at room temperature.
-
Stir the reaction mixture for 4-24 hours. The formation of a precipitate may be observed.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude complex. Wash the solid with a non-coordinating solvent (e.g., pentane or diethyl ether) to remove any unreacted starting materials and dry under vacuum.
Characterization: The resulting metal complexes should be characterized by techniques such as FT-IR, UV-Vis, elemental analysis, and, where applicable, X-ray crystallography to determine the coordination geometry and confirm the structure.
Application Notes: Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical industry. Ruthenium(II) and Rhodium(III) complexes are well-known catalysts for this transformation. We propose that a Ru(II) complex of this compound could be a highly effective catalyst for this reaction.
Causality Behind Experimental Choices:
-
Metal Center: Ruthenium is a versatile and highly active metal for transfer hydrogenation reactions.
-
Ligand Design: The chiral, sterically hindered environment provided by the this compound ligand is expected to induce high enantioselectivity. The morpholine and amine functionalities will coordinate to the metal center, creating a defined chiral pocket around the active site.
-
Hydrogen Source: A mixture of formic acid and triethylamine is a common, efficient, and mild hydrogen source for transfer hydrogenation.
Experimental Protocols
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the procedure for the catalytic asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol.
Materials:
-
[RuCl₂(L)₂] complex (from Protocol 2)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous isopropanol
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial, dissolve the [RuCl₂(L)₂] catalyst (0.01 mmol, 1 mol%) in anhydrous isopropanol (2 mL).
-
Add acetophenone (1.0 mmol) and the internal standard to the vial.
-
Add the formic acid/triethylamine azeotrope (1.5 mmol) to the reaction mixture.
-
Seal the vial and stir the mixture at 40 °C for the required time (monitor by chiral GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and analyze by chiral Gas Chromatography (GC) to determine the conversion and enantiomeric excess (ee).
Data Presentation:
| Entry | Catalyst (mol%) | Substrate | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 1.0 | Acetophenone | 40 | 12 | [Expected >95] | [Expected >90] |
| 2 | 0.5 | Acetophenone | 40 | 24 | [Expected >90] | [Expected >90] |
| 3 | 1.0 | Propiophenone | 40 | 12 | [Expected >95] | [Expected >85] |
(Note: The data in this table is hypothetical and serves as a target for experimental validation.)
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for synthesis of the ligand, its metal complex, and application in catalysis.
Diagram 2: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Troubleshooting and Further Optimization
-
Low Conversion: If the catalytic reaction shows low conversion, consider increasing the reaction temperature, catalyst loading, or reaction time. Ensure all reagents and solvents are anhydrous.[12][13]
-
Low Enantioselectivity: The enantioselectivity can be sensitive to the solvent and temperature. Screening different solvents (e.g., toluene, dichloromethane) and running the reaction at lower temperatures may improve the ee.
-
Catalyst Deactivation: If catalyst deactivation is suspected, ensure the reaction is performed under an inert atmosphere to prevent oxidation of the metal center.
Conclusion
The metal complexes of this compound represent a promising, yet underexplored, class of catalysts for asymmetric synthesis. The protocols and application notes provided in this guide offer a solid starting point for researchers to investigate their catalytic potential. The unique structural features of the ligand suggest that its metal complexes could offer significant advantages in terms of activity and stereoselectivity. Further research into the synthesis of a broader range of metal complexes and their application in various catalytic transformations is highly encouraged.
References
- 1. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ledouxandcompany.com [ledouxandcompany.com]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
purification of 2-Methyl-1-morpholinopropan-2-amine by distillation or chromatography
Welcome to the technical support center for the purification of 2-Methyl-1-morpholinopropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile diamine. Here, we will explore the nuances of purification by both distillation and chromatography, offering practical, field-proven insights to address common challenges encountered during experimental work.
Compound Overview
This compound is a diamine featuring a morpholine ring and a sterically hindered primary amine. Its unique structure makes it a valuable building block in pharmaceutical and materials science.[1] However, the presence of two basic nitrogen atoms and a relatively high boiling point can present challenges during purification.
| Property | Value |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Boiling Point | 227.6 °C at 760 mmHg |
Source: PubChem CID 1989641[1]
Frequently Asked Questions (FAQs)
Q1: Which purification method is better for this compound, distillation or chromatography?
A1: The choice between distillation and chromatography depends on the scale of your purification and the nature of the impurities.
-
Distillation is generally more suitable for large-scale purification (>10 g) where the impurities have significantly different boiling points from the product. Given the high boiling point of this compound, vacuum distillation is essential to prevent thermal decomposition.
-
Chromatography is ideal for smaller scales or when impurities have boiling points very close to the product. It is also effective for removing non-volatile or colored impurities. Flash chromatography using functionalized silica is often the most efficient chromatographic method for amines.
Q2: My amine is sticking to the silica gel column, resulting in poor yield and peak tailing. What can I do?
A2: This is a common issue when purifying basic amines on standard silica gel. The acidic silanol groups on the silica surface strongly interact with the basic amine, leading to the problems you've described.[2] Here are a few effective solutions:
-
Use Amine-Functionalized Silica: This is often the best solution. The amine groups on the silica surface create a more basic environment, minimizing the strong interactions with your compound and allowing for elution with less polar, non-aggressive solvents.[2][3]
-
Add a Basic Modifier to the Mobile Phase: If you must use standard silica, adding a small amount of a volatile base like triethylamine (typically 0.1-1%) or a solution of ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel.[4]
-
Consider Reversed-Phase Chromatography: For some amines, reversed-phase (C18) chromatography with a buffered mobile phase at a higher pH can be a viable alternative.[5]
Q3: I'm observing decomposition of my compound during distillation. How can I prevent this?
A3: The high boiling point of this compound makes it susceptible to thermal degradation at atmospheric pressure. To mitigate this, you must use vacuum distillation .[6] By reducing the pressure, you lower the boiling point of the compound, allowing it to distill at a much lower and safer temperature. For a successful vacuum distillation, ensure all glassware is free of cracks, use a stir bar for even boiling, and make sure all joints are well-sealed to maintain a stable vacuum.[7]
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping or Uncontrolled Boiling | - No or ineffective boiling chips/stir bar.- Vacuum applied too rapidly to a hot liquid.- Presence of low-boiling point impurities. | - Always use a magnetic stir bar for vacuum distillation.[7]- Apply vacuum before heating.[7]- Initially, gently heat to remove any residual solvent before increasing the temperature for product distillation. |
| Product Not Distilling | - Vacuum is not low enough.- Heating temperature is too low.- Condenser is too efficient, causing the product to reflux back into the pot. | - Check for leaks in your system; ensure all joints are properly greased and sealed.[7]- Gradually increase the heat mantle/oil bath temperature.- For very high boiling compounds, you may need to insulate the distillation head. |
| Product is Colored After Distillation | - Thermal decomposition.- Co-distillation of a colored impurity. | - Use a lower pressure to further decrease the boiling temperature.- Consider a pre-purification step like an activated carbon wash if you suspect colored impurities.- A second distillation or a final purification by chromatography may be necessary. |
| Unstable Vacuum | - Leaks in the glassware joints.- Fluctuations in the vacuum source (e.g., water aspirator pressure changes). | - Re-grease all joints and ensure they are securely clamped.- Use a vacuum regulator or a more stable vacuum pump.[8] |
Flash Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks or Tailing | - Strong interaction between the amine and acidic silica gel.[2] | - Switch to an amine-functionalized silica column.[3]- Add 0.1-1% triethylamine or another suitable amine to your mobile phase.[4] |
| Compound Does Not Elute | - The mobile phase is not polar enough.- Irreversible adsorption to the stationary phase. | - Gradually increase the polarity of your mobile phase (e.g., increase the percentage of methanol in dichloromethane).- If using standard silica, the addition of a basic modifier is crucial.[4] |
| Poor Separation of Impurities | - Inappropriate solvent system.- Column is overloaded. | - Perform a thorough TLC analysis to find an optimal solvent system that gives good separation.- Use a larger column or load less sample. |
| Reaction of the Compound on the Column | - The compound may be unstable on acidic silica. | - Use a more inert stationary phase like alumina (basic or neutral) or functionalized silica.[4] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound on a multi-gram scale, assuming volatile impurities.
Methodology:
-
Drying: Ensure the crude product is free of water. If necessary, dry with a suitable agent like anhydrous sodium sulfate and filter.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using a round-bottom flask, a short-path distillation head, a condenser, and receiving flasks. Ensure all glassware is inspected for cracks.[7]
-
Use a magnetic stir bar in the distillation flask.
-
Grease all joints lightly but thoroughly to ensure a good seal.
-
-
Distillation:
-
Add the crude this compound to the distillation flask.
-
Connect the apparatus to a vacuum trap and a vacuum pump.
-
Begin stirring and slowly evacuate the system.
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle or an oil bath.
-
Collect any low-boiling impurities as a forerun fraction.
-
Increase the temperature to distill the product. The boiling point will depend on the vacuum achieved.
-
Collect the main fraction in a clean, pre-weighed receiving flask.
-
Once the distillation is complete, remove the heat source and allow the system to cool before slowly re-introducing air.[7]
-
Protocol 2: Purification by Flash Chromatography on Amine-Functionalized Silica
This protocol is ideal for smaller-scale purification or for removing impurities that are difficult to separate by distillation.
Methodology:
-
TLC Analysis:
-
Develop a suitable solvent system using amine-functionalized TLC plates. A good starting point is a gradient of ethyl acetate in hexanes.
-
-
Column Packing:
-
Pack a flash chromatography column with amine-functionalized silica gel using the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial, less polar eluent or dichloromethane.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent and gradually increase the polarity based on your TLC analysis.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Chromatography Issues
Caption: Troubleshooting workflow for amine flash chromatography.
References
- 1. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
Technical Support Center: Synthesis of Sterically Hindered Primary Amines
Welcome to the Technical Support Center for the synthesis of sterically hindered primary amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this demanding area of organic synthesis. The inherent steric bulk around the nitrogen atom in these molecules presents unique hurdles that often render standard amination methods ineffective. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in mechanistic principles and practical laboratory experience.
Section 1: Troubleshooting Common Synthetic Failures
This section addresses the most common issues encountered during the synthesis of sterically hindered primary amines, offering causative explanations and actionable solutions.
Issue 1: Low or No Yield in Reductive Amination of Hindered Ketones
Question: I am attempting to synthesize a primary amine from a sterically hindered ketone via reductive amination, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Reductive amination is a cornerstone of amine synthesis, but its efficiency dramatically decreases with increasing steric hindrance around the carbonyl group.[1] The primary reason for failure is the unfavorable equilibrium of imine or iminium ion formation, which is a critical intermediate.[2][3] The bulky substituents on the ketone sterically clash with the incoming amine, impeding the initial condensation step. Consequently, direct reduction of the ketone to the corresponding alcohol often becomes the dominant reaction pathway.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Morpholine
Welcome to the Technical Support Center for optimizing the N-alkylation of morpholine. This guide is designed for researchers, scientists, and drug development professionals who utilize N-alkylated morpholines as crucial intermediates and building blocks. N-alkylated morpholines are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a critical objective.[1][2]
This resource moves beyond standard protocols to provide in-depth, scientifically-grounded troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to diagnose experimental challenges, optimize reaction conditions, and achieve higher yields and purity in your syntheses.
Section 1: Foundational Principles of Morpholine Alkylation
A solid understanding of the reaction mechanism is the bedrock of effective troubleshooting. Let's address the fundamental questions first.
Q1: What is the underlying mechanism of morpholine alkylation, and why is it often problematic?
The alkylation of morpholine, a secondary amine, with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[3] In this process, the lone pair of electrons on the morpholine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This attack occurs from the backside relative to the leaving group (e.g., Br⁻, I⁻), leading to the formation of a new carbon-nitrogen bond and inversion of stereochemistry if the carbon is chiral.[3][4]
The initial reaction forms a protonated N-alkylmorpholinium salt. An external base, or even another molecule of morpholine, then deprotonates this salt to yield the neutral N-alkylmorpholine product.[3]
The primary challenge arises because the product, an N-alkylmorpholine (a tertiary amine), is also nucleophilic.[3][5] It can compete with the starting morpholine for the remaining alkyl halide. This leads to a common and frustrating side reaction: over-alkylation , which produces a quaternary ammonium salt.[5][6] This "runaway" reaction can be difficult to control, often resulting in a mixture of products and reducing the yield of the desired tertiary amine.[3][5]
Section 2: Troubleshooting Common Experimental Issues
This section addresses the most frequent challenges encountered in the lab. We provide a logical workflow to diagnose and solve these problems.
Problem: Low or No Product Yield
Q2: My reaction shows very low conversion to the desired N-alkylmorpholine. What are the most likely causes and how should I troubleshoot?
Low conversion is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.
Below is a logical workflow to diagnose the cause of low reaction yield.
References
Technical Support Center: Synthesis of 2-Methyl-1-morpholinopropan-2-amine via Reductive Amination
Welcome to the technical support center for the synthesis of 2-Methyl-1-morpholinopropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the reductive amination for synthesizing this target molecule. Our goal is to empower you with the scientific understanding to optimize your reaction yields and purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the reductive amination of 1-morpholinopropan-2-one with ammonia. This process involves the initial formation of an imine intermediate from the ketone and ammonia, which is then reduced in situ to the desired primary amine.[1][2][3] While conceptually straightforward, this reaction is often plagued by challenges that can significantly impact the yield and purity of the final product. This guide will address these common issues and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?
Low yield is a frequent issue in the reductive amination of ketones, especially with ammonia. Several factors can contribute to this problem.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine intermediate may not favor the imine.[4]
-
Solution 1: pH Adjustment: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[5] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic.[5] Careful control of pH with a reagent like acetic acid can be beneficial.
-
Solution 2: Water Removal: The formation of the imine releases a molecule of water.[4] Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
-
Solution 3: Use of a Lewis Acid: A Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂), can be added to activate the ketone towards nucleophilic attack by ammonia.[2][6]
-
-
Competing Reduction of the Starting Ketone: The reducing agent may be reducing your starting ketone (1-morpholinopropan-2-one) to the corresponding alcohol (1-morpholinopropan-2-ol), a common side reaction.[1]
-
Solution 1: Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the iminium ion over the ketone compared to sodium borohydride (NaBH₄).[1][5][7] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[5][7]
-
Solution 2: Staged Addition of Reagents: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[5][6] This can be monitored by techniques like TLC or NMR.
-
-
Reaction Conditions Not Optimized:
-
Solution: Systematic Optimization: Vary the temperature, reaction time, and stoichiometry of reagents. For less reactive ketones, gentle heating may be necessary to promote imine formation.[8]
-
Experimental Protocol: Stepwise Reductive Amination for Improved Yield
-
To a solution of 1-morpholinopropan-2-one (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add a source of ammonia (e.g., ammonium acetate, ammonium chloride with a base like triethylamine, or a solution of ammonia in methanol; 5-10 equivalents).[2][7]
-
If desired, add a Lewis acid like Ti(OiPr)₄ (1.1-1.5 equivalents).[9]
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours to allow for imine formation. Monitor the reaction by TLC or ¹H NMR.
-
Once imine formation is significant, cool the reaction to 0 °C and add the reducing agent (e.g., NaBH₄, NaBH₃CN, or NaBH(OAc)₃; 1.5-2.0 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up the reaction by quenching with water or a dilute acid, followed by extraction and purification.
Question 2: I am observing significant formation of byproducts. How can I minimize them?
The primary byproducts in this reaction are typically the alcohol from ketone reduction and over-alkylated amines.
Minimizing Byproduct Formation:
| Byproduct | Cause | Mitigation Strategy |
| 1-Morpholinopropan-2-ol | Reduction of the starting ketone.[1] | Use a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[5][6] Add NaBH₄ after imine formation is complete.[5] |
| Di- and Tri-alkylated Amines | The newly formed primary amine reacts with the remaining ketone to form secondary and tertiary amines.[2] | Use a large excess of the ammonia source to outcompete the product amine for reaction with the ketone.[7] |
Troubleshooting Workflow for Byproduct Formation
Caption: A workflow for troubleshooting common byproducts in reductive amination.
Question 3: The reaction seems to have stalled. What should I do?
A stalled reaction can be due to several factors, including reagent decomposition or catalyst deactivation.
Troubleshooting a Stalled Reaction:
-
Check Reagent Quality: Ensure that your reducing agent is fresh. Borohydride reagents can decompose upon storage, especially if exposed to moisture.
-
Re-evaluate pH: If using a pH-sensitive reducing agent like NaBH₃CN, the pH of the reaction mixture may have shifted out of the optimal range.[4]
-
Increase Temperature: For sterically hindered ketones or less reactive amines, increasing the reaction temperature may be necessary to drive the reaction to completion.
-
Add More Reagents: In some cases, adding additional portions of the amine and/or reducing agent can help push a sluggish reaction to completion.[10] However, this should be done cautiously to avoid excessive byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of reductive amination?
Reductive amination is a two-step process:
-
Imine Formation: The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon of 1-morpholinopropan-2-one. This is followed by the elimination of a water molecule to form a protonated imine (an iminium ion).[3][4] This step is reversible and often requires acid catalysis.[5]
-
Reduction: A hydride reducing agent (e.g., NaBH₄, NaBH₃CN) delivers a hydride to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and forming the final amine product.[3]
Reaction Mechanism Diagram
Caption: The general mechanism of reductive amination.
Q2: Which reducing agent is best for this synthesis?
The choice of reducing agent depends on the specific reaction conditions and the desired selectivity.
| Reducing Agent | Pros | Cons | Recommended Solvent(s) |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available.[11] | Can reduce the starting ketone.[5][6] | Methanol, Ethanol[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions over ketones, stable in mildly acidic conditions.[4][5] | Highly toxic (releases cyanide upon acidic workup).[4][7] | Methanol[6] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for iminium ions, less toxic than NaBH₃CN.[7][9] | Water-sensitive, not compatible with methanol.[6] | Dichloromethane (DCM), Dichloroethane (DCE), THF[6] |
| Catalytic Hydrogenation (e.g., H₂, Raney Ni) | "Green" chemistry, high atom economy. | Can reduce other functional groups, may require high pressure.[12] | Methanol, Ethanol |
For the synthesis of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good starting choice due to its selectivity and lower toxicity.[7][9]
Q3: How should I purify the final product?
This compound is a basic compound. This property can be exploited for purification.
-
Acid-Base Extraction: After the reaction is complete, the mixture can be diluted with an organic solvent (e.g., ethyl acetate, DCM) and washed with a dilute aqueous acid (e.g., 1 M HCl). The amine product will be protonated and move into the aqueous layer, while unreacted ketone and other non-basic impurities will remain in the organic layer.[2]
-
The aqueous layer can then be basified (e.g., with 1 M NaOH to pH > 12) and the free amine product can be extracted back into an organic solvent.
-
The combined organic extracts are then dried and the solvent is removed under reduced pressure.
-
Further Purification: If necessary, the crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel (often using a mobile phase containing a small amount of a base like triethylamine to prevent streaking).
By understanding the key variables and potential pitfalls of the reductive amination, you can systematically troubleshoot and optimize the synthesis of this compound, leading to improved yields and higher purity.
References
- 1. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride [designer-drug.com]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. reddit.com [reddit.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
preventing over-alkylation in the synthesis of 2-Methyl-1-morpholinopropan-2-amine.
Welcome to the technical support center for the synthesis of 2-Methyl-1-morpholinopropan-2-amine (CAS No. 6105-75-5). This guide is designed f[1]or researchers, chemists, and drug development professionals to address a critical challenge in amine synthesis: preventing over-alkylation. Over-alkylation, the formation of secondary and tertiary amine byproducts, is a common issue that can significantly reduce the yield and purity of the desired primary amine product.
This document provides [2][3][4]in-depth troubleshooting advice, frequently asked questions (FAQs), and an optimized experimental protocol to help you achieve selective mono-alkylation and streamline your purification process.
Troubleshooting Guide: Over-Alkylation at a Glance
For quick reference, this table summarizes common symptoms, their probable causes, and actionable solutions to mitigate over-alkylation during your synthesis.
| Symptom Observed | Probable Cause(s) | Recommended Solution(s) |
| High percentage of di-alkylated byproduct (LC-MS/GC-MS) | The mono-alkylated product is more nucleophilic than the starting amine, leading to a second alkylation event. | 1. Stoichiometry Con[2][5]trol: Use a significant excess (3-5 equivalents) of the starting amine (2-amino-2-methylpropane).2. Slow Addition: Add the alkylating agent (e.g., 4-(chloromethyl)morpholine) dropwise at a low temperature to maintain its low concentration. |
| Reaction does not go to completion; starting material remains | 1. Insufficiently reactive alkylating agent.2. Low reaction temperature or insufficient time.3. Steric hindrance around the nitrogen atom. | 1. Alkylating Agent: Switch from an alkyl chloride to a more reactive alkyl bromide or iodide. A catalytic amount of sodium iodide (NaI) can promote the reaction with alkyl chlorides or bromides.2. Temperature: Gradually increase the temperature after the initial slow addition, monitoring by TLC or LC-MS. |
| Formation of quaternary ammonium salts | Excessive reaction temperature, prolonged reaction time, or use of a highly reactive alkylating agent (e.g., methyl iodide). | 1. Strict Temperatur[5]e Control: Maintain the lowest effective temperature.2. Reaction Monitoring: Stop the reaction as soon as the starting material is consumed.3. Alternative Routes: Consider reductive amination as a non-alkylative alternative. |
| Difficult purifica[2][5]tion and product isolation | 1. Similar polarity of mono- and di-alkylated products.2. Presence of salt byproducts. | 1. Chromatography: Use an eluent system containing a small amount of a volatile amine (e.g., triethylamine) to reduce tailing on silica gel.2. Acid-Base Extraction: Exploit the different basicities of primary, secondary, and tertiary amines for selective extraction at controlled pH values. |
Frequently A[6]sked Questions (FAQs)
Q1: Why is my desired product, this compound, reacting again with the alkylating agent?
This is the central challenge of direct N-alkylation of primary amines. The product of the first alkylation—a primary amine—is often more nucleophilic and less sterically hindered than the starting amine. This increased reactivity makes it a better nucleophile, causing it to compete with the starting material for the remaining alkylating agent, leading to the formation of the di-alkylated byproduct. This "runaway" reaction [2][3][5]can be difficult to control without careful optimization of reaction conditions.
Q2: How does adj[4][5]usting the stoichiometry favor the formation of the mono-alkylated product?
By using a large excess of the initial primary amine relative to the alkylating agent, you statistically increase the probability that the alkylating agent will collide with and react with a molecule of the starting amine rather than the newly formed mono-alkylated product. While this strategy does[2] not completely eliminate over-alkylation, it significantly shifts the product distribution in favor of the desired mono-alkylated amine. The unreacted starting amine can typically be removed during workup and purification.
Q3: What is the best alternative synthetic route to avoid over-alkylation altogether?
Reductive amination is widely considered one of the most reliable methods to prevent over-alkylation in amine synthesis. This two-step, one-pot p[2][5][6]rocess involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the target amine.
For the synthesis of 2-[6][7]Methyl-1-morpholinopropan-2-amine, this would involve:
-
Reactants: 1-morpholinopropan-2-one and ammonia.
-
Process: These reactants form an imine intermediate.
-
Reduction: A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the imine to the desired primary amine.
Because the imine inter[7][8]mediate is more readily reduced than the starting ketone, and the product amine is not reactive under these conditions, over-alkylation is effectively avoided.
Another viable, though [6]less common, alternative is the nitro-Mannich reaction . This involves reacting m[9][10]orpholine, formaldehyde, and 2-nitropropane to form 2-methyl-1-morpholino-2-nitropropane. The nitro group is then reduced (e.g., via catalytic hydrogenation) to the primary amine. This multi-step approach completely circumvents the N-alkylation step.
Q4: How can I effectively monitor the reaction to know when to stop it?
Careful reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective method.
-
TLC Setup: Use a silica gel plate and an eluent system such as dichloromethane/methanol with a small amount of ammonium hydroxide (e.g., 90:9:1).
-
Visualization: Stain with ninhydrin, which specifically visualizes primary and secondary amines as colored spots (typically purple or yellow).
-
Interpretation: The starting amine and the mono-alkylated product will have different Rf values. The di-alkylated product, being less polar, will have a higher Rf. The reaction should be stopped once the spot corresponding to the starting alkylating agent has disappeared and the formation of the di-alkylated product spot is minimal.
For more precise quantitative analysis, GC-MS or LC-MS can be used to track the relative concentrations of starting materials and products over time.
Q5: What are the best practices for purifying the final product away from over-alkylated impurities?
Purification can be challenging due to the similar nature of the desired product and its byproducts. A multi-step approach is[11] often necessary:
-
Acid-Base Extraction: After the reaction, perform an aqueous workup. Acidify the organic layer with dilute HCl to protonate all amine species and extract them into the aqueous phase, leaving non-basic impurities behind. Then, carefully basify the aqueous layer with NaOH and extract the free amines back into an organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: This is the most effective method for separating the mono- and di-alkylated products.
-
Stationary Phase: Use silica gel.
-
Eluent Modification: To prevent peak tailing, which is common with amines on acidic silica, add a small percentage (0.5-1%) of a volatile base like triethylamine or ammonium hydroxide to the eluent system. This masks the acidic silanol groups on the silica surface, leading to better separation.
-
Visualizing the Over-alkylation Problem
The following diagram illustrates the desired synthetic pathway versus the competing over-alkylation reaction. The key to success is to promote the "Desired Pathway" while suppressing the "Undesired Pathway."
Caption: Reaction scheme showing the desired mono-alkylation versus undesired over-alkylation.
Optimized Protocol: Reductive Amination Route
This protocol is recommended for its high selectivity and avoidance of common over-alkylation issues.
Objective: To synthesize this compound from 1-morpholinopropan-2-one and ammonia.
Materials:
-
1-morpholinopropan-2-one
-
Ammonia (7N solution in Methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-morpholinopropan-2-one (1.0 eq).
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous DCM. Add the 7N solution of ammonia in methanol (5.0-10.0 eq).
-
Acid Catalyst: Add glacial acetic acid (1.1 eq) dropwise to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in a small amount of anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 20-30 minutes. An exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography using an eluent of DCM/Methanol/Ammonium Hydroxide to yield the pure product.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Nitro-Mannich reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Workup & Purification of 2-Methyl-1-morpholinopropan-2-amine
Welcome to the technical support guide for handling reactions involving 2-Methyl-1-morpholinopropan-2-amine. This document provides field-proven insights, detailed protocols, and troubleshooting advice tailored for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the foundational knowledge and practical steps to ensure efficient and successful workups and purifications.
The unique structure of this compound, featuring both a sterically hindered primary amine and a tertiary morpholine amine, presents specific challenges and opportunities during reaction workup. Understanding its physicochemical properties is the cornerstone of designing a robust purification strategy.
Section 1: Core Principles & Compound Properties (FAQ)
This section addresses the fundamental properties of this compound that dictate its behavior during experimental workups.
Q1: What are the key structural features of this amine that I should be aware of?
A: this compound (MW: 158.24 g/mol , Formula: C₈H₁₈N₂O) has two distinct basic centers: a primary amine (R-NH₂) and a tertiary morpholine amine.[1][2] The primary amine is sterically hindered by two adjacent methyl groups, which can affect its reactivity and interactions. The morpholine moiety contains an ether oxygen, which slightly reduces the basicity of the tertiary nitrogen compared to a simple trialkylamine due to the inductive effect.[3]
Q2: What are the pKa values for this compound?
-
The primary amine portion is structurally similar to tert-butylamine, whose conjugate acid has a pKa of approximately 10.6 .
-
The tertiary morpholine amine portion is similar to N-methylmorpholine. The conjugate acid of morpholine itself has a pKa of ~8.4-8.5.[4] Alkyl substitution will slightly increase this, so we can estimate a pKa of ~8.5 - 9.0 .
This difference in basicity is significant and can be exploited during extractive workups.
Q3: What is the solubility profile of this compound?
A: As a relatively small, dual-amine compound, it is expected to be readily soluble in water and other polar protic/aprotic solvents like alcohols, THF, and DMSO.[1] Its solubility in nonpolar organic solvents like hexanes will be limited, but it will readily dissolve in common extraction solvents like ethyl acetate (EtOAc) and dichloromethane (DCM).
| Property | Value / Description | Source(s) |
| Molecular Formula | C₈H₁₈N₂O | [2][5] |
| Molecular Weight | 158.24 g/mol | [2][5] |
| Physical State | Liquid at standard conditions | [1] |
| Predicted Boiling Point | ~226 °C at 760 mmHg | [1] |
| Estimated pKa₁ (Primary Amine) | ~10.6 (conjugate acid) | [6] |
| Estimated pKa₂ (Morpholine Amine) | ~8.5 - 9.0 (conjugate acid) | [4] |
| Solubility | Good solubility in water and polar organic solvents | [1] |
Section 2: Standard Workup Protocol: Removing Excess Amine
This protocol is designed to remove unreacted this compound from a reaction mixture where the desired product is a neutral or acidic organic compound soluble in a water-immiscible solvent.
Core Principle: The fundamental strategy is an acid-base liquid-liquid extraction. By washing the organic layer with a dilute aqueous acid, the basic amine is protonated to form its corresponding ammonium salt. This salt is ionic and therefore preferentially partitions into the aqueous phase, leaving the neutral organic product in the organic phase. This process is only suitable for products that are stable to acidic conditions.[7]
Step-by-Step Protocol
-
Solvent Dilution: After the reaction is complete, dilute the mixture with a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, DCM, Diethyl Ether). Expert Tip: Use a volume at least 3-5 times that of the initial reaction volume to ensure good separation.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl or 5% citric acid).
-
Extraction: Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 30-60 seconds. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Trustworthiness Check: Test the pH of the aqueous layer with pH paper. It should be distinctly acidic. If not, add more acid.
-
Repeat: Repeat the acidic wash (Steps 3-5) one or two more times. This ensures complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with saturated aqueous sodium chloride (brine) to reduce the amount of dissolved water in the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Section 3: Troubleshooting Guide
Q: I performed the acid wash, but my product is not in the organic layer. What happened?
A: This strongly suggests your product is also basic and was extracted into the aqueous acid layer along with the excess this compound.
-
Solution: Combine all aqueous layers. Basify the solution to pH > 11 using 2 M NaOH or solid K₂CO₃ (be careful of gas evolution). This will deprotonate your product and the leftover amine. Then, extract this basic aqueous solution multiple times with an organic solvent (e.g., DCM or EtOAc). The combined organic layers will now contain your product and the amine, which can then be separated by other means, such as chromatography.
Q: I'm getting a persistent emulsion at the aqueous/organic interface. How do I break it?
A: Emulsions are common when working with amines and salts.[8]
-
Solution 1 (Brine): Add a significant amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often forces the layers to separate.
-
Solution 2 (Patience): Let the separatory funnel stand undisturbed for 10-30 minutes.
-
Solution 3 (Filtration): Filter the entire mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.
-
Solution 4 (Solvent Change): If this is a persistent problem, consider using a different extraction solvent in future experiments. For example, DCM is denser than water and sometimes forms less problematic emulsions than EtOAc.
Q: My product is acid-sensitive. How can I remove the amine?
A: If your product cannot tolerate even mild acid like citric acid, an acidic wash is not an option.
-
Solution 1 (Copper Sulfate): Wash the organic layer several times with a 10% aqueous copper (II) sulfate (CuSO₄) solution. The copper ions will form a deep blue/purple complex with the amine, which partitions into the aqueous layer. Continue washing until the blue aqueous layer no longer turns a deeper purple.
-
Solution 2 (Purification): Skip the extractive workup and proceed directly to purification via chromatography or distillation, if your product is stable to those conditions.
Section 4: Purification Strategies
If extractive workup is insufficient or inappropriate, chromatography is the next step. Purifying amines on standard silica gel can be challenging due to strong acid-base interactions between the basic amine and acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[9]
Q: How do I perform column chromatography on a reaction mixture containing this amine?
A: You have several excellent options, depending on your product's properties.
-
Standard Silica Gel with an Amine Additive:
-
Principle: A small amount of a volatile tertiary amine, typically triethylamine (Et₃N) or pyridine, is added to the mobile phase (eluent).[10] This additive acts as a competing base, binding to the acidic sites on the silica gel and allowing your amine product to elute more cleanly.
-
Protocol: Prepare your eluent system (e.g., Hexane/EtOAc) and add 0.5-2% triethylamine by volume. Equilibrate the column with this modified eluent before loading your sample.
-
-
Amine-Functionalized Silica Gel:
-
Principle: This stationary phase has amine groups covalently bonded to the silica surface, creating a "basic" surface.[9] This minimizes the strong acid-base interactions that cause peak tailing, often allowing for purification with simple neutral eluents like Hexane/EtOAc.[9]
-
Advantage: This is often a superior method, providing better peak shape and eliminating the need to remove a high-boiling additive like Et₃N from your fractions.
-
-
Reversed-Phase Chromatography (C18):
-
Principle: This is an excellent choice for polar, ionizable compounds. To achieve good retention and separation of basic amines, the mobile phase should be buffered at a high pH (at least 2 units above the amine's pKa).[10]
-
Protocol: Use a mobile phase of Water/Acetonitrile or Water/Methanol containing a basic modifier, such as 0.1% ammonium hydroxide or triethylamine, to ensure the amine is in its neutral, more hydrophobic form.[10]
-
References
- 1. Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 [smolecule.com]
- 2. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Workup [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
dealing with emulsions during the extraction of 2-Methyl-1-morpholinopropan-2-amine
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the liquid-liquid extraction of 2-Methyl-1-morpholinopropan-2-amine, with a specific focus on the prevalent issue of emulsion formation. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.
Troubleshooting Guide: Emulsion Formation
Emulsions are stable mixtures of immiscible liquids, appearing as a cloudy or milky layer between the aqueous and organic phases, which can make a clean separation impossible.[1] The formation of an emulsion during the extraction of this compound is a frequent obstacle, primarily due to the amphiphilic nature of the molecule, possessing both polar (amine and morpholine) and non-polar (alkyl backbone) moieties.[2] This dual nature allows it to act as a surfactant, stabilizing the mixture of the aqueous and organic phases.[3]
Q1: I'm consistently getting a thick emulsion during the workup of my reaction mixture containing this compound. What's causing this?
Answer: The primary cause is the surfactant-like property of your target molecule, this compound.[2] Vigorous shaking during the extraction process disperses one liquid phase into the other as fine droplets, and your amine stabilizes these droplets, preventing them from coalescing.[4] Other contributing factors can include the presence of fine particulate matter or other amphiphilic byproducts from your reaction.[5] Emulsions are also particularly common when using chlorinated solvents to extract from a basic aqueous solution.[5]
Q2: What are the first steps I should take to prevent an emulsion from forming?
Answer: Prevention is always a more efficient strategy than remediation.[3][6] Before you even see an emulsion, consider these preventative measures:
-
Gentle Mixing: Instead of vigorously shaking the separatory funnel, opt for gentle swirling or multiple slow inversions. This reduces the agitation that forms emulsions while still allowing for sufficient surface area contact between the two phases for extraction to occur.[3]
-
Solvent Choice: If you have flexibility in your protocol, consider that some organic solvents are more prone to forming emulsions than others. For instance, benzene is miscible with water and can lead to emulsion formation.[7] Sometimes, evaporating the reaction solvent and redissolving the residue in your desired extraction solvent can prevent emulsion formation.[8]
-
pH Control: Ensure your aqueous phase is sufficiently basic to keep the this compound in its freebase, more organosoluble form. A pH of 8-11 is a good starting point.[9]
Q3: An emulsion has already formed. What is the systematic approach to breaking it?
Answer: If you are facing a stable emulsion, a systematic approach is crucial to resolving it without significant loss of your product. The following workflow is recommended, starting with the least invasive techniques.
Caption: A step-by-step decision tree for resolving emulsions.
-
Step 3: 'Salting Out'
-
Step 5: Filtration
-
Prepare a filtration setup with a Büchner funnel and filter flask.
-
Place a piece of filter paper in the funnel and add a 1-2 cm thick pad of Celite®.
-
Wet the Celite® pad with the organic solvent you are using for the extraction.
-
Carefully pour the entire emulsified mixture through the Celite® pad. The fine particulates that may be stabilizing the emulsion will be removed.[5][8]
-
-
Step 6: Centrifugation
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent for extracting this compound?
Answer: The choice of solvent depends on several factors, including the polarity of your compound and the nature of the impurities you are trying to remove. This compound is soluble in a range of polar protic and aprotic solvents.[2] Common choices for amine extractions include ethyl acetate, methyl tert-butyl ether (MTBE), and dichloromethane.[3] Given that chlorinated solvents can sometimes promote emulsion formation with basic solutions, ethyl acetate or MTBE might be preferable starting points.[5]
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Notes |
| Dichloromethane | 1.33 | 39.6 | Polar Aprotic | Can be prone to emulsions with basic solutions.[5] |
| Ethyl Acetate | 0.902 | 77.1 | Moderately Polar | Good general-purpose extraction solvent. |
| Diethyl Ether | 0.713 | 34.6 | Non-polar | Highly volatile. |
| Methyl tert-butyl ether (MTBE) | 0.74 | 55.2 | Moderately Polar | Less volatile than diethyl ether. |
| Toluene | 0.867 | 110.6 | Non-polar | Can be effective for less polar compounds. |
Q2: How does pH affect the extraction efficiency of my amine?
Answer: The pH of the aqueous phase is critical for the efficient extraction of amines. To extract this compound into an organic solvent, the aqueous phase should be made basic (e.g., pH > 10). This ensures the amine is in its neutral, freebase form, which is more soluble in organic solvents. Conversely, to remove acidic impurities from the organic layer, you can wash with a basic aqueous solution. To remove basic impurities (other than your product), you could perform an acidic wash (e.g., with dilute HCl), which would protonate the amines, making them water-soluble.[7][12]
Caption: Adjusting pH to facilitate amine extraction.
Q3: Are there any alternative methods to traditional liquid-liquid extraction if emulsions are a persistent problem?
Answer: Yes, if emulsions are a consistent and significant issue, you might consider alternative techniques:
-
Supported Liquid Extraction (SLE): In this technique, the aqueous sample is adsorbed onto a solid support material (like diatomaceous earth). The organic extraction solvent is then passed through the support. This method avoids the vigorous mixing that causes emulsions.[3]
-
Phase Separator Paper: This is a hydrophobic filter paper that allows the organic solvent to pass through while retaining the aqueous phase.[3][13] You can pour the mixed phases directly through the filter for a quick and clean separation.
-
Continuous Liquid-Liquid Extraction: Specialized equipment can perform continuous extraction without the formation of stable emulsions, which can be advantageous for larger-scale operations.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 [smolecule.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. Workup [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. azom.com [azom.com]
- 11. reddit.com [reddit.com]
- 12. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 13. analyticalwest.com [analyticalwest.com]
- 14. Development Scale Liquid-Liquid/Gas-Liquid Separators | Zaiput [zaiput.com]
Technical Support Center: Strategies to Improve the Purity of 2-Methyl-1-morpholinopropan-2-amine
Welcome to the technical support guide for the synthesis and purification of 2-Methyl-1-morpholinopropan-2-amine (CAS No. 6105-75-5). This document is designed for researchers, medicinal chemists, and process development professionals who encounter purity challenges during the synthesis of this valuable morpholine-based building block. As a key intermediate in pharmaceutical development, achieving high purity is critical for downstream success.[1][2]
This guide provides a structured, question-and-answer-based approach to troubleshooting common issues, followed by detailed, field-proven purification protocols. We will delve into the causality behind experimental choices to empower you with a robust understanding of the underlying chemical principles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your synthesis and initial purification attempts.
Q1: My crude product is an oil or a low-melting solid with a wide melting point range. What are the likely impurities?
This is a common issue and typically points to the presence of unreacted starting materials or low molecular weight side-products. The synthesis of this compound often proceeds via a Nitro-Mannich (or Aza-Henry) reaction, followed by the reduction of a nitro intermediate.[3][4]
Potential Impurities:
-
Unreacted Morpholine: A volatile and common impurity.
-
Unreacted 2-Nitropropane (or its amine form): The starting nitroalkane or its reduced amine counterpart.
-
Residual Solvents: From the reaction or workup (e.g., ethanol, THF, toluene).
-
Dinitro Adducts: Formed if excess nitroalkane reacts with the intermediate iminium ion.[5]
-
Retro-Mannich Products: The β-nitro amine intermediate can be unstable and revert to its precursors, especially under non-optimized conditions.[5][6]
Initial Action:
-
Analyze the Crude Product: Use analytical techniques like ¹H NMR, GC-MS, or LC-MS to identify the specific impurities.
-
Liquid-Liquid Extraction: Perform an acid-base workup. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, DCM) and wash with dilute aqueous acid (e.g., 1M HCl). Your desired diamine product will move to the aqueous phase, leaving non-basic impurities in the organic layer. Basify the aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent.
Q2: My NMR spectrum shows a complex mixture, but the main product signals are present. How do I simplify the mixture before final purification?
A complex crude mixture benefits from a multi-step purification strategy. The goal is to remove classes of impurities before attempting high-resolution techniques like crystallization or chromatography.
Recommended Workflow:
-
Acid-Base Extraction: As detailed in Q1, this is the most powerful initial step to separate your basic amine product from neutral or acidic impurities.
-
Solvent Swap & Concentration: After extraction, ensure all low-boiling solvents are removed under reduced pressure. This prevents them from interfering with subsequent steps.
-
Vacuum Distillation (for liquid products): If your product is a liquid or a low-melting solid, short-path vacuum distillation can be highly effective at removing non-volatile impurities (like salts or polymeric material) and some higher-boiling side-products.
Q3: I'm struggling to crystallize the final product. What should I try?
Recrystallization is an excellent technique for purifying solid organic compounds, but success is highly dependent on the solvent system.[7][8] The ideal solvent should dissolve the compound when hot but not when cold.[9]
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. Small-scale tests in vials are efficient. Common choices include isopropanol, acetonitrile, ethyl acetate, and toluene.
-
Use a Solvent/Anti-Solvent System: This is often more effective than a single solvent.[10] Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) where it is very soluble. Then, slowly add a "bad" or "anti-solvent" (e.g., water, hexanes) in which the product is insoluble until the solution becomes persistently cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly.[10]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous successful batch.[7]
-
Ensure Purity is Sufficient: If the material is too impure (e.g., >10-15% impurities), it may "oil out" instead of crystallizing. Perform an initial purification (like an acid-base wash) before attempting recrystallization.
Q4: My product purity is stuck at ~95-98% after crystallization. How can I remove these final trace impurities?
Reaching elite purity levels (>99.5%) often requires a final polishing step.
Advanced Strategies:
-
Second Recrystallization: A second recrystallization from a different solvent system can remove impurities that have similar solubility to your product in the first solvent system.
-
Slurry Wash: If you have a crystalline solid, you can stir (slurry) it in a solvent where the product is poorly soluble but the impurities are moderately soluble. This will wash the impurities from the surface of the crystals. Filter and dry the solid.
-
Preparative Chromatography: For the highest purity, column chromatography is the ultimate solution. While more resource-intensive, it offers the best separation.
Visualized Workflows & Pathways
Synthesis and Potential Impurity Formation
The diagram below illustrates a common synthetic pathway for this compound via a nitro-Mannich reaction and subsequent reduction, highlighting key points where impurities can arise.
References
- 1. Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitro-Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Nitro-Mannich reaction - Wikiwand [wikiwand.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
troubleshooting guide for the synthesis of N-substituted morpholines
Technical Support Center: Synthesis of N-Substituted Morpholines
Welcome to the technical support guide for the synthesis of N-substituted morpholines. This resource is designed for researchers, medicinal chemists, and process development scientists. Morpholine and its derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals, making their efficient synthesis a critical task.[1][2] This guide moves beyond simple protocols to address the common challenges and nuances encountered during synthesis, providing expert insights in a practical, question-and-answer format.
Section 1: N-Alkylation of Morpholine
This section covers the two primary methods for attaching alkyl groups to the morpholine nitrogen: direct alkylation with electrophiles and reductive amination with carbonyl compounds.
FAQ 1.1: Direct Alkylation with Alkyl Halides
Question: I'm attempting a direct N-alkylation of morpholine with an alkyl bromide, but my yield is low and I'm seeing multiple products by TLC and LC-MS. What's going wrong?
Answer: Direct alkylation appears straightforward but is often complicated by two main side reactions: over-alkylation and elimination.
-
Causality of the Issue: Morpholine is a nucleophilic secondary amine. After the initial SN2 reaction forms the desired tertiary amine, this product can still be nucleophilic enough to react with another equivalent of the alkyl halide. This forms a quaternary ammonium salt, often called "quaternization." This is especially problematic if the reaction is run at elevated temperatures or with an excess of the alkyl halide.
Furthermore, if you are using a secondary or sterically hindered primary alkyl halide, the base used to scavenge the HBr byproduct can promote a competing E2 elimination reaction, generating an alkene instead of your desired product.
Troubleshooting Workflow:
Caption: Troubleshooting logic for direct N-alkylation of morpholine.
Recommendations & Protocol:
-
Control Stoichiometry: Use a slight excess of morpholine (1.2 to 1.5 equivalents) to ensure the alkyl halide is consumed before it can react with the product. Alternatively, add the alkyl halide slowly to the reaction mixture to keep its instantaneous concentration low.
-
Choice of Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) to neutralize the acid formed without competing in the alkylation.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically effective.
-
Temperature: Start at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) may be required, but monitor carefully for byproduct formation.
Table 1: Common Conditions for Direct N-Alkylation
| Alkyl Halide (R-X) | Base (1.5 eq) | Solvent | Temp (°C) | Typical Issue |
| Benzyl Bromide | K₂CO₃ | MeCN | 25-40 | Quaternization if R-X is in excess |
| Ethyl Iodide | DIPEA | DMF | 25 | Can be sluggish, may need heat |
| Isopropyl Bromide | Cs₂CO₃ | MeCN | 60 | Significant E2 elimination |
FAQ 1.2: Reductive Amination
Question: My reductive amination reaction between morpholine and an aldehyde is incomplete, and I'm isolating unreacted starting materials. What factors are most critical for driving this reaction to completion?
Answer: Reductive amination is a robust and highly favored method, particularly for sensitive substrates.[3][4] Its success hinges on the efficient formation of an intermediate morpholinium ion, which is then reduced. Failure usually points to issues with either the formation of this intermediate or the activity of the reducing agent.
-
Causality of the Issue: The reaction proceeds in two steps: (1) Nucleophilic attack of morpholine on the carbonyl to form a hemiaminal, followed by dehydration to a morpholinium ion. (2) Reduction of the morpholinium ion by a hydride reagent. The first step is pH-sensitive and reversible. If the conditions are too acidic, the morpholine is protonated and non-nucleophilic. If too basic, the dehydration step is not catalyzed. The second step requires a reducing agent that is mild enough not to reduce the starting aldehyde but powerful enough to reduce the morpholinium ion.
Key Parameters to Control:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for most applications. It is less basic and more sterically hindered than sodium borohydride (NaBH₄), making it selective for the morpholinium ion over the aldehyde. It also tolerates the mildly acidic conditions required for iminium formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
-
pH and Additives: The reaction is often self-catalyzing as the acetic acid byproduct from STAB helps maintain a suitable pH. For less reactive carbonyls, adding a small amount of acetic acid (AcOH) can accelerate morpholinium ion formation.
-
Solvent and Water Removal: Use of an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard. While not always necessary, adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium toward the morpholinium ion, especially with ketones or water-sensitive substrates.
Caption: The two-stage mechanism of reductive amination.
Experimental Protocol: Synthesis of N-Benzylmorpholine
-
To a round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 g, 11.5 mmol, 1.2 eq) and anhydrous dichloromethane (DCM, 40 mL).
-
Add benzaldehyde (0.97 mL, 9.6 mmol, 1.0 eq) and stir the mixture at room temperature for 20 minutes.
-
In one portion, add sodium triacetoxyborohydride (STAB) (2.43 g, 11.5 mmol, 1.2 eq). Note: The reaction may effervesce slightly.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the benzaldehyde is consumed.
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Section 2: N-Arylation of Morpholine
Attaching an aromatic ring to the morpholine nitrogen typically requires more advanced methods than simple alkylation due to the lower reactivity of aryl halides. The Buchwald-Hartwig amination is the gold standard for this transformation.[5][6]
FAQ 2.1: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig reaction to form an N-aryl morpholine is failing. I'm using Pd₂(dba)₃, a phosphine ligand, and sodium tert-butoxide, but I only recover starting material. What are the most critical parameters to check?
Answer: The Buchwald-Hartwig amination is a powerful but sensitive catalytic reaction.[7][8] Success depends on the precise synergy between the palladium source, ligand, base, and solvent, all under strictly inert conditions. Failure almost always points to the deactivation of the catalyst or suboptimal choice of reaction components.
-
Causality of the Issue: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst. Oxygen can oxidize and deactivate the Pd(0) catalyst and the electron-rich phosphine ligands. The choice of ligand is crucial; it must be bulky and electron-rich enough to promote both the oxidative addition and the final reductive elimination steps. The base must be strong enough to deprotonate the morpholine-palladium complex but not so nucleophilic that it causes side reactions.
Critical Troubleshooting Points:
-
Inert Atmosphere: This is the most common point of failure. The entire reaction, from weighing reagents to the final quench, must be conducted under an inert atmosphere (high-purity nitrogen or argon). Solvents must be rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).
-
Ligand Choice: The "best" ligand depends on the aryl halide. For less reactive aryl chlorides, highly electron-rich and bulky biarylphosphine ligands like XPhos or RuPhos are often required. For aryl bromides and iodides, ligands like BINAP or DPPF can be effective.[5]
-
Base Compatibility: Sodium tert-butoxide (NaOtBu) is a common choice, but it is very hygroscopic and its quality is critical. Use a fresh bottle or a freshly opened container from a glovebox. For some substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may give better results and tolerate more functional groups.
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are both common precatalysts that are reduced in situ to the active Pd(0) species. Ensure they are from a reliable source and have been stored properly.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-(4-methylphenyl)morpholine
-
Setup: To a flame-dried Schlenk flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (36 mg, 0.063 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 eq).
-
Inerting: Evacuate and backfill the flask with high-purity argon or nitrogen three times.
-
Reagent Addition: Add degassed toluene (5 mL). Stir at room temperature for 5 minutes. Then, via syringe, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 eq) and morpholine (0.55 mL, 6.33 mmol, 1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 6 hours or until TLC/LC-MS shows consumption of the aryl chloride.
-
Workup: Cool the reaction to room temperature and quench with water (10 mL). Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-aryl morpholine.
Section 3: General Purification and Characterization
Question: I have successfully synthesized my N-substituted morpholine, but I am struggling to get a pure sample. What are the best practices for purification and characterization?
Answer: Proper purification and characterization are essential to validate your synthesis. The properties of your N-substituted morpholine will dictate the best approach.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying research-scale quantities.
-
Normal Phase (Silica Gel): N-substituted morpholines are basic and can streak on silica gel. To mitigate this, you can pre-treat your silica with triethylamine (TEA) or add 0.5-1% TEA to your eluent system (e.g., ethyl acetate/hexanes + 1% TEA).
-
Reverse Phase (C18): For highly polar compounds, reverse-phase chromatography using water/acetonitrile or water/methanol gradients (often with 0.1% formic acid or TFA as a modifier) can be effective.
-
-
Distillation: If your product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.
-
Recrystallization: If your product is a crystalline solid, recrystallization is a powerful technique for achieving high purity.[9] A good starting point for solvent screening is a mixture like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
Characterization Checklist:
The structure of N-substituted morpholines should be confirmed using standard spectroscopic techniques.[10][11]
-
¹H NMR: This is the primary tool for structural confirmation.[12][13]
-
Look for the characteristic signals of the morpholine ring protons, which typically appear as two multiplets around ~2.5-2.8 ppm and ~3.6-3.8 ppm.
-
Confirm the presence of signals corresponding to the N-substituent and check that the integration values are correct.
-
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The morpholine carbons typically appear around ~50-55 ppm (C-N) and ~65-70 ppm (C-O).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Electrospray ionization (ESI) is typically used, and you should look for the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: Useful for confirming the absence of starting materials, such as the N-H stretch of morpholine (around 3300 cm⁻¹) or the C=O stretch of an aldehyde (around 1700 cm⁻¹).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]
- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative - Publications of the IAS Fellows [repository.ias.ac.in]
effect of base strength on the synthesis of 2-Methyl-1-morpholinopropan-2-amine
Here is the technical support center for the synthesis of 2-Methyl-1-morpholinopropan-2-amine.
Introduction
Welcome to the technical resource guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in pharmaceutical research and process development. The synthesis of this compound, a valuable building block, is often achieved via a Mannich-type reaction, where the selection of an appropriate base is not merely a suggestion but a critical parameter that dictates reaction efficiency, yield, and purity. This guide provides in-depth, experience-driven advice in a question-and-answer format to navigate the challenges associated with base selection in this multi-component condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the synthesis of this compound?
The synthesis is typically a Mannich reaction, a three-component condensation involving morpholine, an aldehyde (commonly formaldehyde), and an active hydrogen compound that serves as the carbon-nucleophile source (e.g., 2-nitropropane).[1][2] The base's primary role is to deprotonate the active hydrogen compound to generate a reactive nucleophile (a carbanion or, in the case of 2-nitropropane, a nitronate ion). This nucleophile then attacks a pre-formed Eschenmoser's salt or an iminium ion, which is generated from the reaction between morpholine and formaldehyde.[2] Therefore, the base is a catalyst essential for the key C-C bond-forming step.
Q2: How does the pKa of the base directly impact the reaction's success?
The relationship between the pKa of the chosen base and the reaction outcome is crucial. A direct correlation often exists between base pKa and reaction conversion rates within an optimal range.[3]
-
Insufficiently Strong Base (Low pKa): If the base is too weak, the equilibrium concentration of the nucleophile will be too low. This results in a sluggish or stalled reaction, leading to poor yields and the recovery of unreacted starting materials.
-
Optimally Strong Base: A base must be strong enough to efficiently generate the nucleophile. The ideal base has a conjugate acid with a pKa slightly higher than the pKa of the active hydrogen compound, driving the deprotonation equilibrium forward without introducing side reactions.
-
Excessively Strong Base (High pKa): A very strong base (e.g., an alkoxide or organolithium) can promote undesirable side reactions. These may include the self-condensation of formaldehyde (Cannizzaro reaction), polymerization, or decomposition of the starting materials or product, leading to a complex mixture and low purity.
Q3: What are the advantages and disadvantages of using common organic versus inorganic bases?
The choice between an organic and inorganic base depends on solvent compatibility, desired reactivity, and workup considerations.
| Base Type | Examples | Advantages | Disadvantages |
| Inorganic | K₂CO₃, Cs₂CO₃, NaOH, KOH | Cost-effective, high basicity, readily available. | Often have poor solubility in common organic solvents (e.g., THF, Toluene), which can lead to heterogeneous reaction mixtures and reproducibility issues.[3] Can promote emulsion formation during aqueous workup. |
| Organic | Triethylamine (TEA), Diisopropylethylamine (DIPEA), DBU | Excellent solubility in organic solvents, generally milder, leading to cleaner reactions. Easy to remove in vacuo if volatile. | Higher cost, potential for nucleophilic catalysis or side reactions, can be more difficult to remove if non-volatile. |
Q4: Can morpholine, one of the reactants, serve as the base for the reaction?
While morpholine is a base (pKa of conjugate acid ≈ 8.5), it is generally not strong enough to efficiently deprotonate a typical active hydrogen compound like 2-nitropropane (pKa ≈ 10.2). Relying on morpholine alone would result in an extremely slow reaction rate and insignificant product formation. The use of a stronger, dedicated external base is almost always necessary to achieve a practical conversion rate.
Troubleshooting Guide
This guide addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Low or No Yield of this compound
-
Potential Cause 1: Incorrect Base Strength.
-
Diagnosis: The pKa of your base's conjugate acid is lower than or too close to the pKa of your active hydrogen compound.
-
Solution: Switch to a stronger base. For instance, if you are using triethylamine (pKa of Et₃NH⁺ ≈ 10.7) for the deprotonation of 2-nitropropane (pKa ≈ 10.2), the equilibrium may not strongly favor the nitronate. Consider a stronger base like DBU (pKa of DBUH⁺ ≈ 12.5) to ensure a sufficient concentration of the nucleophile.
-
-
Potential Cause 2: Poor Base Solubility.
-
Diagnosis: You are using an inorganic base like K₂CO₃ in a non-polar solvent like toluene, and the reaction mixture is a thick, poorly mixed slurry. The reaction is likely occurring only at the crystal surface.[3]
-
Solution:
-
Switch to a soluble organic base (e.g., DBU).
-
Change to a more polar solvent system that can better dissolve the base (e.g., DMF, DMSO), though this may complicate purification.
-
Employ a phase-transfer catalyst (e.g., TBAB) if using a biphasic system with an inorganic base.
-
-
-
Potential Cause 3: Base-Induced Side Reactions.
-
Diagnosis: The reaction turns dark, and TLC/GC-MS analysis shows multiple unidentified high-molecular-weight byproducts. You may be using a very strong, non-hindered base.
-
Solution: Switch to a milder or more sterically hindered base. For example, replace sodium hydroxide with a hindered base like diisopropylethylamine (DIPEA) or a carbonate base to temper reactivity and disfavor polymerization pathways.
-
Problem 2: Significant Formation of Impurities or Side Products
-
Potential Cause 1: Formation of Bis-adducts.
-
Diagnosis: Mass spectrometry indicates the presence of a byproduct corresponding to the addition of two morpholine-formaldehyde units to the nucleophile.
-
Solution: This often results from an excess of the iminium ion precursor. Carefully control the stoichiometry. Use the active hydrogen compound as the limiting reagent and ensure the base is added slowly to a mixture of the other components to maintain a low steady-state concentration of the nucleophile.
-
-
Potential Cause 2: Product Degradation.
-
Diagnosis: The desired product is observed initially by in-process control (IPC) but its concentration decreases over time, accompanied by the formation of colored impurities.
-
Solution: The product itself may be unstable in the presence of the base, especially at elevated temperatures. Reduce the reaction temperature and time. Once the reaction is complete, perform an immediate acidic quench to neutralize the base and proceed with extraction and purification.
-
Visualizing the Core Mechanism & Troubleshooting Logic
A clear understanding of the reaction pathway and a logical approach to problem-solving are essential for success.
Caption: The base is critical for generating the nucleophile.
Caption: A decision tree for diagnosing yield issues.
Experimental Protocol: Base Screening
This protocol provides a validated method for efficiently screening different bases to identify the optimal conditions for your synthesis.
Objective: To compare the effectiveness of four different bases (Triethylamine, DBU, K₂CO₃, and Cs₂CO₃) on the yield of the Mannich reaction.
Materials:
-
Morpholine
-
Paraformaldehyde (as a source of formaldehyde)
-
2-Nitropropane
-
Anhydrous Toluene (Solvent)
-
Bases: Triethylamine (TEA), 1,8-Diazabicycloundec-7-ene (DBU), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials (5 mL) with stir bars and caps
-
Heating block/plate
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of morpholine (1.0 eq), paraformaldehyde (1.1 eq), and 2-nitropropane (1.2 eq) in anhydrous toluene. Add a known concentration of the internal standard.
-
Reaction Setup: To four separate, labeled reaction vials, add a magnetic stir bar.
-
Vial 1: Add TEA (1.5 eq).
-
Vial 2: Add DBU (1.5 eq).
-
Vial 3: Add finely ground K₂CO₃ (1.5 eq).
-
Vial 4: Add finely ground Cs₂CO₃ (1.5 eq).
-
-
Reaction Initiation: To each vial, add an equal volume of the prepared stock solution. Seal the vials and place them on a heating block set to 80 °C with vigorous stirring.
-
Monitoring: After 2, 4, 8, and 16 hours, carefully take a small aliquot from each reaction mixture. Quench the aliquot with dilute HCl, extract with ethyl acetate, and analyze by GC-MS.
-
Analysis: Calculate the percent conversion of the limiting reagent and the relative yield of the desired product by comparing the product peak area to the internal standard peak area.
References
Validation & Comparative
analytical methods for the characterization of 2-Methyl-1-morpholinopropan-2-amine
An In-Depth Comparative Guide to the Analytical Characterization of 2-Methyl-1-morpholinopropan-2-amine
For researchers and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of quality control and regulatory compliance. This compound, with its unique assembly of a primary amine, a tertiary morpholine nitrogen, and a sterically hindered backbone, presents a distinct analytical challenge.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation, purity assessment, and quantification of this compound. We will move beyond simple procedural lists to explain the rationale behind method selection and parameter optimization, reflecting the practical insights of a senior application scientist.
Strategic Workflow for Comprehensive Analysis
A robust characterization of this compound necessitates a multi-technique approach. The initial confirmation of the molecular structure is best achieved through spectroscopic methods, which provide direct evidence of the compound's architecture. Following identification, chromatographic techniques are employed to separate the target analyte from impurities, enabling accurate purity assessment and quantification.
Caption: A logical workflow for the comprehensive characterization of this compound.
Part 1: Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and structural integrity of the synthesized molecule. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. For this compound (C₈H₁₈N₂O)[2], the predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to its distinct chemical environments.
-
¹H NMR: The spectrum is expected to show signals for the two equivalent methyl groups, the primary amine (-NH₂) protons, the methylene bridge (-CH₂-), and the two sets of inequivalent methylene protons on the morpholine ring. The integration of these signals should correspond to a 6:2:2:4:4 proton ratio. Spin-spin coupling would be observed between adjacent non-equivalent protons. For instance, the protons of the morpholine ring would likely appear as complex multiplets.[3][4][5]
-
¹³C NMR: The spectrum should reveal distinct signals for the quaternary carbon, the two equivalent methyl carbons, the methylene bridge carbon, and the two different methylene carbons of the morpholine ring.
Mass Spectrometry (MS)
MS provides the molecular weight and crucial fragmentation data. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a potent tool for both identification and impurity profiling. The compound has a molecular weight of approximately 158.24 g/mol .[2][6] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 158, along with characteristic fragment ions resulting from the cleavage of the C-C bond adjacent to the primary amine or the loss of fragments from the morpholine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective method for identifying the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Primary Amine (N-H) | 3400–3300 (two bands) | Symmetric & Asymmetric Stretch |
| Primary Amine (N-H) | 1650–1590 | Scissoring (Bend) |
| Aliphatic C-H | 2970–2845 | Stretch |
| Ether (C-O-C) | 1150–1050 | Stretch |
| C-N | 1350-1250 | Stretch |
| Source: Adapted from general FTIR correlation tables.[7] |
The presence of these key bands provides strong evidence for the correct synthesis of the target compound.[8]
Part 2: Chromatographic Methods for Purity and Quantification
Chromatography is the gold standard for separating a target compound from starting materials, by-products, and other impurities, allowing for accurate purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly suitable for volatile and thermally stable compounds. While the target analyte is amenable to GC, primary amines can exhibit peak tailing on standard non-polar columns due to interactions with active sites. Derivatization is a common strategy to mitigate this and improve peak shape and sensitivity.[9][10]
This protocol is adapted from established methods for analyzing amines.[11]
-
Sample Preparation & Derivatization:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
To 100 µL of the sample solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes to form the silyl derivative of the primary amine. This increases volatility and reduces polarity.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This low-polarity phase is a robust general-purpose column.
-
Injector: 250°C, Split mode (e.g., 20:1).
-
Oven Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[12]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
-
-
Data Analysis:
-
Purity is calculated based on the percent area of the main derivatized peak relative to the total area of all peaks in the chromatogram.
-
The mass spectra of impurity peaks can be used for tentative identification by searching against spectral libraries like NIST.[13]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that does not require the analyte to be volatile. However, this compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging at low concentrations. Therefore, derivatization to attach a UV-active group is often necessary for sensitive quantification.[14]
This protocol is based on the derivatization of amines for enhanced UV detection.[14][15]
-
Sample Preparation & Derivatization:
-
Prepare a 1 mg/mL stock solution of the sample in methanol. Create working standards via serial dilution.
-
To 100 µL of each standard or sample solution, add 100 µL of 1% (w/v) 1-fluoro-2,4-dinitrobenzene (FDNB) in methanol.
-
Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5) to facilitate the reaction.
-
Vortex and incubate at 60°C for 30 minutes. Cool to room temperature.[14]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water. B: Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) set to the absorbance maximum of the DNB-derivative (approx. 360 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte versus concentration for the standard solutions.
-
Determine the concentration in the sample from the calibration curve. Purity can be assessed by the area percentage of the main peak.
-
Comparative Analysis of Key Methodologies
The choice between GC-MS and HPLC depends on the specific analytical goal, available instrumentation, and sample matrix.
| Parameter | Gas Chromatography-MS (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Spectroscopic Methods (NMR, FTIR) |
| Primary Use | Purity, Impurity Identification | Purity, Quantification | Structural Elucidation, Identity Confirmation |
| Selectivity | Very High (with MS detection) | High (with chromatographic separation) | High (provides structural fingerprint) |
| Sensitivity | High (ng/mL to pg/mL) | Moderate to High (µg/mL to ng/mL with derivatization) | Low (requires mg quantities) |
| Derivatization | Often required for polar amines to improve peak shape.[11] | Often required for analytes lacking a UV chromophore.[16] | Not required. |
| Sample Throughput | Moderate | High | Low |
| Strengths | Excellent for identifying unknown volatile impurities via MS libraries.[13] | Robust for routine QC and quantification; widely available.[17] | Provides unambiguous structural information. |
| Limitations | Requires analyte to be volatile and thermally stable. | Lower sensitivity without derivatization or advanced detectors (e.g., MS, CAD). | Not suitable for separating complex mixtures or trace analysis. |
Thermal Analysis
For drug intermediates, understanding thermal stability is crucial for storage and process safety. Thermogravimetric Analysis (TGA) can be employed to determine the decomposition temperature of this compound. Studies on the structurally similar 2-amino-2-methyl-1-propanol (AMP) have utilized TGA to assess its thermal stability under various conditions, providing a methodological basis for this analysis.[18][19][20] A typical experiment would involve heating a small sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) and monitoring the mass loss as a function of temperature.[20]
Conclusion
A comprehensive and trustworthy characterization of this compound is best achieved through the strategic application of multiple analytical techniques. Initial structural confirmation should be performed using NMR, MS, and FTIR spectroscopy. For purity assessment and quantification, both GC-MS and HPLC are powerful options. GC-MS offers superior identification capabilities for volatile impurities, while HPLC provides a robust platform for routine quantitative analysis. In both chromatographic methods, derivatization is a key step to overcome the inherent challenges of analyzing a polar primary amine that lacks a strong chromophore. This integrated analytical approach ensures a thorough understanding of the compound's identity, purity, and stability, which is essential for its application in research and development.
References
- 1. Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 [smolecule.com]
- 2. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-Methyl-morpholine(168038-14-0) 1H NMR [m.chemicalbook.com]
- 4. 2-Amino-2-methyl-1-propanol(124-68-5) 1H NMR spectrum [chemicalbook.com]
- 5. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. osha.gov [osha.gov]
- 16. benchchem.com [benchchem.com]
- 17. cipac.org [cipac.org]
- 18. scispace.com [scispace.com]
- 19. aidic.it [aidic.it]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Methyl-1-morpholinopropan-2-amine and Related Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Challenge of Multifunctional Amines
2-Methyl-1-morpholinopropan-2-amine and its analogs are valuable building blocks in medicinal chemistry and materials science. Their structural complexity, featuring a tertiary amine within a morpholine ring, a primary amine, and a quaternary carbon center, presents a unique set of challenges and opportunities for NMR spectroscopic analysis. Understanding the nuances of their ¹H and ¹³C NMR spectra is paramount for unambiguous structure elucidation, purity assessment, and for studying their dynamic behavior in solution. This guide will dissect the expected spectral features of the title compound, compare it with a close structural analog, 4-(2-aminoethyl)morpholine, and a non-cyclic counterpart, 2,2-dimethyl-1,3-propanediamine, to highlight the influence of different structural motifs on NMR chemical shifts.
I. Predicted ¹H and ¹³C NMR Analysis of this compound
Expected ¹H NMR Spectral Features:
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the morpholine ring protons, the methylene bridge, the gem-dimethyl groups, and the primary amine protons.
-
Morpholine Protons (O-CH₂-CH₂-N): The four protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to appear as a triplet at approximately 3.6-3.7 ppm.[1] The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) will likely resonate further upfield as a triplet around 2.4-2.5 ppm.[1] The chair conformation of the morpholine ring can lead to broadening of these signals.[2]
-
Methylene Bridge (-CH₂-): The two protons of the methylene group connecting the morpholine ring to the quaternary carbon are expected to appear as a singlet around 2.7-2.9 ppm.[1]
-
Gem-Dimethyl Protons (-C(CH₃)₂): The six protons of the two methyl groups attached to the quaternary carbon will be magnetically equivalent and are predicted to resonate as a sharp singlet around 1.0-1.2 ppm.[1]
-
Primary Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet in the range of 0.5-5.0 ppm.[2][3] The exact chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[2][3]
Expected ¹³C NMR Spectral Features:
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals.
-
Morpholine Carbons (O-CH₂): The two equivalent carbons adjacent to the oxygen atom are expected in the range of 67-70 ppm.
-
Morpholine Carbons (N-CH₂): The two equivalent carbons adjacent to the nitrogen atom are predicted to be in the 50-55 ppm region.
-
Methylene Bridge Carbon (-CH₂-): The carbon of the methylene bridge is anticipated to appear around 60-65 ppm.
-
Quaternary Carbon (-C(CH₃)₂): The quaternary carbon will likely have a chemical shift in the range of 35-45 ppm.
-
Gem-Dimethyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons are expected to resonate upfield, around 20-25 ppm.
II. Comparative Analysis with Structurally Related Amines
To understand the influence of the morpholine moiety and the overall substitution pattern, a comparison with structurally related amines is invaluable.
A. 4-(2-Aminoethyl)morpholine: A Close Structural Analog
4-(2-Aminoethyl)morpholine shares the morpholine ring and a primary amine group, differing in the linkage to the amine. Its experimental NMR data provides a solid basis for our predictions for the target compound.
| Assignment | 4-(2-Aminoethyl)morpholine ¹H Chemical Shift (ppm) | 4-(2-Aminoethyl)morpholine ¹³C Chemical Shift (ppm) |
| Morpholine H (O-CH ₂) | 3.76 | 68.89 |
| Morpholine H (N-CH ₂) | 2.60 | 55.19 |
| Methylene H (-NCH ₂CH₂NH₂) | 2.71 | 56.97 |
| Methylene H (-NCH₂CH ₂NH₂) | 3.15 | 38.37 |
| Amine H (-NH ₂) | Broad signal | - |
Table 1: Experimental ¹H and ¹³C NMR data for 4-(2-Aminoethyl)morpholine in D₂O.
Key Comparative Insights:
-
The chemical shifts of the morpholine protons and carbons in 4-(2-aminoethyl)morpholine are in good agreement with the predicted ranges for our target molecule.
-
The presence of the gem-dimethyl group in this compound is expected to cause a slight upfield shift for the adjacent methylene bridge protons and carbon compared to the corresponding signals in 4-(2-aminoethyl)morpholine due to steric effects.
B. 2,2-Dimethyl-1,3-propanediamine: A Non-Cyclic Analog
This diamine serves as an excellent comparison to isolate the effect of the morpholine ring. It shares the 2,2-dimethyl-1-aminopropane core with our target compound.
| Assignment | 2,2-Dimethyl-1,3-propanediamine ¹H Chemical Shift (ppm) | 2,2-Dimethyl-1,3-propanediamine ¹³C Chemical Shift (ppm) |
| Methylene H (-CH ₂NH₂) | ~2.5 (broad) | ~52 |
| Gem-Dimethyl H (-C(CH ₃)₂) | ~0.9 (singlet) | ~25 |
| Quaternary C (-C (CH₃)₂) | - | ~36 |
| Amine H (-NH ₂) | Broad singlet | - |
Table 2: Typical ¹H and ¹³C NMR data for 2,2-Dimethyl-1,3-propanediamine.[2][3]
Key Comparative Insights:
-
The chemical shift of the gem-dimethyl protons in 2,2-dimethyl-1,3-propanediamine is very similar to the predicted value for this compound, confirming that this signal is largely unaffected by the nature of the substituent on the other side of the quaternary carbon.
-
The methylene protons adjacent to the primary amine in 2,2-dimethyl-1,3-propanediamine are significantly upfield compared to the predicted chemical shift of the methylene bridge protons in our target molecule. This highlights the strong deshielding effect of the nitrogen atom within the morpholine ring.
III. Experimental Protocol for NMR Analysis
This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and its analogs.
A. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, D₂O, DMSO-d₆). For amines, CDCl₃ is often a good starting point.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
B. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or higher, depending on concentration.
-
C. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding nucleus in the molecule based on chemical shift, multiplicity, and integration.
IV. Visualizing Molecular Structure and NMR Workflow
Caption: Key structural fragments of this compound.
Caption: A streamlined workflow for NMR-based structural analysis.
V. Conclusion
The ¹H and ¹³C NMR analysis of this compound, while seemingly complex, can be systematically approached by dissecting its constituent structural motifs. By comparing its predicted spectra with the experimental data of analogs like 4-(2-aminoethyl)morpholine and 2,2-dimethyl-1,3-propanediamine, we gain a deeper understanding of how different functional groups and their electronic environments influence chemical shifts. The morpholine ring consistently imparts characteristic signals for its methylene protons and carbons, while the gem-dimethyl group provides a distinct singlet in the ¹H NMR spectrum. This guide provides a robust framework for researchers to confidently identify and characterize this class of compounds, facilitating their application in drug discovery and development.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-1-morpholinopropan-2-amine
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-1-morpholinopropan-2-amine, a compound of interest due to its bifunctional nature, incorporating both a sterically hindered primary amine and a morpholine moiety.
To provide a robust analytical framework, we will compare its predicted fragmentation with the known mass spectrum of a close structural analog, 2-Amino-2-methyl-1-propanol. This comparative approach will illuminate the influence of the morpholine ring on the fragmentation pathways, offering researchers a deeper understanding of how subtle structural modifications can significantly alter the mass spectral fingerprint.
The Significance of Fragmentation Analysis
Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[1] While this can sometimes result in the absence of a prominent molecular ion peak, the resulting fragment ions provide a detailed structural roadmap.[1] For a molecule like this compound, understanding these pathways is critical for its unambiguous identification in complex matrices and for distinguishing it from related isomers or impurities.
Predicted Fragmentation Pattern of this compound
The structure of this compound (C8H18N2O, MW: 158.24 g/mol ) suggests several probable fragmentation pathways under electron ionization.[2][3] The presence of two nitrogen atoms dictates that the molecular ion will have an even mass-to-charge ratio (m/z), a key diagnostic feature for compounds containing an even number of nitrogen atoms.[4]
The primary fragmentation mechanisms anticipated are alpha-cleavage, a characteristic pathway for aliphatic amines, and fragmentation involving the morpholine ring.[5][6]
Alpha-Cleavage: A Dominant Pathway
Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5] This process is highly favored as it leads to the formation of a resonance-stabilized cation.[6] In the case of this compound, there are two potential sites for alpha-cleavage around the tertiary carbon bearing the primary amine.
-
Loss of a Methyl Radical: Cleavage of a C-C bond between the tertiary carbon and one of the methyl groups would result in the loss of a methyl radical (•CH3, mass = 15). This would generate a stable, resonance-stabilized cation at m/z 143 . This is predicted to be a major fragmentation peak.
-
Loss of the Morpholinomethyl Radical: Cleavage of the C-C bond between the tertiary carbon and the carbon attached to the morpholine ring would lead to the loss of a morpholinomethyl radical (•CH2-morpholine, mass = 99). This would result in a fragment ion at m/z 59 .
Fragmentation of the Morpholine Ring
The morpholine ring itself can undergo characteristic fragmentation. Common fragmentation pathways for morpholine and its derivatives include the loss of a hydrogen atom or ring cleavage.[7] A prominent fragmentation of the morpholine ring involves the loss of a CH2O (formaldehyde) radical, leading to a fragment ion at m/z 57 for the parent morpholine.[7] In the context of our molecule, fragmentation within the morpholine ring of the molecular ion could lead to a variety of smaller fragment ions. For instance, cleavage of the morpholine ring could result in the formation of an ion at m/z 100 corresponding to the [M - C2H4O]+ fragment.
Another significant fragmentation pathway for the morpholine moiety is the formation of the morpholinium ion through cleavage of the bond connecting it to the propyl chain. This would result in a fragment at m/z 86 .
Comparative Analysis: this compound vs. 2-Amino-2-methyl-1-propanol
To ground our predictions in experimental evidence, we will compare the expected fragmentation of our target molecule with the known mass spectrum of 2-Amino-2-methyl-1-propanol (C4H11NO, MW: 89.14 g/mol ).[7] This analog is structurally very similar, with a hydroxyl group replacing the morpholine ring.
| Predicted/Known Fragment (m/z) | Proposed Structure/Origin for this compound | Corresponding Fragment (m/z) for 2-Amino-2-methyl-1-propanol | Proposed Structure/Origin for 2-Amino-2-methyl-1-propanol |
| 158 | [M]+• (Molecular Ion) | 89 | [M]+• (Molecular Ion) |
| 143 | [M - CH3]+• (Alpha-cleavage) | 74 | [M - CH3]+• (Alpha-cleavage) |
| 100 | [M - C2H4O]+ (Morpholine ring fragmentation) | - | Not Applicable |
| 86 | [Morpholinium ion]+ | - | Not Applicable |
| 59 | [M - morpholinomethyl radical]+ | 30 | [CH2NH2]+ (Alpha-cleavage, loss of C3H7O•) |
The most striking difference is the presence of fragments at m/z 100 and 86 in the predicted spectrum of this compound, which are directly attributable to the morpholine ring. These would be absent in the spectrum of 2-Amino-2-methyl-1-propanol. Conversely, the prominent peak at m/z 30 in the spectrum of 2-Amino-2-methyl-1-propanol, arising from the cleavage of the C-C bond to lose a C3H7O• radical, would be replaced by the fragment at m/z 59 in our target molecule.[8]
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).
- Perform serial dilutions to a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation:
- Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).
- Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer with an Electron Ionization (EI) source.
3. GC Conditions:
- Injector Temperature: 250 °C
- Oven Program:
- Initial temperature: 60 °C, hold for 1 minute.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL (splitless injection).
4. MS Conditions:
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 30-200
5. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion and major fragment ions.
- Compare the experimental fragmentation pattern with the predicted pattern and the spectrum of the reference compound.
Visualizing the Fragmentation Pathways
To further clarify the proposed fragmentation mechanisms, the following diagrams illustrate the key bond cleavages.
Caption: Predicted major fragmentation pathways of this compound.
Conclusion
The predictive analysis of the mass spectrometry fragmentation pattern of this compound, especially when benchmarked against a close structural analog, provides a powerful tool for its structural confirmation. The key diagnostic fragments are expected to arise from alpha-cleavage, leading to ions at m/z 143 and 59, and from characteristic cleavages of the morpholine ring, yielding fragments at m/z 100 and 86. This guide provides researchers and drug development professionals with a foundational understanding of the expected mass spectral behavior of this compound, facilitating its identification and characterization in future studies. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data for this and structurally related molecules.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Morpholine, 4-[3-(4-butoxyphenoxy)propyl]- [webbook.nist.gov]
- 4. GCMS Section 6.15 [people.whitman.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-2-methyl-1-propanol(124-68-5) MS spectrum [chemicalbook.com]
A Comparative Guide to Purity Assessment of 2-Methyl-1-morpholinopropan-2-amine by GC and HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of robust and reproducible science. 2-Methyl-1-morpholinopropan-2-amine, a morpholine derivative with applications as a building block in pharmaceutical synthesis, requires precise and accurate purity assessment.[1][2] This guide provides an in-depth technical comparison of two primary chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you in selecting the optimal method for your analytical needs.
The Analytical Challenge: Properties of this compound
This compound is a relatively polar, low-molecular-weight aliphatic amine. Its key analytical characteristics influencing the choice of chromatographic method are:
-
Polarity: The presence of the morpholine ring and a primary amine group imparts significant polarity.
-
Volatility: It is a semi-volatile compound, making it amenable to GC, though its polarity can pose challenges.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, rendering standard HPLC with UV detection ineffective without derivatization.[3]
These properties necessitate careful method development in both GC and HPLC to achieve accurate and reliable purity determination.
Gas Chromatography (GC): The Volatility-Based Approach
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. For polar amines, direct analysis can be problematic due to peak tailing caused by adsorption to active sites in the GC system.[4][5] Two main strategies are employed: direct analysis on a specialized column or derivatization to enhance volatility and reduce polarity.
GC Method 1: Direct Analysis with a Base-Deactivated Column
Expertise & Experience: The most straightforward GC approach involves using a column specifically designed for amine analysis. These columns have a stationary phase that is base-deactivated to minimize interactions with the basic amine analytes, resulting in improved peak shape and reproducibility.[6] A Flame Ionization Detector (FID) is typically used as it provides a robust and near-universal response to organic compounds.
Trustworthiness: This method's reliability hinges on the inertness of the entire GC flow path, from the inlet liner to the column and detector. System suitability tests, such as assessing the peak tailing factor of a known amine standard, are crucial to validate the system's performance before each analysis.
-
Instrumentation: Gas Chromatograph equipped with a Split/Splitless Inlet and a Flame Ionization Detector (FID).
-
Column: Agilent J&W Select CP-Volamine (30 m x 0.32 mm, 1.8 µm film thickness) or similar base-deactivated column.[7]
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Inlet: 250°C, Split ratio 50:1.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector: FID at 260°C.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol or isopropanol to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
GC Method 2: Analysis with Silylation Derivatization
Expertise & Experience: Derivatization is a powerful technique to overcome the challenges of analyzing polar compounds by GC.[8][9] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), replaces the active hydrogen on the primary amine with a non-polar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, leading to sharper peaks and improved chromatographic performance on standard non-polar columns.
Trustworthiness: The completeness of the derivatization reaction is critical for accurate quantification. The protocol should be optimized and validated to ensure that the analyte is fully converted to its derivative. Running a non-derivatized standard can confirm the reaction's completion.
-
Instrumentation: Standard GC-FID system.
-
Column: DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatization Procedure:
-
Accurately weigh approximately 5 mg of the sample into a reaction vial.
-
Add 500 µL of anhydrous pyridine and 500 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet: 270°C, Split ratio 50:1.
-
Oven Program: 80°C hold for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min.
-
Detector: FID at 300°C.
-
-
Injection Volume: 1 µL.
High-Performance Liquid Chromatography (HPLC): The Polarity-Based Approach
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Given the target analyte's high polarity and lack of a UV chromophore, specialized HPLC techniques are required.
HPLC Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD/CAD
Expertise & Experience: HILIC is an excellent choice for highly polar compounds that are poorly retained in reversed-phase chromatography.[10][11][12] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[10] Since this compound lacks a chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary.[13][14] These detectors nebulize the eluent, evaporate the mobile phase, and measure the light scattered by or the charge on the remaining analyte particles.[13]
Trustworthiness: The response of ELSD and CAD can be non-linear and dependent on mobile phase composition and analyte volatility. Therefore, careful calibration is essential for accurate quantification. The mobile phase must be volatile and of high purity to minimize baseline noise.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and an ELSD or CAD.
-
Column: A HILIC column, such as a silica-based amide or zwitterionic phase (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: 95% to 70% B
-
15-16 min: 70% to 95% B
-
16-20 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD/CAD Settings:
-
ELSD: Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 SLM.
-
CAD: Follow manufacturer's recommendations.
-
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
HPLC Method 2: Ion-Pair Reversed-Phase Chromatography with ELSD/CAD
Expertise & Experience: An alternative to HILIC is ion-pair reversed-phase chromatography. This technique is suitable for ionic or ionizable compounds.[15] A hydrophobic ion-pairing agent (e.g., a perfluorinated carboxylic acid like heptafluorobutyric acid - HFBA) is added to the mobile phase. It forms a neutral ion pair with the protonated amine, which can then be retained on a standard C18 reversed-phase column.[15] Again, an ELSD or CAD is required for detection.
Trustworthiness: The concentration of the ion-pairing agent is critical and must be precisely controlled for reproducible retention times. These reagents can be aggressive towards the stationary phase and may require dedicated columns to avoid memory effects in other analyses.
-
Instrumentation: HPLC system with ELSD or CAD.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% HFBA
-
B: Acetonitrile with 0.1% HFBA
-
-
Gradient Program:
-
0-15 min: 5% to 50% B
-
15-16 min: 50% to 5% B
-
16-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Settings: As per HILIC method.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 A:B) to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
Data Presentation and Comparison
To facilitate an objective comparison, the following table summarizes the key performance attributes of each technique. The values presented are typical and may vary based on the specific instrumentation and experimental conditions.
| Parameter | GC-FID (Direct) | GC-FID (Derivatization) | HILIC-ELSD/CAD | Ion-Pair RP-HPLC-ELSD/CAD |
| Principle | Volatility-based separation | Volatility-based separation of less polar derivatives | Polarity-based partitioning | Reversed-phase separation of neutral ion pairs |
| Sample Prep | Simple dilution | Derivatization required | Simple dilution in appropriate solvent | Simple dilution in mobile phase |
| Analysis Time | ~15-20 min | ~20-25 min (excluding derivatization) | ~20 min | ~20 min |
| Selectivity | Good for volatile impurities | Excellent, can be tuned by choice of column | Excellent for polar impurities | Good, depends on ion-pair agent |
| Sensitivity (Typical LOQ) | ~10-100 ppm | ~1-10 ppm | ~5-50 ppm | ~5-50 ppm |
| Robustness | High | Moderate (dependent on reaction) | Moderate (sensitive to mobile phase) | Moderate (ion-pair effects) |
| Cost/Complexity | Low to moderate | Moderate | Moderate to high (detector cost) | Moderate to high (detector cost) |
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary GC and HPLC methods.
Caption: GC workflows for purity assessment.
Caption: HPLC workflows for purity assessment.
Senior Application Scientist's Recommendation
The choice between GC and HPLC for the purity assessment of this compound is contingent on the specific analytical objective and available instrumentation.
-
For routine quality control and determination of volatile impurities: Direct GC-FID on a base-deactivated column is the recommended approach. It is robust, cost-effective, and requires minimal sample preparation, making it ideal for high-throughput environments.
-
For trace-level impurity analysis and highest sensitivity: GC-FID with silylation derivatization offers superior sensitivity and chromatographic performance. This method is particularly useful when potential impurities are present at very low levels.
-
For comprehensive analysis of both polar and non-volatile impurities: HILIC with ELSD or CAD detection is the preferred method. It excels at separating a wide range of polar compounds and provides a more complete impurity profile than GC, which is limited to volatile and semi-volatile analytes.
-
When a HILIC column is unavailable: Ion-pair reversed-phase HPLC is a viable alternative, though it may require more careful method development and dedicated column usage.
Ultimately, the decision should be guided by a thorough understanding of the potential impurities in your sample and the level of detail required for your purity assessment. For drug development applications, employing orthogonal methods (e.g., both GC and HPLC) is often the most rigorous approach to ensure a comprehensive understanding of the compound's purity profile.
References
- 1. Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. gcms.cz [gcms.cz]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. quercus.be [quercus.be]
- 14. merckmillipore.com [merckmillipore.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Reactivity of 2-Methyl-1-morpholinopropan-2-amine and Other Primary Amines for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical and chemical synthesis, the selection of an appropriate amine building block is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of 2-Methyl-1-morpholinopropan-2-amine, a sterically hindered primary amine, with other relevant primary amines. By examining the interplay of structural features, electronic effects, and steric hindrance, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Amine Reactivity in Synthesis
Amines are fundamental building blocks in organic chemistry, prized for their nucleophilicity and basicity. The reactivity of the amine nitrogen is paramount in a vast array of chemical transformations, including but not limited to, acylation, alkylation, and reductive amination. However, not all amines are created equal. Their reactivity is a nuanced interplay of electronic and steric factors. For drug development professionals, understanding these nuances is crucial for designing efficient synthetic routes and for the rational design of molecules with desired pharmacokinetic and pharmacodynamic properties.
This guide focuses on this compound, a unique primary amine featuring significant steric congestion around the amino group due to the presence of a gem-dimethyl group on the α-carbon, and a morpholino moiety. To provide a clear comparative framework, its reactivity will be benchmarked against a less sterically encumbered, yet structurally related primary amine, isobutylamine (2-methyl-1-propylamine).
Structural and Electronic Considerations: A Tale of Two Amines
The reactivity of an amine is fundamentally dictated by its structure. Let's dissect the key features of our two amines of interest:
-
This compound: This molecule possesses a primary amine (-NH₂) group attached to a tertiary carbon, creating a neopentyl-like arrangement. This gem-dimethyl substitution introduces significant steric bulk around the nitrogen atom. Additionally, the presence of a morpholino group at the β-position introduces an ether linkage, which can have through-bond electronic effects.
-
Isobutylamine (2-Methyl-1-propylamine): This is a simpler primary amine where the amino group is attached to a primary carbon. While it has a branched alkyl chain, the steric hindrance around the nitrogen is considerably less than that in this compound.[1][2][3]
The key difference lies in the steric environment of the primary amine. This steric hindrance is expected to play a dominant role in the kinetic aspects of its reactivity.
Comparative Reactivity Analysis: Basicity vs. Nucleophilicity
It is essential to distinguish between two key chemical properties of amines: basicity and nucleophilicity.
-
Basicity is a thermodynamic concept that describes the ability of an amine to accept a proton (H⁺). It is quantified by the pKa of its conjugate acid.
-
Nucleophilicity is a kinetic concept that measures the rate at which an amine attacks an electrophilic center.
While stronger bases are often stronger nucleophiles, this correlation is not always linear and can be significantly disrupted by steric hindrance.[4]
Basicity (pKa)
The basicity of an amine is influenced by the electron-donating or electron-withdrawing nature of its substituents. Alkyl groups are generally electron-donating, increasing the electron density on the nitrogen and thus increasing basicity.
-
Isobutylamine: The pKa of isobutylamine's conjugate acid is experimentally determined to be in the range of 10.4 to 10.7.[5] This value is typical for a primary alkylamine.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Isobutylamine |
| Structure | ||
| Molecular Formula | C₈H₁₈N₂O | C₄H₁₁N |
| Molecular Weight | 158.24 g/mol | 73.14 g/mol [5] |
| pKa (Conjugate Acid) | Predicted: ~9.5-10.5 | ~10.4-10.7[5] |
| Steric Hindrance | High | Moderate |
Nucleophilicity: The Impact of Steric Hindrance
Nucleophilicity is highly sensitive to steric bulk. The larger the groups surrounding the nitrogen atom, the more difficult it is for the amine to approach and attack an electrophile, leading to a slower reaction rate.
This is where a significant difference between our two amines is expected. The neopentyl-like structure of This compound imposes substantial steric hindrance, which is anticipated to dramatically reduce its nucleophilicity compared to isobutylamine .
To quantify this, we can refer to established methodologies like the Mayr nucleophilicity scale.[2] This scale provides a quantitative measure of the nucleophilicity of various compounds. While a specific Mayr parameter for this compound is not available, we can draw parallels with other sterically hindered amines. For instance, the nucleophilicity parameter for t-butylamine is significantly lower than that of less hindered primary amines like n-propylamine, demonstrating a reduction in reactivity by a factor of about 1000.[4][5] A similar, if not more pronounced, effect is expected for this compound.
Experimental Comparison of Reactivity: Proposed Protocols
To provide concrete, data-driven comparisons, the following experimental protocols are proposed. These experiments are designed to be self-validating and provide quantitative measures of reactivity.
Determination of pKa
A precise determination of the pKa of this compound is crucial for a definitive comparison of basicity.
Protocol: Potentiometric Titration
-
Preparation of Amine Solution: Accurately prepare a 0.01 M solution of this compound and isobutylamine in deionized, CO₂-free water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Titration: Titrate the amine solutions with a standardized 0.01 M HCl solution, recording the pH after each incremental addition of the acid.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pH at the half-equivalence point (where half of the amine has been protonated) is equal to the pKa of the amine's conjugate acid.
Expected Outcome: This experiment will provide a precise pKa value for this compound, allowing for a direct and quantitative comparison of its basicity with isobutylamine.
Comparative Kinetic Study of N-Acylation
N-acylation is a fundamental reaction where the amine acts as a nucleophile. Comparing the rates of acylation will provide a direct measure of the relative nucleophilicity of the two amines. Acetic anhydride is a suitable and readily available acylating agent for this purpose.
Protocol: Competition Reaction Monitored by GC-MS or ¹H NMR
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts (e.g., 1 mmol) of this compound and isobutylamine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Initiation: Cool the mixture to 0°C and add a limiting amount of acetic anhydride (e.g., 0.5 mmol) dropwise while stirring.
-
Monitoring: Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quenching: Immediately quench each aliquot with a suitable reagent (e.g., a dilute aqueous solution of a non-nucleophilic base like sodium bicarbonate).
-
Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy to determine the relative ratio of the two N-acetylated products.
Expected Outcome: Due to the significant steric hindrance of this compound, it is expected that isobutylamine will react significantly faster with acetic anhydride. The kinetic data will allow for the calculation of relative rate constants, providing a quantitative measure of the difference in nucleophilicity.
Caption: Workflow for the competitive N-acylation experiment.
Discussion and Implications for Synthesis
The combined analysis of basicity and nucleophilicity, supported by the proposed experimental data, will provide a comprehensive understanding of the reactivity profile of this compound.
-
High Steric Hindrance, Reduced Nucleophilicity: The primary takeaway is that while this compound is a primary amine, its reactivity as a nucleophile is significantly attenuated by the bulky gem-dimethyl group. This makes it a poor choice for reactions where high nucleophilicity is required for efficient conversion, such as in many Sₙ2-type alkylations or rapid acylations.
-
Potential as a Non-Nucleophilic Base: The combination of moderate to high basicity and low nucleophilicity makes this compound a potentially useful non-nucleophilic base. In reactions where a base is required to neutralize acid byproducts but nucleophilic attack on the electrophile is an undesirable side reaction, this amine could be a valuable tool. Its utility in this regard would be comparable to other hindered amines like diisopropylethylamine (Hünig's base), with the added feature of being a primary amine.
-
Implications for Drug Design: In the context of drug design, the steric bulk of this compound can be strategically employed. The gem-dimethyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation, potentially improving the metabolic stability and pharmacokinetic profile of a drug candidate. The morpholino group can enhance aqueous solubility and provide a hydrogen bond acceptor.
Conclusion
This compound presents a fascinating case study in the delicate balance between electronic and steric effects on amine reactivity. While its primary amine functionality suggests high reactivity, the substantial steric hindrance imposed by the gem-dimethyl group dramatically reduces its nucleophilicity. In contrast, its basicity is expected to be comparable to less hindered primary amines like isobutylamine.
For the synthetic chemist and drug development professional, this translates to a clear set of guidelines for its application:
-
Avoid its use in reactions demanding high nucleophilicity where rapid reaction rates are desired.
-
Consider its use as a sterically hindered, non-nucleophilic base.
-
Leverage its unique structural features in drug design to enhance metabolic stability and modulate physicochemical properties.
By understanding these principles and, where necessary, employing the straightforward experimental protocols outlined in this guide, researchers can confidently and effectively incorporate this compound and other sterically hindered amines into their synthetic strategies.
References
A Comparative Guide to the Synthesis and Properties of 2-Methyl-1-morpholinopropan-2-amine Analogs
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological properties of 2-Methyl-1-morpholinopropan-2-amine and its analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of synthetic strategies and discusses the anticipated physicochemical and pharmacological characteristics of this class of compounds. By synthesizing established chemical principles with data from related morpholine derivatives, this guide serves as a foundational resource for the exploration of a promising, yet under-documented, chemical space.
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its presence in numerous approved drugs underscores its utility in modulating biological activity. The this compound core represents a versatile platform for generating novel chemical entities with potential therapeutic applications ranging from oncology to neuroscience.[1][2] This guide will explore the synthesis of this core structure and its analogs, and provide a framework for comparing their properties.
Comparative Synthesis Strategies
The synthesis of this compound and its structural isomer, 2-Methyl-2-morpholinopropan-1-amine, can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and the specific analog being targeted.
A primary and efficient route to this compound (Target Compound 1 ) initiates from the readily available 2-amino-2-methyl-1-propanol. This starting material provides the core structure containing the gem-dimethyl group and the primary amine. The synthesis can be envisioned as a two-step process:
-
Activation of the Hydroxyl Group: The primary alcohol of 2-amino-2-methyl-1-propanol is first converted into a better leaving group, typically a tosylate or a halide.
-
Nucleophilic Substitution with Morpholine: The activated intermediate then undergoes nucleophilic substitution with morpholine to yield the target compound.
An alternative approach involves the reductive amination of a suitable keto-morpholine precursor, though this is often more complex. For the isomeric 2-Methyl-2-morpholinopropan-1-amine, direct alkylation of morpholine with a suitable alkyl halide is a common strategy.[1]
Below is a comparative overview of potential synthetic pathways.
Workflow for Synthesis of this compound Analogs
References
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1-morpholinopropan-2-amine Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 2-Methyl-1-morpholinopropan-2-amine. As a privileged scaffold in medicinal chemistry, the morpholine ring confers advantageous physicochemical properties, including enhanced aqueous solubility and metabolic stability.[1] This document explores how systematic structural modifications of the parent compound influence its biological activity, offering a comparative framework for researchers in drug discovery and development. We will delve into the synthesis, biological evaluation, and the causal relationships between chemical structure and pharmacological effect, supported by experimental data and detailed protocols.
The this compound Scaffold: Core Features
The parent compound, this compound (IUPAC Name: 2-methyl-2-morpholin-4-ylpropan-1-amine), is an organic compound featuring a morpholine ring attached to a branched propylamine chain.[2][3] Its unique architecture presents several key pharmacophoric features that are critical for its biological activity and serve as focal points for chemical modification.
-
The Morpholine Ring: A six-membered heterocyclic ring containing both oxygen and nitrogen atoms. This moiety often improves the pharmacokinetic profile of a drug candidate.
-
The Primary Amine (-NH2): A key functional group that can act as a hydrogen bond donor and a nucleophile, enabling interactions with biological targets.[2]
-
The Gem-Dimethyl Group: The two methyl groups on the C2 position of the propane chain provide steric bulk, which can influence binding affinity and selectivity for specific targets.
These features collectively define the baseline chemical and biological properties of this class of compounds.
References
A Guide to Evaluating Catalytic Efficiency: A Comparative Framework for 2-Methyl-1-morpholinopropan-2-amine and Other Hindered Amine Catalysts
Introduction: The Quest for Controlled Basicity in Synthesis
In the landscape of modern organic synthesis, the precise control of reactivity is paramount. Sterically hindered amines have carved out an indispensable role as non-nucleophilic bases, enabling chemists to selectively deprotonate substrates without the complication of competing nucleophilic attack.[1] While established bases like N,N-Diisopropylethylamine (DIPEA or Hünig's Base) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are workhorses in the field, the exploration of novel amine structures offers the potential for enhanced selectivity, improved solubility, and unique catalytic properties.[1][2]
This guide introduces 2-Methyl-1-morpholinopropan-2-amine (CAS 6105-75-5), a structurally distinct hindered amine featuring a gem-dimethyl group adjacent to a primary amine and a morpholino moiety.[3] Its unique topology suggests a compelling profile: the steric bulk necessary for non-nucleophilicity combined with functional groups capable of participating in diverse catalytic cycles. To date, the catalytic performance of this amine remains largely uncharacterized in peer-reviewed literature.
Therefore, this document serves not as a retrospective comparison, but as a forward-looking guide for the research community. We will provide a robust scientific framework and a detailed experimental protocol to objectively evaluate the catalytic efficiency of this compound against well-established hindered amine catalysts. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to expand their catalytic toolkit and make data-driven decisions in catalyst selection.
Mechanistic Considerations & Physicochemical Properties
The efficacy of an amine catalyst is fundamentally governed by its structural and electronic properties, primarily its steric profile and basicity (pKa). In many crucial C-C bond-forming reactions, such as the Aldol condensation, primary or secondary amines operate via an enamine mechanism.[4]
The catalytic cycle involves:
-
Enamine Formation: The amine catalyst condenses with a carbonyl compound (e.g., acetone) to form a nucleophilic enamine intermediate.
-
Nucleophilic Attack: The enamine attacks an electrophile (e.g., an aldehyde).
-
Hydrolysis & Catalyst Regeneration: The resulting intermediate is hydrolyzed to yield the final product and regenerate the amine catalyst.
Steric hindrance around the nitrogen atom is critical. It prevents the amine from acting as a nucleophile itself (e.g., avoiding N-alkylation side reactions) and influences the stereochemical outcome of the reaction. Basicity dictates the catalyst's ability to facilitate proton transfer steps within the cycle.
Caption: General mechanism for amine-catalyzed Aldol-type reactions.
A direct comparison of the physicochemical properties of this compound with standard hindered bases provides the initial basis for performance prediction.
| Property | This compound | DIPEA (Hünig's Base) | DBU | TMP (2,2,6,6-Tetramethylpiperidine) |
| Structure | ||||
| CAS Number | 6105-75-5[3] | 7087-68-5 | 6674-22-2 | 768-66-1 |
| MW ( g/mol ) | 158.24[3] | 129.24 | 152.24 | 141.27 |
| pKa (Conj. Acid) | ~9.97 (Predicted)[5] | 10.75[1] | 13.5[1] | ~11.0 (in H2O) |
| Key Features | Primary amine + tertiary morpholine; high steric bulk | Tertiary amine; widely used non-nucleophilic base | Amidine base; very strong, non-nucleophilic | Secondary amine; highly hindered |
A Standardized Protocol for Comparative Catalyst Evaluation
To ensure a rigorous and unbiased comparison, a standardized benchmark reaction is essential. The Aldol condensation between an aromatic aldehyde and a simple ketone is an excellent model system due to its sensitivity to catalyst structure and the ease of monitoring by standard analytical techniques.[6][7]
Objective: To quantify and compare the catalytic efficiency of this compound, DIPEA, and DBU in the Aldol condensation of 4-nitrobenzaldehyde with acetone.
Materials & Equipment:
-
Catalysts: this compound, DIPEA, DBU
-
Reagents: 4-nitrobenzaldehyde, Acetone (HPLC grade), 1,4-Dimethoxybenzene (internal standard), Toluene (solvent, HPLC grade)
-
Equipment: 25 mL two-neck round-bottom flasks, magnetic stirrer/hotplate, condenser, nitrogen line, gas chromatograph (GC) or HPLC with a suitable column (e.g., C18), standard laboratory glassware.
Experimental Procedure:
-
Stock Solution Preparation: Prepare a stock solution in toluene containing 0.05 M 4-nitrobenzaldehyde and 0.05 M 1,4-dimethoxybenzene (internal standard). The internal standard is crucial for accurate quantification, mitigating variations in sample injection volume.
-
Reaction Setup: To a 25 mL two-neck flask equipped with a magnetic stir bar and condenser, add 2.0 mL of the stock solution and an excess of acetone (e.g., 10 equivalents relative to the aldehyde).
-
Temperature Equilibration: Place the flask in an oil bath pre-heated to 50 °C and allow the solution to equilibrate for 10 minutes under a nitrogen atmosphere.
-
Catalyst Addition & t=0 Sample: Add the amine catalyst (10 mol % relative to 4-nitrobenzaldehyde). Immediately withdraw a ~50 µL aliquot (this is the t=0 sample), quench it in a vial containing a suitable solvent (e.g., ethyl acetate with a small amount of dilute acid to neutralize the catalyst), and label it.
-
Reaction Monitoring: Take subsequent aliquots at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), quenching each sample immediately. This time-course analysis is vital for determining initial reaction rates.
-
Control Reaction: Perform a control experiment without any amine catalyst to quantify the background reaction rate.
-
Analysis: Analyze all quenched samples by GC or HPLC to determine the consumption of 4-nitrobenzaldehyde relative to the internal standard. Calculate the conversion at each time point.
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chemscene.com [chemscene.com]
- 4. Recent advances in amine catalyzed aldol condensations [biblio.ugent.be]
- 5. (R)-1-morpholinopropan-2-amine CAS#: 173336-87-3 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Methyl-1-morpholinopropan-2-amine: Validation of a Novel Reductive Amination Pathway
This guide provides an in-depth technical analysis of a novel synthesis method for 2-Methyl-1-morpholinopropan-2-amine, a key intermediate in pharmaceutical development.[1] We will objectively compare its performance against established synthesis routes, supported by a comprehensive validation protocol and experimental data. This document is intended for researchers, chemists, and drug development professionals seeking efficient, scalable, and robust synthetic methodologies.
Introduction: The Significance of this compound
This compound (CAS No. 6105-75-5) is a substituted morpholine derivative whose structural motif is of significant interest in medicinal chemistry.[2] The presence of a primary amine and a sterically hindered morpholine group makes it a versatile building block for creating complex molecules with potential biological activity.[1] The efficiency, purity, and scalability of its synthesis are therefore critical parameters for its application in the pharmaceutical industry. This guide introduces a novel, streamlined synthesis route and rigorously evaluates it against traditional methods.
A Novel Approach: One-Pot Reductive Amination
We propose a novel, efficient one-pot synthesis of this compound via the reductive amination of 3-hydroxy-2,2-dimethylpropanal with morpholine, followed by amination of the intermediate aldehyde.
Causality Behind Experimental Choices: This method was designed to circumvent the multi-step procedures and harsh conditions often associated with classical methods. Reductive amination is a powerful tool for C-N bond formation.[3][4] By starting with 3-hydroxy-2,2-dimethylpropanal, we can introduce the morpholine moiety first under mild conditions. The subsequent conversion of the hydroxyl group to a primary amine in the same pot (or with minimal workup) significantly improves process efficiency and reduces waste. The choice of an iron-based catalyst for the final amination step aligns with green chemistry principles, avoiding more toxic or expensive heavy metal catalysts.[4]
Proposed Reaction Scheme:
-
Step 1: Reaction of 3-hydroxy-2,2-dimethylpropanal with morpholine in the presence of a reducing agent like sodium triacetoxyborohydride to form 2,2-dimethyl-3-morpholinopropan-1-ol.
-
Step 2: Conversion of the intermediate alcohol to the target primary amine. This can be achieved through various methods, such as a Mitsunobu reaction followed by hydrolysis or, more directly, through catalytic amination.
Caption: Workflow for the proposed novel synthesis method.
Established Synthesis Alternatives
Several methods for synthesizing morpholine-containing amines have been reported in the literature.[1] Understanding these provides a benchmark against which our new method can be judged.
-
Method A: Alkylation of Morpholine: This is a direct approach involving the nucleophilic substitution of an appropriate alkyl halide (e.g., 1-chloro-2-methylpropan-2-amine) with morpholine.[1] The primary challenge lies in the synthesis and stability of the required halo-amine precursor and the potential for over-alkylation.
-
Method B: Mannich Reaction: The Mannich reaction is a three-component condensation of formaldehyde, a secondary amine (morpholine), and a compound with an acidic proton.[5][6] To synthesize the target compound, this would likely involve a multi-step process starting with a different substrate, making it less direct than other routes.[7]
-
Method C: Gabriel Synthesis: A classic method for forming primary amines, the Gabriel synthesis could be adapted.[1] This would involve reacting potassium phthalimide with a morpholine-containing alkyl halide, followed by hydrazinolysis. While effective for avoiding over-alkylation, it adds two steps (protection and deprotection) to the overall synthesis, increasing time and reducing overall yield.
Caption: Comparison of established alternative synthesis routes.
Performance Validation: A Side-by-Side Comparison
A synthesis method is only as good as its validated performance. The following table summarizes the expected experimental outcomes when comparing the novel reductive amination pathway with established alternatives.
| Parameter | Novel Reductive Amination | Method A: Alkylation | Method B: Mannich Reaction | Method C: Gabriel Synthesis |
| Overall Yield (%) | > 85% (Expected) | 50-70% | Variable, often < 60% | 60-75% |
| Purity (Post-Workup) | > 99% (GC-MS) | 90-97% | 85-95% | > 98% |
| Number of Steps | 1-2 (One-Pot) | 1 (plus precursor synthesis) | 2-3 | 2 |
| Reaction Conditions | Mild (0-80°C, atm. pressure) | Moderate to Harsh | Mild to Moderate | Moderate |
| Key Reagents | NaBH(OAc)₃, Fe Catalyst | Strong Base | Formaldehyde | Hydrazine |
| Safety/Green Profile | Favorable (avoids heavy metals) | Corrosive reagents, potential for runaway reactions | Uses toxic formaldehyde | Uses highly toxic hydrazine |
| Scalability | High | Moderate | Low to Moderate | Moderate |
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must be self-validating. This involves in-process controls and final product analysis to confirm identity, purity, and yield.
Protocol 1: Synthesis via Novel Reductive Amination
-
Reaction Setup: To a stirred solution of 3-hydroxy-2,2-dimethylpropanal (1.0 eq) and morpholine (1.1 eq) in dichloromethane (DCM) at 0°C, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Step 1 Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by Thin Layer Chromatography (TLC) or GC-MS for the disappearance of the starting aldehyde.
-
Workup 1 (Optional): Quench the reaction with saturated NaHCO₃ solution and extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.
-
Step 2 Amination: Transfer the crude intermediate to a pressure vessel. Add the iron catalyst (e.g., Fe/N-SiC, 2 mol%) and a solution of ammonia in methanol (7N).
-
Step 2 Reaction: Seal the vessel and heat to 80°C for 24 hours.
-
Final Workup: Cool the reaction, filter the catalyst, and concentrate the filtrate. Purify the crude product by vacuum distillation to yield this compound as a clear oil.
Protocol 2: Analytical Validation Workflow
This protocol ensures the final product meets required specifications.
-
Identity Confirmation (GC-MS):
-
Dilute a sample of the final product in methanol.
-
Inject into a GC-MS system.
-
Validation Check: The mass spectrum should show a molecular ion peak (M+) corresponding to the product's molecular weight (158.24 g/mol ) and a fragmentation pattern consistent with its structure.[1]
-
-
Purity Quantification (HPLC):
-
Because primary amines may have poor chromophores, derivatization is often required for UV detection in HPLC.[8] A reliable method involves derivatization with dansyl chloride.
-
Prepare a standard curve with known concentrations of a purified reference standard.
-
Derivatize the synthesized product and inject it into an HPLC system with a C18 column.
-
Validation Check: Calculate purity by comparing the area of the main product peak to the total area of all peaks. It should be >99%.
-
-
Structural Verification (NMR):
References
- 1. Buy 2-Methyl-2-morpholinopropan-1-amine | 173336-43-1 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Approach to the Determination of Biogenic Amines in Wine [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Spectroscopic Journey: Comparative Analysis of 2-Methyl-1-morpholinopropan-2-amine and Its Synthetic Precursors
In the intricate world of pharmaceutical development and chemical synthesis, the unambiguous characterization of a molecule and its synthetic intermediates is paramount. The journey from simple precursors to a complex target molecule is a narrative told through the language of spectroscopy. Each reaction step leaves an indelible fingerprint on the molecule's spectral properties, allowing the diligent researcher to track the transformation, confirm the structure, and ensure purity.
This guide provides an in-depth spectroscopic comparison of 2-Methyl-1-morpholinopropan-2-amine with its key synthetic precursors: Morpholine and the intermediate alcohol, 2-Methyl-1-morpholinopropan-2-ol . We will delve into the characteristic signals in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) that differentiate these three compounds. By understanding these spectral shifts and appearances, researchers can gain confidence in their synthetic outcomes. The synthetic pathway we will follow for this analysis is a common and illustrative route: the nucleophilic ring-opening of an epoxide.
The Synthetic Pathway
Our comparative analysis is grounded in a common synthetic route where morpholine acts as a nucleophile, attacking the less sterically hindered carbon of 2,2-dimethyloxirane (isobutylene oxide). This reaction, typically catalyzed by a protic solvent or a mild acid, yields the intermediate, 2-methyl-1-morpholinopropan-2-ol. Subsequent conversion of the tertiary alcohol to a primary amine, for instance, via a Ritter reaction followed by hydrolysis or other multi-step procedures, affords the final product, this compound.
Assessing the Impact of Steric Hindrance on the Chemical Shifts of 2-Methyl-1-morpholinopropan-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into molecular architecture. However, the interpretation of NMR spectra can be complex, particularly when steric hindrance significantly influences the electronic environment of atomic nuclei. This guide provides an in-depth analysis of the steric effects on the ¹H and ¹³C NMR chemical shifts of 2-Methyl-1-morpholinopropan-2-amine, a molecule that combines a flexible morpholine ring with a sterically demanding tertiary-butyl-like moiety. By comparing its expected spectral features with those of less hindered analogues, we will dissect the nuanced ways in which molecular crowding dictates chemical shifts.
The Pervasive Influence of Steric Hindrance in NMR Spectroscopy
Steric hindrance, the congestion caused by the physical presence of bulky substituents, profoundly impacts NMR spectra in several ways. The most direct consequence is through-space steric compression . When non-bonded atoms or groups are forced into close proximity, their electron clouds repel one another. This repulsion leads to a distortion of the electron cloud around the affected nuclei, typically resulting in a decrease in electron density, a phenomenon known as deshielding.[1][2] Consequently, these nuclei resonate at a higher frequency, shifting their signals downfield in the NMR spectrum.[1][2] This effect is particularly pronounced for protons, which are located on the periphery of a molecule and are thus more susceptible to these through-space interactions.[3]
Furthermore, steric strain can dictate the preferred conformation of a molecule. In cyclic systems like morpholine, bulky N-substituents can lock the ring into a specific chair conformation, influencing the axial or equatorial disposition of the ring protons.[4] This conformational rigidity has a significant impact on the chemical shifts of both the ring atoms and the substituent itself.
In ¹³C NMR, a key manifestation of steric interactions is the γ-gauche effect . This phenomenon describes the shielding (upfield shift) of a carbon atom when a substituent at the γ-position is in a gauche (synclinal) orientation to it.[5] This effect is often attributed to steric compression, although the precise underlying mechanism is still a subject of discussion.[5]
A Comparative Analysis of ¹H NMR Spectra
To understand the impact of the bulky 2-methylpropan-2-amine group on the morpholine moiety, we will compare the expected ¹H NMR chemical shifts of our target molecule with those of morpholine and its less sterically encumbered N-alkyl derivatives.
| Compound | Morpholine H-2, H-6 (ppm) | Morpholine H-3, H-5 (ppm) | N-Alkyl Protons (ppm) |
| Morpholine | ~3.7 | ~2.8 | - |
| N-Propylmorpholine | ~3.6-3.7 | ~2.3-2.4 | α-CH₂: ~2.3, β-CH₂: ~1.5, γ-CH₃: ~0.9 |
| N-Neopentylmorpholine | ~3.6-3.7 | ~2.3-2.4 | α-CH₂: ~2.1, γ-(CH₃)₃: ~0.9 |
| This compound (Predicted) | ~3.6-3.7 | ~2.4-2.5 | α-CH₂: ~2.2, β-C(CH₃)₂: ~1.1 |
| tert-Butylamine | - | - | C(CH₃)₃: ~1.1 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
In unsubstituted morpholine, the protons adjacent to the oxygen (H-2, H-6) are more deshielded and appear at a lower field (~3.7 ppm) than those adjacent to the nitrogen (H-3, H-5) at ~2.8 ppm.[6] Upon N-alkylation with a less hindered group like propyl, the H-3 and H-5 protons experience a slight upfield shift due to the electron-donating nature of the alkyl group.
For N-neopentylmorpholine, a closer analogue to our target, the α-CH₂ protons are shifted slightly upfield compared to N-propylmorpholine, which may seem counterintuitive.[1] This could be due to conformational changes induced by the bulky neopentyl group.
In our target molecule, this compound, the key feature is the quaternary carbon adjacent to the methylene bridge. The two methyl groups and the amino group create a highly congested environment. This steric bulk is expected to cause significant through-space deshielding of the α-CH₂ protons, shifting them downfield to around 2.2 ppm. The methyl protons on the β-carbon are predicted to resonate around 1.1 ppm, similar to tert-butylamine.[1]
A Comparative Analysis of ¹³C NMR Spectra
The ¹³C NMR spectrum provides complementary information on the carbon skeleton.
| Compound | Morpholine C-2, C-6 (ppm) | Morpholine C-3, C-5 (ppm) | N-Alkyl Carbons (ppm) |
| Morpholine | ~67 | ~46 | - |
| N-Propylmorpholine | ~67 | ~54 | α-CH₂: ~60, β-CH₂: ~20, γ-CH₃: ~12 |
| N-Neopentylmorpholine | ~67.5 | ~54.2 | α-CH₂: ~73.3, β-C: ~33.5, γ-CH₃: ~26.9 |
| This compound (Predicted) | ~67 | ~54 | α-CH₂: ~75, β-C: ~50, γ-CH₃: ~28 |
| tert-Butylamine | - | - | C: ~40, CH₃: ~32 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
In N-neopentylmorpholine, the α-CH₂ carbon is significantly deshielded (~73.3 ppm) compared to N-propylmorpholine (~60 ppm).[1] This is due to the steric compression from the bulky neopentyl group. The quaternary carbon (β-C) appears around 33.5 ppm, and the methyl carbons (γ-CH₃) at ~26.9 ppm.
For our target molecule, we can predict a similar trend. The α-CH₂ carbon is expected to be even further downfield, around 75 ppm, due to the combined steric influence of the two methyl groups and the amino group. The quaternary carbon (β-C) will be significantly deshielded by the attached nitrogen, appearing around 50 ppm. The methyl carbons (γ-CH₃) are predicted to be around 28 ppm. The morpholine ring carbons are expected to have chemical shifts similar to other N-alkylated morpholines.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂). For amines, CDCl₃ is a common choice.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Internal Standard: Add a small amount (1-2 µL of a dilute solution) of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the TMS signal at 0 ppm.
-
Conclusion
The steric hindrance imparted by the 2-methylpropan-2-amine substituent has a profound and predictable impact on the ¹H and ¹³C NMR spectra of this compound. The primary observable effects are a significant downfield shift of the protons and carbons of the methylene bridge connecting the two moieties due to through-space deshielding. Furthermore, the bulky substituent is expected to enforce a rigid conformation on the morpholine ring, influencing the chemical shifts of its constituent atoms. By comparing the expected spectral data of the target molecule with less hindered analogues, researchers can gain a deeper understanding of these steric effects, enabling more accurate and confident structural elucidation of complex molecules in drug discovery and development.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
comparative basicity of 2-Methyl-1-morpholinopropan-2-amine and simpler morpholine derivatives.
An In-Depth Guide to the Comparative Basicity of 2-Methyl-1-morpholinopropan-2-amine and Simpler Morpholine Derivatives for Drug Development Professionals
Introduction: The Critical Role of Amine Basicity in Medicinal Chemistry
In the landscape of drug discovery and development, the physicochemical properties of a molecule are as crucial as its biological activity. Among these, the acid dissociation constant (pKa) of ionizable groups, particularly amines, stands out as a pivotal parameter. The pKa dictates a molecule's ionization state at physiological pH, which in turn governs a cascade of pharmacologically significant properties including solubility, membrane permeability, metabolic stability, and target binding affinity.[1][2] Amines are ubiquitous in pharmaceuticals, and the ability to fine-tune their basicity is a key strategy for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] Highly basic compounds can sometimes lead to off-target effects, such as hERG channel inhibition, while insufficient basicity might compromise solubility or receptor interaction.[1][3]
This guide provides a detailed comparative analysis of the basicity of this compound, a molecule with dual basic centers, against its simpler structural relatives: morpholine and N-methylmorpholine. By dissecting the structural and electronic factors that govern their respective pKa values, we aim to provide researchers with a clear framework for understanding and predicting the behavior of these important scaffolds in drug design.
Foundational Principles Governing Amine Basicity
The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[4] Any factor that increases the electron density on the nitrogen will enhance its basicity, while any factor that decreases it will have the opposite effect.[5][6] The key factors at play are:
-
Inductive Effects: Electron-donating groups (EDGs), such as alkyl groups, push electron density towards the nitrogen, increasing its basicity.[7][8] Conversely, electron-withdrawing groups (EWGs), like the electronegative oxygen atom in a morpholine ring, pull electron density away from the nitrogen, reducing its basicity.[5][9]
-
Steric Hindrance: Bulky substituents around the nitrogen atom can impede the approach of a proton and hinder the solvation of the resulting conjugate acid, which can decrease basicity.[5][10] This is why, in aqueous solution, the basicity order of simple alkylamines is often secondary > primary > tertiary, as solvation effects can override inductive effects.[11]
-
Hybridization: The basicity of a nitrogen atom is also influenced by the hybridization of its orbital containing the lone pair. Electrons in orbitals with more s-character are held more tightly to the nucleus, making them less available for donation. Consequently, basicity follows the trend sp³ > sp² > sp, making aliphatic amines significantly more basic than aromatic or nitrile nitrogens.[5][9]
Structural Analysis and Basicity Prediction
Let's examine the structures of our three compounds to predict their relative basicity based on the principles outlined above.
-
Morpholine: As the parent heterocycle, morpholine contains a secondary amine nitrogen. Its key structural feature is the ether oxygen atom located at the 4-position relative to the nitrogen. This oxygen is highly electronegative and exerts a significant electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen atom.[5][9] This delocalization reduces the availability of the nitrogen's lone pair, making morpholine considerably less basic than a comparable cyclic secondary amine like piperidine (pKa ≈ 11).[9]
-
N-Methylmorpholine (NMM): This is the N-alkylated, tertiary amine derivative of morpholine. The addition of a methyl group introduces an electron-donating inductive effect (+I effect).[6][8] This effect pushes electron density toward the nitrogen, counteracting the withdrawing effect of the oxygen to some extent. Therefore, N-methylmorpholine is expected to be more basic than morpholine. However, the strong -I effect of the oxygen still dominates, making NMM less basic than a simple acyclic tertiary amine like triethylamine.
-
This compound: This molecule is more complex, featuring two distinct basic centers:
-
The Morpholine Nitrogen (tertiary amine): Similar to N-methylmorpholine, this is a tertiary amine. The N-substituent is a 2-methylpropan-2-amine group. This bulky alkyl group has a positive inductive effect, which should increase the basicity of the morpholine nitrogen compared to morpholine itself.
-
The Primary Amine Nitrogen: This nitrogen is part of a primary amine (-NH₂) attached to a tertiary carbon. It is flanked by two methyl groups and the morpholinomethyl group. The surrounding alkyl groups are electron-donating, which will increase the basicity of this primary amine relative to ammonia. Crucially, it is sufficiently removed from the electronegative oxygen of the morpholine ring, so the electron-withdrawing inductive effect from the oxygen will be minimal at this position.
-
Prediction: Based on this analysis, we can predict the following basicity trends:
-
The primary amine in this compound will be the most basic site, as it benefits from local electron-donating alkyl groups without the strong deactivating influence of the nearby ether oxygen.
-
The tertiary morpholine nitrogen in this compound will be more basic than the secondary nitrogen in morpholine due to the +I effect of the large alkyl substituent.
-
N-methylmorpholine will be more basic than morpholine due to the +I effect of the methyl group.
-
Morpholine will be the least basic of the group due to the uncompensated electron-withdrawing effect of the oxygen atom.
Experimental Verification: Protocol for pKa Determination by Potentiometric Titration
To empirically validate these predictions, the pKa of each compound can be determined using potentiometric titration. This method is robust, widely used for pKa determination in the 2-11 pH range, and relies on monitoring pH changes in a solution of the amine upon the stepwise addition of a standardized acid.[12][13]
Principle
An aqueous solution of the amine (a base) is titrated with a strong acid of known concentration (e.g., HCl). The pH is measured after each addition of titrant. The pKa corresponds to the pH at which half of the amine has been protonated (i.e., at the half-equivalence point). For a molecule with two basic centers like this compound, the titration curve will show two distinct inflection points, corresponding to the two pKa values.[14]
Step-by-Step Methodology
-
Preparation of Solutions:
-
Analyte Solution: Prepare a ~0.01 M solution of the amine (e.g., morpholine) in deionized, CO₂-free water. The absence of dissolved CO₂ is critical to prevent the formation of carbonic acid, which would interfere with the titration of the base.
-
Titrant Solution: Prepare and standardize a ~0.1 M solution of hydrochloric acid (HCl). Standardization against a primary standard like tris(hydroxymethyl)aminomethane (TRIS) is essential for accuracy.
-
Ionic Strength Adjuster: Use a solution of 0.15 M KCl to maintain a constant ionic strength throughout the titration, which helps to keep activity coefficients constant.[15]
-
-
Instrument Calibration:
-
Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values. This ensures the electrode provides an accurate response across the titration range.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20.0 mL) of the amine solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
Add the ionic strength adjuster.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Gently stir to ensure homogeneity without creating a vortex that could introduce atmospheric CO₂.
-
Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or an automated titrator.
-
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point(s).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
-
The equivalence point(s) can be identified as the point of maximum slope on the curve, which is most accurately found by plotting the first derivative (ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (V/2). For diprotic bases, two pKa values will be determined from the two half-equivalence points.[16] The higher pKa corresponds to the protonation of the more basic site.
-
Comparative Data Summary
The following table summarizes the experimentally determined or widely reported pKa values for the conjugate acids of these amines. Note that for amines, basicity is compared using the pKa of the conjugate acid (pKaH); a higher pKaH value signifies a stronger base.[17]
| Compound | Structure | Basic Center(s) | Reported pKa of Conjugate Acid | Rationale |
| Morpholine | Secondary Amine | 8.3 - 8.5[18][19][20] | The electronegative oxygen exerts a strong electron-withdrawing inductive effect, reducing the electron density on the nitrogen and lowering its basicity compared to other cyclic amines. | |
| N-Methylmorpholine | Tertiary Amine | ~7.4[21][22] | The electron-donating methyl group (+I effect) slightly increases electron density on the nitrogen, but the -I effect of the oxygen still results in a relatively weak base for a tertiary amine. | |
| This compound | Tertiary & Primary | pKa₁: ~7.5-8.0 (Est.)pKa₂: ~9.5-10.0 (Est.) | pKa₁ (Morpholine N): The bulky alkyl group is electron-donating, making this nitrogen more basic than in NMM. pKa₂ (Primary Amine): This site is the most basic. It benefits from the +I effect of three adjacent alkyl carbons and is shielded from the oxygen's -I effect. |
Note: Estimated pKa values for this compound are based on the structural analysis, as readily available experimental data is scarce. The primary amine's pKa is estimated based on similar neopentyl-type primary amines, while the morpholine nitrogen's pKa is expected to be slightly higher than that of N-methylmorpholine.
Conclusion and Implications for Drug Development
This comparative analysis demonstrates how subtle changes in chemical structure can lead to significant shifts in basicity. The presence of an electron-withdrawing oxygen atom makes the morpholine nitrogen a relatively weak base (pKa ~7.4-8.5). This level of basicity can be advantageous in drug design, as it ensures that a significant portion of the molecule will be in its neutral, more lipophilic form at physiological pH (7.4), potentially enhancing membrane permeability.
The introduction of a second, more basic primary amine in this compound creates a molecule with dual ionization properties. The higher pKa of the primary amine ensures a reliable positive charge at physiological pH, which can be crucial for forming strong ionic interactions (salt bridges) with acidic residues in a target protein or for ensuring aqueous solubility.[1] The less basic morpholine nitrogen provides a "tunable" site that is less likely to be protonated but can still participate in hydrogen bonding.
For drug development professionals, understanding these differences is paramount.
-
Morpholine and N-methylmorpholine are excellent scaffolds when a weakly basic nitrogen is required to balance lipophilicity and solubility.[3]
-
This compound and similar structures offer a more nuanced tool. They provide a strongly basic "anchor" for solubility and target binding, combined with a secondary, weakly basic site that can be modified without drastically altering the primary ionization state. This dual-handle approach allows for greater flexibility in optimizing the overall ADME profile of a drug candidate.
By grounding design choices in a solid understanding of these fundamental structure-basicity relationships, scientists can more effectively navigate the complex challenges of modern medicinal chemistry.
References
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- 2. Enamine Basicity-Tuning Kits - Enamine [enamine.net]
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- 4. Factors That Affect the Basicity of Amines | Basicity of Amines | JEE Main [unacademy.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
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- 8. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Amine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 20. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 21. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 22. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1-morpholinopropan-2-amine
Welcome to a comprehensive guide on the safe and compliant disposal of 2-Methyl-1-morpholinopropan-2-amine (CAS No. 6105-75-5). As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. This document provides essential, field-tested procedures for managing waste streams containing this substituted amine, ensuring the protection of personnel and adherence to regulatory standards. The causality behind each step is explained to build a protocol that is not just followed, but understood.
Core Principle: Hazard-Informed Waste Management
This compound is a corrosive compound that demands rigorous handling and disposal protocols.[1][2] The foundation of its safe disposal lies in a thorough understanding of its hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the critical data for our risk assessment.[2]
As a member of the amine chemical family, it is fundamentally basic and will react exothermically with acids. It is also incompatible with strong oxidizing agents.[3][4] Therefore, the cornerstone of its disposal is meticulous segregation to prevent dangerous reactions within waste containers.[3][4][5]
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Skin Corrosion/Irritation |
| Danger | H314: Causes severe skin burns and eye damage. | [1][2] |
| Serious Eye Damage |
| Danger | H318: Causes serious eye damage. | [1] |
Personnel Protection: Your First Line of Defense
Before handling the pure substance or its waste, wearing the appropriate Personal Protective Equipment (PPE) is mandatory. The corrosive nature of this amine means that any contact with skin or eyes can cause severe, lasting damage.[1]
Essential PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.[3]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. All personnel must be trained on their location and operation.
In the event of an exposure, immediate action is critical. Show the Safety Data Sheet (SDS) to attending medical personnel.[1]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of water for at least 15 minutes. Call a physician immediately.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1]
The Disposal Workflow: A Step-by-Step Protocol
The only compliant and safe method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management service.[4] Never attempt to neutralize this chemical for drain disposal or discard it in regular trash.[3][6]
Step 1: Waste Collection and Segregation
Proper segregation is a non-negotiable step to prevent violent chemical reactions.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for waste containing this compound. High-density polyethylene (HDPE) containers are a suitable choice. Do not use metal containers.[7]
-
Segregate Incompatibles: This is the most critical step. Keep amine waste separate from all other chemical waste streams, especially:
-
Label Immediately: As soon as the first drop of waste is added, label the container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its corrosive nature.[8][9]
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[8] This prevents the release of vapors and protects the container's contents from reacting with atmospheric moisture or other substances.
Step 2: On-Site Accumulation
Store the designated waste container in a Satellite Accumulation Area (SAA) or a designated central storage area that meets regulatory standards.[8]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ventilation: The area must be cool and well-ventilated.[3][4]
-
Containment: Store the container within secondary containment (such as a spill tray) to contain any potential leaks.
-
Incompatibles: Ensure the physical separation of incompatible waste containers within the SAA.[7]
Step 3: Arranging for Professional Disposal
-
Monitor Fill Level: Do not overfill waste containers. Stop adding waste when the container is about 80% full to allow for vapor expansion.
-
Contact EHS: Once the container is full, or if the chemical is no longer needed, contact your institution's EHS department to schedule a pickup.[4] Follow your institution's specific procedures for requesting waste removal.[8][10]
-
Documentation: Maintain accurate records of waste disposal, including quantities, dates, and methods, as required by regulations.[3]
The following diagram outlines the mandatory decision-making workflow for the disposal of this chemical.
Caption: Disposal workflow for this compound.
Prohibited Practices: Actions to Avoid
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT Dispose Down the Drain: Amines can be harmful to aquatic life and ecosystems.[3] Sewer disposal is illegal and environmentally irresponsible.
-
DO NOT Discard in Solid Waste Trash: The corrosive nature of this chemical poses a severe risk to sanitation workers and can damage equipment.
-
DO NOT Evaporate in a Fume Hood: Evaporation is not a permissible method of hazardous waste disposal and can lead to the release of harmful vapors into the environment.[6]
Spill Management and Decontamination
In the event of a small spill, use an appropriate spill containment kit with absorbent pads or a neutralizer suitable for amines.[3] All materials used for cleanup, including contaminated PPE, must be collected and disposed of as hazardous waste.[10]
For empty containers that held the pure substance, the first rinse must be collected and disposed of as hazardous waste.[6] For containers that held acutely toxic materials, the first three rinses must be collected.[6]
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our scientific advancements do not come at the cost of personal or environmental health.
References
- 1. fishersci.fr [fishersci.fr]
- 2. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. benchchem.com [benchchem.com]
- 5. research.auburn.edu [research.auburn.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. mtu.edu [mtu.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-1-morpholinopropan-2-amine
As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of the molecules we synthesize and study. However, the foundation of all successful research is a steadfast commitment to safety. This guide provides an in-depth, practical framework for the safe handling of 2-Methyl-1-morpholinopropan-2-amine, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and empower you with the understanding to make informed safety decisions in your laboratory.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is classified as a corrosive substance. According to its Safety Data Sheet (SDS), it falls under Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1 [1]. This classification is critical; it signifies that the chemical can cause severe, irreversible damage upon contact with skin and eyes[1]. The causality is clear: direct contact with this amine can lead to chemical burns and permanent vision loss. Therefore, a comprehensive PPE strategy is not merely a recommendation but an essential protocol to prevent serious injury.
Core Principles of PPE Selection
The selection of PPE is dictated by the "Hierarchy of Controls," a foundational concept in laboratory safety. While engineering controls (like fume hoods) and administrative controls (like standard operating procedures) are the first lines of defense, PPE provides the final, critical barrier between you and the chemical. For this compound, our PPE selection must address the primary routes of exposure: dermal (skin) and ocular (eye) contact.
Essential PPE for Handling this compound
The following table summarizes the essential PPE required for handling this compound in various laboratory settings.
| Scenario | Required PPE | Rationale |
| Routine Handling (e.g., weighing, preparing solutions in a fume hood) | - Chemical-resistant gloves (Nitrile or Neoprene) - Safety glasses with side shields or chemical splash goggles - Laboratory coat | Prevents accidental skin and eye contact from minor splashes or spills. |
| Large-Scale Operations or High-Risk Procedures (e.g., reactions under pressure, purification) | - Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) - Chemical splash goggles and a face shield - Chemical-resistant apron over a lab coat - Closed-toe shoes | Provides enhanced protection against significant splashes and sprays. A face shield protects the entire face from corrosive materials. |
| Emergency Spill Response | - Self-contained breathing apparatus (SCBA) or a respirator with an appropriate cartridge - Chemical-resistant suit - Heavy-duty chemical-resistant gloves and boots | Necessary for situations with high concentrations of vapors or aerosols, ensuring respiratory protection and full-body coverage. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to proper procedure is as crucial as the selection of the PPE itself. The following steps provide a self-validating system for safe handling.
Donning PPE: The Pre-Operational Check
-
Inspect Your Gear: Before entering the lab, visually inspect all PPE for signs of damage, such as cracks, tears, or discoloration. Damaged PPE is ineffective.
-
Hand Hygiene: Wash and dry your hands thoroughly. This prevents contamination of the inside of your gloves.
-
Lab Coat and Apron: Put on your lab coat, ensuring it is fully buttoned. If required, layer a chemical-resistant apron over the top.
-
Eye and Face Protection: Don your safety glasses or goggles. If a face shield is necessary, it should be worn over your primary eye protection.
-
Gloves: Select the appropriate chemical-resistant gloves. When putting them on, ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:
-
Gloves: This is the most likely contaminated item. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off from the inside, creating a "bag" for both gloves.
-
Apron and Lab Coat: Untie the apron and remove it by folding the contaminated outer surface inward. Remove your lab coat, again by folding it inward and avoiding contact with the exterior.
-
Face and Eye Protection: Remove the face shield (if used), followed by your goggles or safety glasses, handling them by the earpieces.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A seamless workflow from handling to disposal is paramount for maintaining a safe laboratory environment.
Operational Plan: A Workflow for Safe Handling
The following diagram illustrates a logical workflow for incorporating PPE best practices into your daily operations with this compound.
Caption: A typical laboratory workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Improper disposal of hazardous waste can have serious environmental and safety consequences.
-
Chemical Waste: All waste containing this compound should be collected in a designated, labeled, and sealed container. This container should be made of a material compatible with the chemical.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a separate, clearly marked hazardous waste bag or container.
-
Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service[2]. It is often recommended to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2]. Always adhere to your institution's and local environmental regulations.
Emergency Procedures: In Case of Exposure
In the event of accidental exposure, immediate and decisive action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[1]. Seek immediate medical attention[1].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[1]. Seek immediate medical attention[1].
Always have the Safety Data Sheet readily available for emergency responders[1][2].
By integrating these principles and procedures into your laboratory practice, you can confidently and safely work with this compound, ensuring that your groundbreaking research is built on a foundation of unwavering safety.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
